Product packaging for 3-Carboxy-5-nitrophenylboronic acid(Cat. No.:CAS No. 101084-81-5)

3-Carboxy-5-nitrophenylboronic acid

Cat. No.: B021328
CAS No.: 101084-81-5
M. Wt: 210.94 g/mol
InChI Key: WNIFCLWDGNHGMX-UHFFFAOYSA-N
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Description

3-Carboxy-5-nitrophenylboronic acid is a useful research compound. Its molecular formula is C7H6BNO6 and its molecular weight is 210.94 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H6BNO6 B021328 3-Carboxy-5-nitrophenylboronic acid CAS No. 101084-81-5

Properties

IUPAC Name

3-borono-5-nitrobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BNO6/c10-7(11)4-1-5(8(12)13)3-6(2-4)9(14)15/h1-3,12-13H,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNIFCLWDGNHGMX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)O)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BNO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30378365
Record name 3-Carboxy-5-nitrophenylboronic acid
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Molecular Weight

210.94 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

101084-81-5
Record name 3-Carboxy-5-nitrophenylboronic acid
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (3-Carboxy-5-nitrophenyl)boronic acid
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Foundational & Exploratory

3-Carboxy-5-nitrophenylboronic acid synthesis protocol

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Synthesis of 3-Carboxy-5-nitrophenylboronic Acid

Authored by a Senior Application Scientist

This guide provides a comprehensive, technically detailed protocol for the synthesis of this compound (CAS No: 101084-81-5). Designed for researchers, medicinal chemists, and drug development professionals, this document moves beyond a simple recitation of steps to explain the underlying chemical principles and rationale that ensure a successful and reproducible synthesis. We will explore the strategic approach to the synthesis, delve into the reaction mechanism, and provide a field-proven, step-by-step protocol complete with safety guidelines and troubleshooting advice.

Strategic Importance and Applications

This compound is a highly valuable bifunctional building block in modern organic and medicinal chemistry.[1] Its molecular architecture, featuring a boronic acid, a carboxylic acid, and a nitro group, offers multiple points for chemical modification, making it an indispensable tool for constructing complex molecules.[2]

Its primary utility lies in its role as a substrate in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, one of the most powerful methods for forming carbon-carbon bonds.[3][4] This reaction is a cornerstone of pharmaceutical development, enabling the synthesis of biaryl structures that are common motifs in drug candidates.[5][6] Beyond this, the compound is utilized in bioconjugation to link molecules for drug delivery systems, in the development of chemical sensors, and in materials science for creating functionalized polymers.[5]

Retrosynthetic Analysis and Synthesis Strategy

The most logical and efficient strategy for synthesizing this compound involves the palladium-catalyzed borylation of an appropriate aryl halide. A retrosynthetic analysis leads us to disconnect the carbon-boron bond, identifying 3-bromo-5-nitrobenzoic acid as the ideal starting material.

G product This compound disconnection C-B Bond Disconnection (Pd-Catalyzed Borylation) product->disconnection starting_material 3-Bromo-5-nitrobenzoic acid disconnection->starting_material Aryl Halide Precursor boron_source Boron Source (e.g., B2pin2) disconnection->boron_source Reagent

Caption: Retrosynthetic approach for the target molecule.

This precursor is commercially available and relatively inexpensive.[7][8] The chosen forward reaction, a Miyaura borylation , involves the cross-coupling of the aryl bromide with a diboron reagent, typically bis(pinacolato)diboron (B₂pin₂), in the presence of a palladium catalyst and a base.[9] This method is renowned for its high functional group tolerance, making it compatible with the carboxylic acid and nitro groups present on the substrate.[4]

Core Synthesis Protocol: Miura Borylation

Reaction Mechanism Deep Dive

The Miura borylation reaction proceeds through a well-established catalytic cycle involving a Pd(0)/Pd(II) interchange.[9][10] Understanding this mechanism is crucial for troubleshooting and optimization.

  • Oxidative Addition: The active Pd(0) catalyst oxidatively inserts into the carbon-bromine bond of 3-bromo-5-nitrobenzoic acid, forming a Pd(II) complex. This is often the rate-limiting step.

  • Transmetalation: The diboron reagent, activated by the base (e.g., potassium acetate), transfers a boryl group to the palladium center, displacing the bromide. The high oxophilicity of boron is a key driving force for this step.[9]

  • Reductive Elimination: The final step involves the reductive elimination of the desired boronate ester from the Pd(II) complex, regenerating the active Pd(0) catalyst, which re-enters the cycle.

// Nodes pd0 [label="Pd(0)L_n", fillcolor="#4285F4", fontcolor="#FFFFFF"]; oxidative_addition [label="Oxidative Addition", shape=ellipse, style=filled, fillcolor="#F1F3F4"]; pd_complex1 [label="Ar-Pd(II)(Br)L_n", fillcolor="#FBBC05", fontcolor="#202124"]; transmetalation [label="Transmetalation", shape=ellipse, style=filled, fillcolor="#F1F3F4"]; pd_complex2 [label="Ar-Pd(II)(Bpin)L_n", fillcolor="#FBBC05", fontcolor="#202124"]; reductive_elimination [label="Reductive Elimination", shape=ellipse, style=filled, fillcolor="#F1F3F4"]; product [label="Product\nAr-Bpin", shape=cds, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; reagents [label="Ar-Br\n(3-bromo-5-nitrobenzoic acid)", shape=invhouse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; boron_reagent [label="B2pin2 + Base", shape=invhouse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges pd0 -> oxidative_addition [dir=forward]; reagents -> oxidative_addition [dir=forward]; oxidative_addition -> pd_complex1 [dir=forward]; pd_complex1 -> transmetalation [dir=forward]; boron_reagent -> transmetalation [dir=forward]; transmetalation -> pd_complex2 [dir=forward]; pd_complex2 -> reductive_elimination [dir=forward]; reductive_elimination -> product [dir=forward]; reductive_elimination -> pd0 [label="Catalyst\nRegeneration", fontcolor="#5F6368"]; }

Caption: Catalytic cycle of the Miura borylation reaction.

Materials and Reagents
Reagent/MaterialGradeSupplier SuggestionNotes
3-Bromo-5-nitrobenzoic acid≥98%TCI, Sigma-AldrichStarting material.
Bis(pinacolato)diboron (B₂pin₂)≥98%Sigma-Aldrich, Combi-BlocksBoron source.
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)Catalyst GradeStrem, Sigma-AldrichA robust and reliable catalyst for this transformation.
Potassium Acetate (KOAc)Anhydrous, ≥99%Acros Organics, Sigma-AldrichMild base, must be anhydrous.[9]
1,4-DioxaneAnhydrous, ≥99.8%Sigma-AldrichReaction solvent. Must be degassed before use.
Ethyl AcetateACS GradeFisher ScientificFor extraction.
Hydrochloric Acid (HCl)1 M aq. solutionFisher ScientificFor aqueous work-up.
BrineSaturated aq. solutionN/AFor washing.
Anhydrous Magnesium Sulfate (MgSO₄)Reagent GradeVWRFor drying organic layers.
Round-bottom flask, CondenserN/AN/AStandard glassware.
Magnetic stirrer/hotplateN/AN/A
Inert atmosphere setupN/AN/ANitrogen or Argon manifold.
Step-by-Step Experimental Protocol

Safety First: This procedure must be conducted in a well-ventilated fume hood. Personal Protective Equipment (PPE), including safety glasses, a lab coat, and nitrile gloves, is mandatory.

1. Reaction Setup:

  • To a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen inlet, add 3-bromo-5-nitrobenzoic acid (1.0 eq.), bis(pinacolato)diboron (1.1 eq.), and anhydrous potassium acetate (3.0 eq.).
  • Evacuate and backfill the flask with nitrogen three times to establish an inert atmosphere. This is critical to prevent the oxidation and deactivation of the palladium catalyst.

2. Addition of Catalyst and Solvent:

  • Under a positive flow of nitrogen, add the Pd(dppf)Cl₂ catalyst (0.03 eq.).
  • Using a cannula or syringe, add anhydrous, degassed 1,4-dioxane to the flask to achieve a substrate concentration of approximately 0.2 M. The solvent must be thoroughly degassed (e.g., by sparging with nitrogen for 30 minutes) to remove dissolved oxygen.

3. Reaction Execution:

  • Immerse the flask in a preheated oil bath at 80-90 °C.
  • Stir the reaction mixture vigorously. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS until the starting material is consumed (typically 12-24 hours).

4. Work-up and Isolation:

  • Once the reaction is complete, cool the mixture to room temperature.
  • Dilute the mixture with ethyl acetate.
  • Carefully pour the mixture into a separatory funnel containing 1 M HCl solution. The acidic wash serves to protonate the carboxylate and hydrolyze the boronate ester to the desired boronic acid.
  • Separate the layers and extract the aqueous layer twice more with ethyl acetate.
  • Combine the organic layers and wash with brine.
  • Dry the combined organic phase over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

5. Purification and Characterization:

  • The crude product is typically a solid. It can be purified by recrystallization from a suitable solvent system (e.g., water/ethanol) or by silica gel column chromatography if necessary.
  • Dry the purified white to light-yellow solid under vacuum.
  • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity. The melting point should be in the range of 248-252 °C.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification setup 1. Assemble Glassware & Add Solid Reagents inert 2. Establish Inert Atmosphere (N2/Ar) setup->inert add 3. Add Catalyst & Degassed Solvent inert->add heat 4. Heat to 80-90 °C with Vigorous Stirring add->heat monitor 5. Monitor Progress (TLC / LC-MS) heat->monitor cool 6. Cool to RT & Dilute monitor->cool extract 7. Acidic Wash & Extraction cool->extract dry 8. Dry & Concentrate extract->dry purify 9. Purify (Recrystallization) dry->purify

Caption: Overall experimental workflow for the synthesis.

Safety and Handling of Organoboron Compounds

  • Hazard Profile: this compound is classified as an irritant to the skin, eyes, and respiratory system.

  • Handling: Always handle the compound in a fume hood. Avoid creating and inhaling dust.[11] Wear appropriate PPE at all times. In case of contact, flush the affected area with copious amounts of water.[12]

  • Storage: Store the compound in a tightly sealed container in a cool, dry place, away from moisture and strong oxidizing agents.[11] Boronic acids can undergo dehydration to form boroxines upon prolonged or improper storage.

  • Waste Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations. Do not allow it to enter drains.[11]

Troubleshooting Guide

IssuePotential Cause(s)Recommended Solution(s)
Low or No Conversion 1. Inactive catalyst (oxidized).2. Insufficiently anhydrous conditions.3. Poor quality of starting material or reagents.1. Ensure a strictly inert atmosphere; use fresh catalyst.2. Use anhydrous solvent and freshly dried KOAc.3. Verify the purity of all reagents before starting.
Formation of Side Products (e.g., Protodeborylation) 1. Presence of water in the reaction mixture.2. Reaction temperature too high or prolonged reaction time.1. Ensure all reagents and solvents are rigorously dried.2. Optimize temperature and monitor the reaction closely to stop it upon completion.
Difficult Purification 1. Incomplete hydrolysis of the pinacol ester.2. Presence of palladium residues.1. Ensure the acidic work-up step is sufficient (check pH).2. Treat the crude product solution with a palladium scavenger or pass it through a plug of Celite/silica.

Conclusion

The palladium-catalyzed Miura borylation of 3-bromo-5-nitrobenzoic acid is a robust and reliable method for the synthesis of this compound. By understanding the underlying mechanism and adhering to a carefully controlled protocol, researchers can consistently produce this valuable chemical intermediate in high yield and purity. Its versatile structure ensures its continued importance as a key building block in the pursuit of novel pharmaceuticals and advanced materials.[13]

References

An In-depth Technical Guide to 3-Carboxy-5-nitrophenylboronic Acid: Properties, Reactivity, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

This guide serves as a comprehensive technical resource for researchers, chemists, and drug development professionals on the chemical properties and applications of 3-Carboxy-5-nitrophenylboronic acid. This trifunctional molecule, possessing a phenyl ring substituted with boronic acid, carboxylic acid, and nitro groups, is a highly versatile and valuable building block in modern organic synthesis and materials science. Its unique electronic and structural features enable a wide range of chemical transformations, making it a key intermediate in the development of pharmaceuticals, advanced materials, and chemical sensors.

Core Chemical Identity and Structure

This compound is a stable, solid organic compound. Its structure is defined by a benzene ring substituted at the 1, 3, and 5 positions. The presence of both a Lewis acidic boronic acid group and a Brønsted-Lowry acidic carboxylic acid group, modulated by the strongly electron-withdrawing nitro group, dictates its unique reactivity.

Caption: Structure of this compound.

Table 1: Chemical Identifiers and Core Properties

IdentifierValueReference(s)
CAS Number 101084-81-5[1][2]
Molecular Formula C₇H₆BNO₆[2]
Molecular Weight 210.94 g/mol [2]
Synonyms 3-Borono-5-nitrobenzoic acid, 3-Carboxy-5-nitrobenzeneboronic acid[2]
InChI Key WNIFCLWDGNHGMX-UHFFFAOYSA-N[1]
SMILES OB(O)c1cc(cc(c1)--INVALID-LINK--=O)C(O)=O[1]

Physicochemical and Spectroscopic Properties

The physical and chemical properties of this compound are critical for its handling, reaction setup, and purification.

Table 2: Physicochemical Data

PropertyValueNotesReference(s)
Appearance White to light yellow crystalline powder/solid[3]
Melting Point 229 - 285 °C (decomposes)Reported values vary, indicating potential dependence on purity and heating rate. Common ranges include 229°C, 248-252°C, and 284-285°C.[1][3][4]
Solubility Soluble in polar organic solvents (e.g., DMF, DMSO, Methanol); Poorly soluble in non-polar solvents and water.Arylboronic acids generally exhibit low solubility in water.[5]
pKa₁ (Carboxylic Acid) ~3.1 (Estimated)This is an estimate based on the pKa of 3-bromo-5-nitrobenzoic acid (3.09). The strongly electron-withdrawing groups (-NO₂, -B(OH)₂) significantly increase the acidity of the carboxyl group compared to benzoic acid (pKa 4.2).[6]
pKa₂ (Boronic Acid) < 8.8 (Estimated)The pKa of unsubstituted phenylboronic acid is 8.83. The electron-withdrawing nitro and carboxylate groups are expected to lower this value, increasing the Lewis acidity of the boron center.[5]
Spectroscopic Characterization

Spectroscopic data is essential for confirming the structure and purity of the compound.

  • ¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals in the aromatic region. Due to the substitution pattern, one would anticipate three aromatic protons, each appearing as a unique multiplet (likely a triplet or doublet of doublets). Additionally, broad singlets corresponding to the acidic protons of the carboxylic acid (-COOH) and boronic acid (-B(OH)₂) groups would be observed, which are exchangeable with D₂O.

  • Infrared (IR) Spectroscopy: The IR spectrum provides key information about the functional groups present.[7]

    • O-H Stretch: A very broad band from 2500-3300 cm⁻¹ is characteristic of the hydrogen-bonded O-H stretch of the carboxylic acid.

    • C=O Stretch: An intense, sharp absorption between 1690-1760 cm⁻¹ corresponds to the carbonyl (C=O) stretch of the carboxylic acid.

    • N-O Stretch: Strong absorptions for the nitro group (NO₂) typically appear in two regions: ~1500-1560 cm⁻¹ (asymmetric) and ~1345-1385 cm⁻¹ (symmetric).

    • Aromatic C=C Stretch: Medium to weak bands in the 1400-1600 cm⁻¹ region.

    • B-O Stretch: A strong band is typically observed around 1350 cm⁻¹.

Reactivity and Key Synthetic Transformations

The trifunctional nature of this compound makes it a versatile reagent. The three primary functional groups can be addressed with high selectivity.

A. Suzuki-Miyaura Cross-Coupling

The boronic acid moiety is primarily utilized in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions to form C-C bonds.[3][8] This reaction is a cornerstone of modern synthesis for creating biaryl structures, which are prevalent in pharmaceuticals and organic electronics.[9] The reaction proceeds via a well-established catalytic cycle involving oxidative addition, transmetalation, and reductive elimination.[8] The presence of the carboxylic acid and nitro groups is generally well-tolerated under typical Suzuki conditions.[9]

Suzuki_Miyaura_Cycle cluster_0 cluster_1 Pd(0)Ln Pd(0)Ln Ar-Pd(II)-X Ln Ar-Pd(II)-X (Oxidative Addition Intermediate) Pd(0)Ln->Ar-Pd(II)-X Ln Oxidative Addition Ar-Pd(II)-R' Ln Ar-Pd(II)-R' (Transmetalation Intermediate) Ar-Pd(II)-X Ln->Ar-Pd(II)-R' Ln Transmetalation Ar-Pd(II)-R' Ln->Pd(0)Ln Reductive Elimination Ar-R' Ar-R' (Coupled Product) Ar-Pd(II)-R' Ln->Ar-R' R'-X R'-X (Aryl Halide) R'-X->Ar-Pd(II)-X Ln Ar-B(OH)₂ Ar-B(OH)₂ Ar-B(OH)₃⁻ [Ar-B(OH)₃]⁻ (Activated Boronate) Ar-B(OH)₂->Ar-B(OH)₃⁻ Base Base Base->Ar-B(OH)₃⁻ Ar-B(OH)₃⁻->Ar-Pd(II)-X Ln

Caption: Generalized catalytic cycle for the Suzuki-Miyaura reaction.

B. Reduction of the Nitro Group

The nitro group can be selectively reduced to an amine (aniline derivative) using various standard methods, such as catalytic hydrogenation (e.g., H₂, Pd/C) or chemical reduction (e.g., SnCl₂, Fe/HCl).[4] This transformation is crucial as it unmasks a nucleophilic amino group, opening pathways to amide bond formation, diazotization, and other amine-based chemistries. This allows for orthogonal functionalization, where the boronic acid can be used in a coupling reaction first, followed by reduction and subsequent reaction of the newly formed amine.

C. Carboxylic Acid Derivatization

The carboxylic acid group can be converted into a variety of derivatives, including esters, amides, and acid chlorides. Standard coupling reagents like EDC/HOBt or conversion to the acid chloride with thionyl chloride (SOCl₂) or oxalyl chloride can be employed. This functionality is often used for conjugation to other molecules, such as biomolecules or polymers, or for modifying the solubility and electronic properties of the final product.

Key Experimental Protocols

The following protocols are provided as representative examples. Researchers should always first consult Safety Data Sheets (SDS) and perform appropriate risk assessments.

Protocol 1: Synthesis of this compound

This procedure describes the nitration of 3-carboxyphenylboronic acid.[4]

Causality: The use of a strong nitrating mixture (fuming nitric acid and concentrated sulfuric acid) is necessary to overcome the deactivating effect of the boronic acid and carboxylic acid groups on the aromatic ring. The reaction is performed at low temperature to control the exothermic reaction and prevent over-nitration.

  • Reaction Setup: In a three-necked flask equipped with a magnetic stirrer and thermometer, combine 3-carboxyphenylboronic acid (1.0 eq) with concentrated sulfuric acid (~3.3 mL per gram of starting material).

  • Cooling: Cool the mixture in an ice-water bath to maintain an internal temperature of 0-5 °C.

  • Nitration: While stirring vigorously, slowly add fuming nitric acid (~3.3 mL per gram of starting material) dropwise, ensuring the temperature does not exceed 10 °C.

  • Reaction: After the addition is complete, stir the mixture in the ice bath for 15 minutes, then remove the bath and continue stirring at room temperature for an additional 15 minutes.

  • Workup: Carefully pour the reaction mixture into a beaker of crushed ice water. A precipitate will form.

  • Isolation: Collect the solid precipitate by vacuum filtration.

  • Purification: Wash the solid thoroughly with several portions of cold ice water. The crude product can be further purified by recrystallization from water to yield this compound as a white solid.[4]

Synthesis_Workflow cluster_reagents Reagents cluster_process Process StartMat 3-Carboxyphenyl- boronic Acid Mixing Mix & Cool (0-5 °C) StartMat->Mixing Nitrating Fuming HNO₃ Conc. H₂SO₄ Nitrating->Mixing Reaction Nitration & Stir Mixing->Reaction Quench Pour onto Ice Reaction->Quench Isolation Filter & Wash Quench->Isolation Purify Recrystallize Isolation->Purify Product Final Product Purify->Product

Caption: Workflow for the synthesis of the title compound.

Protocol 2: General Procedure for Suzuki-Miyaura Coupling

This protocol provides a general method for coupling this compound with an aryl halide.[10]

Causality: The reaction must be conducted under an inert atmosphere to prevent the oxidation and deactivation of the Pd(0) catalyst. A base is required to activate the boronic acid, forming a more nucleophilic boronate species that facilitates transmetalation.[11] The choice of solvent, base, and ligand can significantly impact reaction yield and rate.

  • Reaction Setup: To a dry Schlenk flask, add this compound (1.1 eq), the aryl halide (1.0 eq), and a base (e.g., K₃PO₄ or Cs₂CO₃, 2.0-3.0 eq).

  • Inert Atmosphere: Seal the flask, then evacuate and backfill with an inert gas (e.g., Argon). Repeat this cycle three times.

  • Solvent and Catalyst Addition: Under the inert atmosphere, add a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) followed by a degassed solvent (e.g., a mixture of 1,4-dioxane and water, or DMF).

  • Reaction: Heat the mixture with vigorous stirring to the desired temperature (typically 80-100 °C) and monitor the reaction progress by TLC or LC-MS.

  • Workup: Upon completion, cool the reaction to room temperature. Dilute with water and adjust the pH to be acidic (pH ~2-3) with 1M HCl to protonate the carboxylic acid.

  • Extraction: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography or recrystallization to obtain the desired biaryl product.

Applications in Research and Development

The utility of this compound spans several key areas of chemical and biomedical research.

  • Drug Discovery: As a versatile building block, it is used in the synthesis of complex organic molecules and libraries of compounds for high-throughput screening.[3] The biaryl motifs constructed via Suzuki coupling are common scaffolds in many therapeutic agents. The carboxylic acid provides a handle for improving solubility or for conjugation to drug delivery systems.[3]

  • Sensor Technology: Boronic acids are well-known for their ability to reversibly bind to diols, such as those found in saccharides (sugars). This property is exploited to create chemical sensors for glucose and other biologically important carbohydrates. The nitro and carboxyl groups can be used to tune the electronic properties of the sensor or to immobilize it on a surface.[3]

  • Materials Science: This compound can be incorporated into polymers and metal-organic frameworks (MOFs). The rigid phenyl core and multiple functional groups allow for the construction of porous materials with tailored properties for gas storage, catalysis, or separation.

Safety, Handling, and Storage

Hazard Identification:

  • Causes skin irritation (H315).

  • Causes serious eye irritation (H319).

  • May cause respiratory irritation (H335).

Precautions:

  • Handle only in a well-ventilated area or fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Avoid breathing dust. Wash hands thoroughly after handling.

Storage:

  • Store in a tightly sealed container in a cool, dry place. Room temperature storage is generally acceptable.

Conclusion

This compound is a powerful and versatile synthetic intermediate. Its value lies in the orthogonal reactivity of its three functional groups, which can be selectively manipulated to build molecular complexity. For professionals in drug discovery, organic synthesis, and materials science, a thorough understanding of its properties and reactivity is essential for leveraging its full potential in the design and creation of novel functional molecules.

References

The Fulcrum of Innovation: A Technical Guide to 3-Carboxy-5-nitrophenylboronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Molecule of Strategic Importance

In the landscape of modern chemical synthesis and drug discovery, the strategic selection of building blocks is paramount to achieving efficiency, novelty, and functional elegance. 3-Carboxy-5-nitrophenylboronic acid (CAS No. 101084-81-5) has emerged as a pivotal reagent, valued for its trifunctional nature that offers a confluence of reactivity and versatility. This guide provides an in-depth exploration of its properties, synthesis, and applications, offering both foundational knowledge and field-proven insights for researchers and professionals in organic synthesis, medicinal chemistry, and materials science.[1][2] Its unique architecture, featuring a boronic acid, a carboxylic acid, and a nitro group, presents multiple avenues for chemical derivatization, making it an invaluable asset in the construction of complex molecular frameworks.[1][2]

Physicochemical and Structural Properties

A thorough understanding of a reagent's fundamental properties is the bedrock of its effective application. This compound is a white to slightly yellow crystalline solid, and its key physicochemical data are summarized below.[1]

PropertyValueReference(s)
CAS Number 101084-81-5[3][4]
Molecular Formula C₇H₆BNO₆[3][4]
Molecular Weight 210.94 g/mol [3][4]
Melting Point 229-252 °C[1][5]
Appearance White to slightly yellow crystalline powder[1]
SMILES String O=C(O)C1=CC(=CC(=C1)N(=O)=O)B(O)O[3]
InChI Key WNIFCLWDGNHGMX-UHFFFAOYSA-N

The presence of the electron-withdrawing nitro and carboxylic acid groups on the phenyl ring significantly influences the reactivity of the boronic acid moiety, a crucial consideration for reaction design.

Synthesis and Handling

Synthetic Pathway

A common laboratory-scale synthesis of this compound involves the nitration of 3-carboxyphenylboronic acid.[5] This electrophilic aromatic substitution is a standard yet delicate procedure requiring careful control of reaction conditions to ensure optimal yield and purity.

Protocol for Synthesis:

  • In a flask equipped with a magnetic stirrer and cooled in an ice-water bath, combine 7.5 g (45.2 mmol) of 3-carboxyphenylboronic acid with 25 mL of concentrated sulfuric acid.[5]

  • While maintaining vigorous stirring and cooling, slowly add 25 mL of fuming nitric acid.[5]

  • Continue stirring the reaction mixture in the ice-water bath for 15 minutes.[5]

  • Remove the ice-water bath and allow the reaction to proceed at ambient temperature for an additional 15 minutes.[5]

  • Carefully pour the reaction mixture into ice water, which will induce the precipitation of the product.[5]

  • Collect the precipitate by filtration and wash it thoroughly with five portions of ice water.[5]

  • Recrystallize the crude product from water to obtain the purified this compound as a white solid.[5]

Causality Insight: The use of a mixture of concentrated sulfuric and fuming nitric acids generates the highly electrophilic nitronium ion (NO₂⁺), which is necessary for the nitration of the deactivated aromatic ring. The controlled, low-temperature addition prevents runaway reactions and minimizes the formation of byproducts.

Safety, Storage, and Handling

This compound is classified as a hazardous substance, causing skin and serious eye irritation, and may cause respiratory irritation.[6][7]

Key Safety Precautions:

  • Personal Protective Equipment (PPE): Always wear protective gloves, clothing, and eye/face protection.[6][7]

  • Ventilation: Use only in a well-ventilated area, such as a chemical fume hood, to avoid inhalation of dust.[6][7]

  • Handling: Avoid breathing dust, fume, gas, mist, vapors, or spray.[7] Wash hands and any exposed skin thoroughly after handling.[7]

  • First Aid: In case of skin contact, wash with plenty of soap and water.[6] For eye contact, rinse cautiously with water for several minutes, removing contact lenses if present and easy to do.[6][7] If inhaled, remove the person to fresh air.[6]

Storage: Store in a tightly sealed container in a dry, well-ventilated place.[6] For long-term stability, refrigeration is recommended.[6] It should be stored in a combustible solids storage class.

Core Applications and Methodologies

The trifunctional nature of this molecule dictates its primary applications, where each functional group can be addressed with high selectivity.

The Cornerstone of Suzuki-Miyaura Cross-Coupling Reactions

The boronic acid moiety is a key participant in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, a Nobel Prize-winning method for forming carbon-carbon bonds.[8] This reaction is fundamental in synthesizing biaryl and heteroaryl compounds, which are common motifs in pharmaceuticals.[8]

Conceptual Workflow for Suzuki-Miyaura Coupling:

Suzuki_Workflow cluster_reactants Reactants & Catalyst cluster_reaction Reaction Conditions Aryl/Vinyl_Halide Aryl/Vinyl Halide (or Triflate) Reaction_Vessel Reaction Mixture Aryl/Vinyl_Halide->Reaction_Vessel Boronic_Acid This compound Boronic_Acid->Reaction_Vessel Pd_Catalyst Palladium Catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) Pd_Catalyst->Reaction_Vessel Base Base (e.g., Na₂CO₃, K₃PO₄) Base->Reaction_Vessel Solvent Solvent System (e.g., Toluene/Water, Dioxane) Solvent->Reaction_Vessel Inert_Atmosphere Inert Atmosphere (N₂ or Ar) Inert_Atmosphere->Reaction_Vessel Heating Heating Heating->Reaction_Vessel Workup Aqueous Workup & Extraction Reaction_Vessel->Workup Reaction Completion Purification Purification (e.g., Column Chromatography) Workup->Purification Final_Product Biaryl Product Purification->Final_Product

Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.

Detailed Protocol: Synthesis of a Biaryl Derivative

This protocol is a representative example and may require optimization based on the specific aryl halide used.

  • Vessel Preparation: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add the aryl halide (1.0 mmol, 1.0 equiv), this compound (1.2 mmol, 1.2 equiv), and a suitable base such as sodium carbonate (2.5 mmol, 2.5 equiv).[8][9]

  • Catalyst Addition: Add the palladium catalyst (e.g., PdCl₂(dppf), 0.05-0.1 equiv).[9]

  • Solvent and Degassing: Add a solvent mixture, such as toluene/dioxane (4:1, 10 mL) and 2 M Na₂CO₃ solution (10 mL).[9] Degas the mixture by bubbling argon or nitrogen through it for 10-15 minutes. This step is critical to remove oxygen, which can oxidize and deactivate the Pd(0) catalyst.

  • Reaction: Heat the mixture to 85-90°C under an inert atmosphere and stir for 4-12 hours, monitoring the reaction progress by TLC or LC-MS.[9]

  • Workup: After cooling to room temperature, filter the mixture through a pad of Celite to remove the catalyst.[9] Separate the organic layer, and extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to yield the desired biaryl compound.

Catalytic Cycle Visualization:

Suzuki_Cycle cluster_cycle Suzuki-Miyaura Catalytic Cycle center Pd(0)L₂ OA Oxidative Addition (Ar-X) center->OA Pd_II_A Ar-Pd(II)L₂-X OA->Pd_II_A Ar-X TM Transmetalation (Ar'-B(OH)₂) Pd_II_B Ar-Pd(II)L₂-Ar' TM->Pd_II_B Ar'-B(OH)₂ + Base RE Reductive Elimination RE->center Ar-Ar' Pd_II_A->TM Pd_II_B->RE

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.[10][11]

A Linchpin in Medicinal Chemistry and Bioconjugation

The dual functionality of the carboxylic acid and boronic acid groups makes this compound a valuable linker and intermediate in pharmaceutical development.[1][2]

  • Drug Scaffolding: The carboxylic acid provides a handle for amide bond formation, a ubiquitous linkage in drug molecules, while the boronic acid can be used for subsequent cross-coupling or as a pharmacophore itself. Boronic acids are known bioisosteres of carboxylic acids and can act as inhibitors for certain enzymes.[12]

  • Bioconjugation: The carboxylic acid can be activated (e.g., as an NHS ester) to react with primary amines on biomolecules like proteins or antibodies.[2] This allows for the attachment of the phenylboronic acid moiety, which can then be used for surface immobilization or as a recognition element for diol-containing structures like carbohydrates.[5]

Amidation and Other Transformations

The carboxylic acid group can readily undergo amidation reactions, while the nitro group can be reduced to an amine, providing another point for diversification.[5] This tri-orthogonality allows for a stepwise and controlled synthesis of highly functionalized molecules. For instance, the nitro group can be reduced catalytically (e.g., using Pd/C and H₂) to an aniline derivative, which can then be further functionalized.[5]

Analytical Characterization

Confirming the identity and purity of this compound and its reaction products is crucial. Standard analytical techniques include:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR provide definitive structural information.

  • Mass Spectrometry (MS): Confirms the molecular weight of the compound.

  • Infrared (IR) Spectroscopy: Identifies characteristic functional groups, such as the carboxylic acid C=O and O-H stretches, the nitro group N-O stretches, and the boronic acid O-H stretch.

  • Melting Point Analysis: A sharp melting point range is indicative of high purity.

Conclusion

This compound is more than just a chemical reagent; it is a versatile platform for innovation. Its strategically positioned functional groups provide chemists with a powerful tool to construct complex molecular architectures with precision and control. From the synthesis of novel pharmaceutical candidates via Suzuki-Miyaura coupling to its role as a linker in bioconjugation, this compound bridges the gap between synthetic strategy and functional application.[2] A comprehensive understanding of its properties, handling, and reaction methodologies, as detailed in this guide, is essential for harnessing its full potential in research and development.

References

3-Carboxy-5-nitrophenylboronic acid molecular weight and formula

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 3-Carboxy-5-nitrophenylboronic Acid for Advanced Research and Development

Authored by a Senior Application Scientist

This guide provides an in-depth exploration of this compound, a pivotal reagent in modern medicinal chemistry and materials science. We will delve into its fundamental properties, core applications, and field-proven experimental protocols, offering researchers, scientists, and drug development professionals the insights necessary to leverage this versatile compound effectively.

Core Compound Profile and Physicochemical Properties

This compound (CAS No: 101084-81-5) is a trifunctional organic compound featuring a phenyl ring substituted with a boronic acid group, a carboxylic acid group, and a nitro group.[1][2] This unique arrangement of functional groups imparts a high degree of versatility, making it an invaluable building block for complex molecular architectures.[1][3] The electron-withdrawing nature of the nitro and carboxylic acid groups influences the reactivity of the boronic acid moiety, a key consideration in reaction design.

The compound typically appears as a white to light yellow crystalline powder and should be stored refrigerated in a dry, well-ventilated environment to ensure its stability.[1][4]

Table 1: Key Physicochemical and Identification Data

PropertyValueSource(s)
Molecular Formula C₇H₆BNO₆[1][5][6]
Molecular Weight 210.94 g/mol [1][5][6]
CAS Number 101084-81-5[1][5]
Appearance White to slightly yellow crystalline powder[1][2]
Melting Point 229-285 °C (decomposes)[1]
Synonyms 3-Borono-5-nitrobenzoic acid, 3-(Dihydroxyboryl)-5-nitrobenzoic acid[5][7][8]
InChI Key WNIFCLWDGNHGMX-UHFFFAOYSA-N[7]
SMILES OB(O)c1cc(cc(c1)--INVALID-LINK--=O)C(O)=O[7]

Strategic Applications in Drug Discovery and Materials Science

The utility of this compound stems from its multiple reactive sites, which allow for sequential and orthogonal chemical modifications. This has led to its widespread adoption in several high-impact research areas.

Cornerstone of Suzuki-Miyaura Cross-Coupling Reactions

The boronic acid group is primarily utilized in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.[1][2][3] This reaction is a cornerstone of modern synthetic chemistry, enabling the construction of complex biaryl and heteroaryl structures that are prevalent in many pharmaceutical agents.[7] The ability to precisely link molecular fragments makes this reagent essential for building the carbon skeletons of novel drug candidates.[3]

Enabling Targeted Therapies and Bioconjugation

In drug development, the compound serves as a critical intermediate for synthesizing molecules designed to interact selectively with biological targets like enzymes or receptors.[3] This specificity is crucial for developing targeted therapies with enhanced efficacy and minimized off-target side effects.[3]

Furthermore, the carboxylic acid moiety provides a convenient handle for bioconjugation.[1][3] It can be activated to form amide bonds with amine groups on biomolecules such as proteins, antibodies, or peptides. This process is fundamental to creating antibody-drug conjugates (ADCs) and other sophisticated drug delivery systems.[3]

Innovations in Sensor Technology and Materials Science

The ability of boronic acids to form reversible covalent bonds with diols is exploited in the development of chemical sensors, particularly for detecting saccharides and other biologically important diol-containing molecules.[1][2] In materials science, this compound is used to prepare functionalized polymers and nanomaterials, contributing to the creation of advanced materials with tailored properties.[1][2]

Experimental Protocol: Palladium-Catalyzed Suzuki-Miyaura Coupling

This section provides a representative, field-proven protocol for using this compound in a Suzuki-Miyaura cross-coupling reaction.

Objective: To synthesize a biaryl derivative by coupling this compound with an aryl halide (e.g., 4-bromoanisole).

Causality of Component Selection:

  • Catalyst: A palladium catalyst, such as Pd(PPh₃)₄ or a combination of Pd(OAc)₂ and a phosphine ligand, is essential for the catalytic cycle. The choice of ligand can significantly impact reaction efficiency and scope.

  • Base: A base (e.g., K₂CO₃, Cs₂CO₃) is required to activate the boronic acid by forming a more nucleophilic boronate species, which facilitates the crucial transmetalation step.

  • Solvent: A solvent system capable of dissolving both the organic and inorganic reagents is necessary. A mixture of an organic solvent (e.g., Dioxane, Toluene, or DMF) and water is commonly used to ensure all components are available for reaction.

Step-by-Step Methodology
  • Reaction Setup: To an oven-dried Schlenk flask, add this compound (1.0 eq.), the desired aryl halide (1.1 eq.), and the chosen base (e.g., K₂CO₃, 2.5 eq.).

  • Inert Atmosphere: Seal the flask with a septum, and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes. This is critical as the palladium catalyst is sensitive to oxygen, especially at elevated temperatures.

  • Solvent and Catalyst Addition: Under the inert atmosphere, add the degassed solvent system (e.g., Dioxane/H₂O, 4:1 v/v). Follow this by adding the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 eq.).

  • Reaction Execution: Heat the reaction mixture to the target temperature (typically 80-100 °C) and stir vigorously for the required duration (monitored by TLC or LC-MS, usually 4-12 hours).

  • Workup and Purification:

    • Cool the reaction mixture to room temperature and dilute with water.

    • Acidify the aqueous solution with 1M HCl to a pH of ~3-4 to protonate the carboxylic acid, facilitating its extraction.

    • Extract the product into an organic solvent such as ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

    • Purify the crude product using column chromatography on silica gel to yield the final biaryl compound.

Visual Workflow of the Protocol

Suzuki_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification A 1. Add Reagents (Boronic Acid, Aryl Halide, Base) to Schlenk Flask B 2. Purge with Inert Gas (Ar or N2) A->B C 3. Add Degassed Solvent & Palladium Catalyst B->C D 4. Heat and Stir (80-100°C, 4-12h) C->D E 5. Cool, Dilute, Acidify D->E F 6. Extract with Organic Solvent E->F G 7. Dry and Concentrate F->G H 8. Purify via Column Chromatography G->H

Caption: Experimental workflow for a Suzuki-Miyaura cross-coupling reaction.

Safety, Handling, and Storage

As a laboratory chemical, this compound requires careful handling to minimize risk.

  • Hazard Identification: The compound is classified as an irritant. It may cause skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335).[4][7][9]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles with side-shields, and a lab coat.[9][10] When handling the powder, work in a well-ventilated area or a fume hood to avoid dust inhalation.[4][9]

  • Handling Procedures: Avoid contact with skin, eyes, and clothing.[4] Do not ingest or inhale the substance.[4] Ensure adequate ventilation and that eyewash stations and safety showers are readily accessible.[4]

  • Storage: Keep the container tightly closed and store in a refrigerated, dry, and well-ventilated place.[4]

  • Disposal: Dispose of the chemical and its container in accordance with local, regional, and national regulations. Avoid release into the environment.[4][9]

Conclusion

This compound is a powerful and versatile reagent whose strategic importance in pharmaceutical and materials science cannot be overstated. Its trifunctional nature provides a robust platform for constructing complex molecules through reliable and well-understood methodologies like the Suzuki-Miyaura coupling. For researchers in drug discovery, its utility as a scaffold for targeted therapies and bioconjugation makes it an indispensable tool. By understanding its properties and adhering to safe handling protocols, scientists can fully unlock the potential of this key chemical building block.

References

A Technical Guide to the Solubility of 3-Carboxy-5-nitrophenylboronic Acid in Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pivotal Role of 3-Carboxy-5-nitrophenylboronic Acid in Modern Chemistry

This compound is a cornerstone building block in the fields of medicinal chemistry and materials science.[1][2] Its trifunctional nature, featuring a phenyl ring substituted with a boronic acid, a carboxylic acid, and a nitro group, offers a versatile platform for complex molecular architecture. This compound is instrumental in the synthesis of novel pharmaceuticals, particularly in the development of targeted cancer therapies, and plays a crucial role in bioconjugation and the fabrication of advanced sensor technologies.[1][3] The efficacy of this reagent in synthetic protocols, such as the Nobel prize-winning Suzuki-Miyaura cross-coupling reaction, is fundamentally dictated by its solubility in organic solvents.[1] Understanding and predicting its solubility behavior is therefore a critical prerequisite for optimizing reaction conditions, ensuring reproducibility, and enabling its seamless transition from laboratory-scale research to industrial applications.

This in-depth technical guide provides a comprehensive overview of the solubility of this compound. While extensive quantitative solubility data for this specific molecule is not widely published, this guide synthesizes available information, draws logical inferences from structurally related compounds, and presents a robust experimental framework for its determination. We will delve into the physicochemical properties that govern its solubility, provide qualitative and semi-quantitative solubility profiles in common organic solvents, and offer a detailed, field-proven protocol for researchers to precisely measure solubility in their own laboratories.

Physicochemical Properties: The Molecular Determinants of Solubility

The solubility of a compound is intrinsically linked to its molecular structure and the intermolecular forces it can establish with a solvent. For this compound, several key features dictate its solubility profile:

  • High Polarity: The presence of three polar functional groups—the boronic acid (-B(OH)₂), the carboxylic acid (-COOH), and the nitro group (-NO₂)—renders the molecule highly polar. Both the boronic acid and carboxylic acid moieties are capable of acting as hydrogen bond donors and acceptors, a critical factor for solubility in protic solvents.

  • Dual Acidity: The molecule possesses two acidic centers: the carboxylic acid and the boronic acid. The interplay of their respective pKa values will significantly influence solubility in solvents with varying acidity or basicity, and in the presence of acidic or basic additives.

  • Crystalline Solid Nature: this compound is a white to slightly yellow crystalline solid at room temperature.[1] The energy required to overcome the crystal lattice forces (lattice energy) is a key component of the dissolution process. A higher melting point often correlates with a stronger crystal lattice and, consequently, lower solubility. The reported melting point for this compound is in the range of 229-252 °C.[1][4][5]

  • Potential for Anhydride Formation: It is important to note that this compound is often supplied containing varying amounts of its anhydride.[6] This can impact its measured solubility, as the anhydride will have different physicochemical properties compared to the free acid.

A summary of the key physicochemical properties is presented in Table 1.

PropertyValueSource(s)
Molecular Formula C₇H₆BNO₆[1][5][7]
Molecular Weight 210.94 g/mol [1][5][7]
Appearance White to slightly yellow crystalline powder[1]
Melting Point 229-252 °C[1][4][5]
Functional Groups Boronic acid, Carboxylic acid, Nitro group[1]

Solubility Profile in Common Organic Solvents: A Qualitative and Semi-Quantitative Assessment

The high polarity and hydrogen bonding capability of the molecule suggest a preference for polar solvents. A synthesis procedure described in the literature indicates that 1.50 g of this compound can be dissolved in 20 mL of methanol, suggesting a solubility of at least 75 mg/mL in this solvent.[8]

Furthermore, studies on the solubility of benzoic acid and its nitro-derivatives have shown significant solubility in polar solvents like methanol, ethanol, and acetonitrile, with solubility increasing with temperature.[9] Phenylboronic acid, the parent compound of this class, exhibits good solubility in ethers and ketones.[3][10]

Based on this evidence, we can categorize common organic solvents by their likely efficacy in dissolving this compound.

Solvent ClassExamplesPredicted SolubilityRationale
Polar Protic Methanol, EthanolHighStrong hydrogen bonding interactions with both the carboxylic and boronic acid groups.
Polar Aprotic DMSO, DMF, Acetonitrile, AcetoneModerate to HighGood dipole-dipole interactions. Can accept hydrogen bonds.
Ethers THF, Diethyl EtherModerateModerate polarity. Can act as hydrogen bond acceptors.
Halogenated Dichloromethane, ChloroformLow to ModerateLower polarity. Limited hydrogen bonding capability.
Non-polar Hexanes, TolueneVery Low"Like dissolves like" principle; the high polarity of the solute is incompatible with non-polar solvents.

Experimental Protocol for Solubility Determination: A Self-Validating Approach

For researchers requiring precise quantitative solubility data, the following dynamic (polythermal) method is recommended. This approach is adapted from established protocols for determining the solubility of other boronic acids and provides a robust and self-validating workflow.[3][10]

Principle

A suspension of the solute in the solvent of known composition is heated at a controlled rate. The temperature at which the last solid particles dissolve, resulting in a clear solution, is recorded as the equilibrium solubility temperature for that specific concentration.

Apparatus
  • Jacketed glass vessel with a magnetic stirrer

  • Circulating bath with precise temperature control

  • Calibrated digital thermometer (± 0.1 °C)

  • Analytical balance (± 0.1 mg)

  • Turbidity sensor or a light source and detector to observe the clear point.

Step-by-Step Methodology
  • Sample Preparation: Accurately weigh a specific amount of this compound and the chosen organic solvent into the jacketed glass vessel.

  • Controlled Heating and Stirring: Begin stirring the suspension vigorously to ensure homogeneity. Heat the mixture at a slow, constant rate (e.g., 0.1-0.3 K/min) using the circulating bath. A slow heating rate is crucial to maintain thermal equilibrium.

  • Clear Point Determination: Continuously monitor the suspension. The temperature at which the solution becomes perfectly clear is the dissolution temperature. This can be determined visually or more accurately using a turbidity sensor, which will show a sharp change in light transmission at the clear point.

  • Data Recording: Record the temperature and the composition of the mixture (mole fraction or mg/mL).

  • Constructing the Solubility Curve: Repeat steps 1-4 with different compositions of solute and solvent to obtain a series of data points. Plot the solubility (concentration) as a function of temperature to construct the solubility curve.

Causality and Self-Validation
  • Why a dynamic method? This method is less labor-intensive than isothermal methods and can generate a full solubility curve more rapidly.

  • Why a slow heating rate? To ensure that the measured temperature is the true equilibrium temperature and not an artifact of rapid heating.

  • Why vigorous stirring? To prevent localized supersaturation and ensure the entire sample is at a uniform temperature.

  • Self-Validation: The reproducibility of the clear point temperature for a given composition in replicate experiments serves as an internal validation of the method's precision.

Visualizing Key Concepts

Factors Influencing Solubility

The interplay of solute and solvent properties determines the extent of solubility. This relationship can be visualized as a balance of intermolecular forces.

G cluster_solute Solute Properties cluster_solvent Solvent Properties Solute This compound Polarity High Polarity (COOH, B(OH)₂, NO₂) Solute->Polarity H_Bond H-Bonding (Donor & Acceptor) Solute->H_Bond Crystal Crystal Lattice Energy (High M.P.) Solute->Crystal Solubility Solubility Polarity->Solubility Favors (in polar solvents) H_Bond->Solubility Favors Crystal->Solubility Hinders Solvent Organic Solvent Solvent_Polarity Polarity Solvent->Solvent_Polarity Solvent_H_Bond H-Bonding Capability Solvent->Solvent_H_Bond Solvent_Polarity->Solubility Matching favors Solvent_H_Bond->Solubility Favors

Caption: Key solute and solvent properties influencing solubility.

Experimental Workflow for Solubility Determination

The dynamic method for determining solubility follows a logical and systematic progression.

G A 1. Prepare Mixture (Known Composition) B 2. Heat Slowly (e.g., 0.2 K/min) A->B C 3. Stir Vigorously B->C D 4. Monitor Turbidity C->D E 5. Record Clear Point (Temperature T₁) D->E F More Data Points? E->F F->A Yes G 6. Construct Solubility Curve (Solubility vs. T) F->G No H End G->H

Caption: Workflow for the dynamic solubility determination method.

Conclusion and Future Outlook

This compound is a reagent of profound importance in contemporary chemical sciences. While a comprehensive database of its solubility in all common organic solvents is yet to be established, this guide provides a robust framework for its effective utilization. By understanding its inherent physicochemical properties and leveraging the provided experimental protocol, researchers can confidently select appropriate solvent systems and precisely quantify solubility for their specific applications. The generation of such quantitative data by the scientific community will undoubtedly contribute to the broader understanding and application of this versatile molecule, accelerating innovation in drug discovery and materials science.

References

Introduction: The Critical Role of Reagent Integrity in Scientific Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Stability and Storage of 3-Carboxy-5-nitrophenylboronic Acid

For Researchers, Scientists, and Drug Development Professionals

As a Senior Application Scientist, I've witnessed firsthand how the success of complex synthetic routes and biological assays hinges on the quality and stability of the starting materials. This compound is a versatile building block in medicinal chemistry and organic synthesis, frequently employed in Suzuki-Miyaura cross-coupling reactions to forge new carbon-carbon bonds.[1] Its utility in creating novel pharmaceuticals, bioconjugates, and materials for sensor technology is well-documented.[1] However, like many boronic acids, its efficacy is directly tied to its chemical integrity. This guide provides a comprehensive overview of the stability of this compound, the mechanisms of its degradation, and field-proven best practices for its storage and handling to ensure reproducible and reliable experimental outcomes.

The Chemical Landscape of this compound Stability

The stability of boronic acids is a nuanced topic, governed by a delicate interplay of factors including their structure, handling, and storage environment. For this compound, we must consider three primary degradation pathways: protodeboronation, oxidative decomposition, and anhydride formation.

Protodeboronation: The Cleavage of the Carbon-Boron Bond

Protodeboronation is a common degradation pathway for arylboronic acids, resulting in the replacement of the boronic acid group with a hydrogen atom.[2] This process is particularly relevant in aqueous or protic media and its rate is significantly influenced by pH.[3][4] The presence of both a carboxylic acid and a nitro group on the phenyl ring of this compound makes it an electron-deficient system, which can influence its susceptibility to this degradation route. The reaction can be problematic in Suzuki-Miyaura cross-couplings, which are often conducted in basic media.[4]

Various conditions can promote protodeboronation, including acidic or basic media and the presence of certain metal catalysts.[5][6][7]

Oxidative Decomposition: A Threat in Biological and Ambient Conditions

The carbon-boron bond in boronic acids is susceptible to oxidative cleavage.[8] This is a critical consideration, especially in biological applications where reactive oxygen species may be present.[9] The oxidation of a boronic acid typically leads to the formation of a phenol and boric acid.[9] For this compound, this would result in 3-carboxy-5-nitrophenol, an undesired impurity that can complicate reaction outcomes and subsequent purification steps. The mechanism of oxidation often involves the nucleophilic attack of an oxidizing agent on the vacant p-orbital of the boron atom.[9]

Interestingly, intramolecular coordination can enhance the oxidative stability of boronic acids. For instance, the presence of a pendant carboxyl group can, in some cases, form a coordinative bond with the boron atom, increasing its stability by orders of magnitude.[9][10] While the geometry of this compound does not favor strong intramolecular chelation, the electronic effects of the substituents play a crucial role in its oxidative potential.

Anhydride Formation: The Reversible Dimerization to Boroxines

In the solid state or under anhydrous conditions, boronic acids can undergo intermolecular dehydration to form cyclic trimers known as boroxines.[2] This is a reversible process, and the presence of water will typically hydrolyze the boroxine back to the free boronic acid. It is important to note that some commercial sources of this compound explicitly state that the product may contain varying amounts of its anhydride.[11][12][13] While this is not a degradation of the core structure, it does alter the molecular weight and can impact the stoichiometry of reactions if not accounted for.

Below is a diagram illustrating the key degradation and equilibrium pathways for this compound.

G A This compound B Protodeboronation Product (3-Nitrobenzoic acid) A->B H+, H2O or OH-, H2O C Oxidative Decomposition Product (3-Carboxy-5-nitrophenol) A->C Oxidizing agents (e.g., ROS) D Boroxine (Anhydride) A->D Dehydration (Solid State) G cluster_0 Preparation cluster_1 Stress Conditions cluster_2 Analysis cluster_3 Conclusion A Sample of 3-Carboxy-5- nitrophenylboronic acid C Initial HPLC Analysis (T=0) - Purity Assay - Impurity Profile A->C B Reference Standard B->C D Elevated Temperature C->D Expose Aliquots E High Humidity C->E Expose Aliquots F Photostability C->F Expose Aliquots G Solution Stability C->G Expose Aliquots H Time-Point Sampling (e.g., 1, 2, 4 weeks) D->H E->H F->H G->H I HPLC Analysis H->I J LC-MS for Impurity ID I->J If needed K Data Interpretation - Degradation Rate - Identify Degradants I->K J->K L Establish Optimal Storage Conditions & Re-test Date K->L

References

The Strategic Utility of 3-Carboxy-5-nitrophenylboronic Acid: A Technical Guide for Advanced Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern organic synthesis and medicinal chemistry, the strategic selection of building blocks is paramount to the efficient construction of complex molecular architectures. Among these, 3-Carboxy-5-nitrophenylboronic acid has emerged as a highly versatile and valuable reagent. This guide provides an in-depth technical overview of its core attributes, synthesis, and applications, tailored for researchers, scientists, and drug development professionals. We will delve into the causality behind its utility, providing actionable insights for its application in the laboratory.

Introduction: A Molecule of Designed Reactivity

This compound is a trifunctional aromatic compound featuring a boronic acid, a carboxylic acid, and a nitro group. This unique combination of functionalities, positioned at the 1, 3, and 5 positions of the benzene ring, imparts a distinct reactivity profile that makes it an invaluable asset in several areas of chemical research.[1][2][3]

The boronic acid group is the cornerstone of its utility, serving as a key participant in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling.[1][2] The carboxylic acid and nitro groups, on the other hand, offer multiple avenues for further chemical modification and influence the electronic properties of the molecule.[2][3] This designed trifunctionality allows for a modular and convergent approach to the synthesis of complex target molecules.

Key Physicochemical Properties:

PropertyValueSource
CAS Number 101084-81-5[4][5]
Molecular Formula C₇H₆BNO₆[4][5]
Molecular Weight 210.94 g/mol [4][5]
Appearance White to light yellow crystalline powder[6]
Melting Point 248-252 °C
Solubility Soluble in methanol, DMF[7]

Synthesis and Characterization

Representative Synthetic Protocol

This protocol is based on established methodologies for the nitration of aromatic compounds.

Experimental Workflow:

cluster_synthesis Synthesis of this compound start Start: 3-Carboxyphenylboronic Acid step1 Dissolve in concentrated H₂SO₄ start->step1 step2 Cool to 0 °C (ice bath) step1->step2 step3 Slowly add fuming HNO₃ step2->step3 step4 Stir at 0 °C, then warm to RT step3->step4 step5 Quench with ice water step4->step5 step6 Filter the precipitate step5->step6 step7 Wash with cold water step6->step7 step8 Dry under vacuum step7->step8 end_node Product: this compound step8->end_node

Caption: Synthetic workflow for this compound.

Step-by-Step Methodology:

  • Reaction Setup: In a flask equipped with a magnetic stirrer and under a fume hood, carefully dissolve 3-carboxyphenylboronic acid in concentrated sulfuric acid.

  • Cooling: Cool the solution to 0 °C using an ice-water bath. This is crucial to control the exothermic nitration reaction and prevent over-nitration or degradation.

  • Nitration: Slowly add fuming nitric acid dropwise to the stirred solution, maintaining the temperature at 0 °C. The slow addition is critical for safety and selectivity.

  • Reaction: After the addition is complete, stir the reaction mixture at 0 °C for a specified time (e.g., 30 minutes) and then allow it to warm to room temperature and stir for an additional period (e.g., 1 hour) to ensure complete reaction.

  • Workup: Carefully pour the reaction mixture onto crushed ice. This will quench the reaction and precipitate the product.

  • Isolation: Collect the precipitate by vacuum filtration.

  • Purification: Wash the crude product with cold water to remove any residual acid. Further purification can be achieved by recrystallization from a suitable solvent system, such as water or an alcohol/water mixture.

  • Drying: Dry the purified product under vacuum to obtain this compound as a crystalline solid.

Spectroscopic Characterization

The structure of the synthesized compound should be confirmed by standard spectroscopic methods.

  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons. Due to the substitution pattern, three distinct aromatic signals would be anticipated. A ¹H NMR spectrum is available for reference on ChemicalBook.[8]

  • ¹³C NMR: The carbon NMR spectrum will show signals for the seven carbon atoms in the molecule, including the carboxyl carbon, the carbon attached to the boron atom, and the aromatic carbons.

  • IR Spectroscopy: The infrared spectrum will exhibit characteristic absorption bands for the O-H stretch of the carboxylic acid and boronic acid, the C=O stretch of the carboxylic acid, and the N-O stretches of the nitro group.

  • Mass Spectrometry: Mass spectrometry will confirm the molecular weight of the compound (210.94 g/mol ).

Core Applications in Research and Development

The trifunctional nature of this compound makes it a versatile tool in several key areas of chemical research.[1][2][3]

Suzuki-Miyaura Cross-Coupling Reactions

The primary application of this compound is as a coupling partner in Suzuki-Miyaura reactions.[1][2] This palladium-catalyzed reaction forms a carbon-carbon bond between the boronic acid and an organohalide or triflate, providing a powerful method for the synthesis of biaryl and substituted aromatic compounds.[9][10]

Mechanism of the Suzuki-Miyaura Coupling:

The catalytic cycle of the Suzuki-Miyaura reaction is a well-established three-step process:

Suzuki_Miyaura_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition (R¹-X) Pd0->OxAdd PdII R¹-Pd(II)L₂-X OxAdd->PdII Transmetalation Transmetalation ([R²-B(OH)₃]⁻) PdII->Transmetalation Base PdII_R1R2 R¹-Pd(II)L₂-R² Transmetalation->PdII_R1R2 RedElim Reductive Elimination PdII_R1R2->RedElim RedElim->Pd0 Catalyst Regeneration Product Product (R¹-R²) RedElim->Product

Caption: Catalytic cycle of the Suzuki-Miyaura reaction.

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the organohalide (R¹-X) to form a Pd(II) complex.[9]

  • Transmetalation: The organic group from the boronic acid (R²) is transferred to the palladium center. This step requires activation of the boronic acid by a base to form a more nucleophilic boronate species.[9][10]

  • Reductive Elimination: The two organic groups (R¹ and R²) on the palladium center couple and are eliminated as the final product (R¹-R²), regenerating the Pd(0) catalyst.[9]

The presence of the electron-withdrawing nitro group in this compound can influence the rate and efficiency of the transmetalation step.

Drug Discovery and Development

This boronic acid derivative is a key building block in the synthesis of a wide array of pharmaceuticals.[1][2] Its rigid structure and defined substitution pattern allow for the precise positioning of functional groups to interact with biological targets such as enzymes and receptors.[2] For instance, it can be used to construct the core scaffolds of targeted therapies in oncology.[1]

Bioconjugation and Sensor Technology

The carboxylic acid functionality provides a convenient handle for bioconjugation, allowing the molecule to be attached to biomolecules like proteins or to surfaces.[1] This is particularly useful in the development of drug delivery systems and diagnostic tools.[2] Furthermore, boronic acids are known to interact with diols, a property that is exploited in the design of sensors for saccharides and other biologically important molecules.[1]

Materials Science

In materials science, this compound serves as a monomer or cross-linking agent in the synthesis of functionalized polymers and nanomaterials.[1] The presence of the nitro group can be leveraged to tune the electronic and optical properties of these materials, making them suitable for applications in organic electronics.[3]

Conclusion: A Strategic Asset for Chemical Innovation

This compound is a prime example of a well-designed chemical building block that offers a confluence of reactivity and functionality. Its central role in the powerful Suzuki-Miyaura coupling, combined with the versatility offered by its carboxylic acid and nitro groups, makes it an indispensable tool for researchers at the forefront of drug discovery, diagnostics, and materials science. A thorough understanding of its properties and reactivity is key to unlocking its full potential in the synthesis of novel and impactful molecules.

References

3-Carboxy-5-nitrophenylboronic acid anhydride formation

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Formation of 3-Carboxy-5-nitrophenylboronic Acid Anhydride (Boroxine)

Abstract

This technical guide provides a comprehensive overview of this compound, with a core focus on the principles and practical methodologies for the formation of its corresponding cyclic anhydride, a boroxine. Boronic acids are fundamental building blocks in modern organic synthesis and drug discovery, prized for their versatility in reactions such as the Suzuki-Miyaura cross-coupling.[1][2] The dehydration of boronic acids to form cyclic trimeric anhydrides, known as boroxines, is a critical, often spontaneous, equilibrium-driven process.[3][4][5] Understanding and controlling this transformation is paramount for ensuring reagent purity, reaction stoichiometry, and reproducibility in research and development settings. This document offers field-proven insights into the reaction mechanism, a detailed experimental protocol for synthesis, and robust analytical methods for characterization, tailored for researchers, chemists, and professionals in the pharmaceutical and chemical industries.

Introduction: The Pivotal Role of this compound

This compound is a bifunctional organoboron compound featuring both a carboxylic acid and a nitro group on an aromatic ring.[1] This unique substitution pattern makes it a highly valuable intermediate in several advanced chemical applications:

  • Drug Development: It serves as a key precursor in the synthesis of complex pharmaceutical agents, including targeted cancer therapies and novel clonazepam derivatives.[1]

  • Organic Synthesis: Its primary application lies in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions to form new carbon-carbon bonds, enabling the construction of intricate biaryl structures.[1]

  • Bioconjugation and Sensor Technology: The boronic acid moiety can form reversible covalent complexes with diols, a property leveraged for immobilizing biomolecules on surfaces and developing chemical sensors for diagnostics and monitoring.[1][2]

Commercial samples of this reagent are often sold as a mixture containing varying amounts of its anhydride form, the boroxine.[6][7] This reality necessitates a thorough understanding of the equilibrium between the monomeric acid and its trimeric anhydride to ensure precise and predictable reactivity.

Table 1: Physicochemical Properties
PropertyThis compoundCorresponding Boroxine Anhydride
Molecular Formula C₇H₆BNO₆C₂₁H₁₂B₃N₃O₁₅
Molecular Weight 210.94 g/mol 578.76 g/mol (Calculated as 3 x 210.94 - 3 x 18.02)
Appearance White to light yellow crystalline powder[1]Typically a white to off-white solid
Melting Point ~229-252 °C (dehydrates upon heating)[1][8]Higher melting point, often observed when analyzing the boronic acid[9]
CAS Number 101084-81-5Not separately cataloged; exists in equilibrium with the acid

The Chemistry of Boroxine Formation: A Dynamic Equilibrium

Boronic acids are known to undergo reversible dehydration to form six-membered heterocyclic rings composed of alternating boron and oxygen atoms, known as boroxines.[2][4] This process is a condensation reaction where three molecules of the boronic acid monomer cyclize, eliminating three molecules of water.

The reaction is governed by Le Châtelier's principle and can be represented by the following equilibrium:

3 R–B(OH)₂ ⇌ (RBO)₃ + 3 H₂O

where R = 3-carboxy-5-nitrophenyl.

// Invisible nodes for arrow alignment invis1 [shape=point, width=0, height=0]; invis2 [shape=point, width=0, height=0];

r2 -> invis1 [style=invis]; invis1 -> p1 [style=invis];

// Equilibrium arrow edge [arrowhead=normal, arrowtail=normal, dir=both, color="#4285F4", penwidth=2]; invis1 -> invis2 [label=" Δ, -H₂O \n H₂O ", fontcolor="#202124"]; } doted Caption: Equilibrium between the boronic acid monomer and the boroxine.

The formation of the boroxine is an entropically driven process, favored by the release of water molecules into the bulk system.[10][11] Consequently, conditions that remove water—such as heating, azeotropic distillation, or the use of desiccants—will shift the equilibrium to the right, favoring the anhydride.[3] Conversely, the presence of water, even atmospheric moisture, will promote hydrolysis of the boroxine back to the monomeric boronic acid.[4][10] This dynamic nature is why boronic acid samples are often a mixture of both forms.[6]

Experimental Protocol: Synthesis of the Boroxine Anhydride

This protocol describes a robust method for converting this compound to its boroxine anhydride via azeotropic dehydration. The rationale is to use an inert solvent that forms a low-boiling azeotrope with water, allowing for the continuous removal of water from the reaction mixture and driving the equilibrium toward the product.

Materials and Equipment:

  • This compound

  • Toluene (anhydrous)

  • Round-bottom flask

  • Dean-Stark apparatus

  • Condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Inert atmosphere setup (Nitrogen or Argon)

  • Rotary evaporator

G start Start: Assemble Apparatus setup Assemble Dean-Stark trap, flask, and condenser. Ensure all glassware is oven-dried. start->setup charge Charge flask with boronic acid and toluene. setup->charge inert Flush system with inert gas (N₂ or Ar). charge->inert heat Heat mixture to reflux (approx. 110-111°C). inert->heat collect Collect water in Dean-Stark trap. Monitor progress. heat->collect collect->heat Water still collecting complete Reaction complete when no more water collects. collect->complete cool Cool reaction mixture to room temperature. complete->cool Yes concentrate Remove toluene via rotary evaporation. cool->concentrate dry Dry solid product under high vacuum. concentrate->dry characterize Characterize product (IR, NMR, MS). dry->characterize

Step-by-Step Methodology:

  • Apparatus Setup: Assemble a 250 mL round-bottom flask equipped with a magnetic stir bar, a Dean-Stark trap, and a reflux condenser. Ensure all glassware is thoroughly oven-dried before use to minimize extraneous water.

  • Charging the Flask: To the flask, add this compound (e.g., 5.0 g, 23.7 mmol) and anhydrous toluene (approx. 100 mL).

  • Inert Atmosphere: Flush the entire system with an inert gas, such as nitrogen or argon, for 10-15 minutes to displace air and moisture. Maintain a gentle positive pressure of the inert gas throughout the reaction.

  • Azeotropic Reflux: Begin stirring and heat the mixture to a gentle reflux using a heating mantle. The boiling point of the toluene-water azeotrope is lower than that of pure toluene, and you will observe water collecting in the graduated arm of the Dean-Stark trap.

    • Expert Insight: The efficiency of water removal is key. A steady reflux rate ensures that water vapor is continuously carried into the condenser and collected in the trap.

  • Monitoring the Reaction: The reaction is complete when water ceases to collect in the trap, which typically takes 2-4 hours. The theoretical amount of water to be collected from 5.0 g of starting material is approximately 0.43 mL (since 3 moles of acid produce 3 moles of water).

  • Workup and Isolation: Once the reaction is complete, turn off the heat and allow the apparatus to cool to room temperature under the inert atmosphere.

  • Solvent Removal: Remove the toluene under reduced pressure using a rotary evaporator. The product, the boroxine anhydride, will be obtained as a solid.

  • Drying: For complete removal of residual solvent, dry the solid product under high vacuum for several hours. The resulting boroxine should be stored in a desiccator to prevent hydrolysis.

Product Characterization: A Self-Validating System

Confirmation of successful anhydride formation requires a multi-technique analytical approach. The protocol is validated by comparing the spectroscopic data of the product against the known signatures of the starting material and the expected characteristics of a boroxine.

  • Infrared (IR) Spectroscopy: This is a powerful technique for distinguishing between the boronic acid and the boroxine.

    • Boronic Acid (Starting Material): Shows a strong, broad O-H stretching band around 3500-3200 cm⁻¹ and characteristic B-O stretching vibrations.

    • Boroxine (Product): The broad O-H band will significantly diminish or disappear upon successful dehydration.[12] Concurrently, new, sharp, and intense diagnostic peaks for the boroxine B-O-B ring system will appear, often in the 1300-1400 cm⁻¹ and 700-650 cm⁻¹ regions.[12][13]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The spectrum of the boroxine may appear similar to the monomer but can exhibit broadened peaks due to the dynamic equilibrium and potential presence of mixed species in solution.[14] The key is the integration ratio of aromatic protons to any residual B-OH protons (a broad singlet), which should change significantly.

    • ¹¹B NMR: This is highly diagnostic for boron compounds. The boronic acid monomer (trigonal planar sp² boron) will have a characteristic chemical shift. The boroxine, also containing sp² hybridized boron, will show a distinct signal, often slightly downfield. A single sharp peak is indicative of a pure boroxine environment.[15]

    • Causality in Analysis: To confirm the presence of an equilibrium, a sample can be dissolved in a coordinating deuterated solvent like methanol-d₄. The methanol will react with the boroxine, breaking the anhydride linkages and simplifying the ¹H NMR spectrum back to that of a boronic acid/ester species, thereby confirming the boroxine's presence in the original solid sample.[14]

  • Mass Spectrometry (MS): Mass spectrometry provides definitive evidence of trimerization.

    • The mass spectrum of the product will show a peak corresponding to the molecular ion of the trimeric boroxine (C₂₁H₁₂B₃N₃O₁₅, m/z ≈ 578.76).[14] This is often detected as an adduct, such as [M+Na]⁺. The absence or low intensity of a peak for the monomeric boronic acid (m/z ≈ 210.94) in the gas phase is strong evidence for complete conversion.[14][16]

Conclusion

The formation of this compound anhydride is a fundamental and reversible chemical process critical to the handling and application of this important synthetic building block. By understanding the equilibrium dynamics and employing controlled dehydration techniques, such as azeotropic distillation, researchers can reliably produce the boroxine anhydride. The rigorous application of spectroscopic characterization methods (IR, NMR, and MS) provides a robust, self-validating system to confirm the identity and purity of the final product, ensuring reproducibility and accuracy in subsequent synthetic applications within drug discovery and materials science.

References

Theoretical Reactivity of 3-Carboxy-5-nitrophenylboronic Acid: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

3-Carboxy-5-nitrophenylboronic acid is a pivotal building block in modern organic synthesis, particularly in the construction of complex biaryl and aryl-heteroatom linkages that form the backbone of numerous pharmaceutical agents and functional materials.[1][2] Its unique trifunctional nature, featuring a boronic acid moiety for cross-coupling and two powerful electron-withdrawing groups—a carboxylic acid and a nitro group—presents a fascinating case study in chemical reactivity. This guide provides a comprehensive theoretical framework for understanding and predicting the reactivity of this versatile reagent. We will delve into the electronic and structural characteristics of this compound, propose a robust computational methodology for its analysis using Density Functional Theory (DFT), and contextualize its theoretical behavior within the mechanisms of two key transformations: the Suzuki-Miyaura and Chan-Lam coupling reactions. This document is intended to serve as a practical resource for researchers seeking to harness the synthetic potential of this and other electronically-demanding boronic acids.

Introduction: The Dichotomy of Activation and Deactivation

The synthetic utility of arylboronic acids is most prominently showcased in the palladium-catalyzed Suzuki-Miyaura coupling and the copper-catalyzed Chan-Lam coupling.[3][4] The success of these reactions is intrinsically linked to the electronic nature of the boronic acid. Electron-donating substituents on the phenyl ring generally enhance the nucleophilicity of the organic fragment, facilitating the crucial transmetalation step.[5] Conversely, electron-withdrawing groups, such as the nitro (-NO₂) and carboxyl (-COOH) groups present in this compound, decrease electron density on the aromatic ring. This electronic deficit can render the boronic acid less reactive, particularly in reactions where it acts as the nucleophilic partner.[6][7]

However, this apparent deactivation is a double-edged sword. The electron-withdrawing nature of the substituents also enhances the Lewis acidity of the boron atom, which can influence its interaction with bases and the metallic catalyst. Understanding this delicate interplay is paramount for designing efficient synthetic protocols.

Molecular Properties and Electronic Profile

A foundational understanding of the reactivity of this compound begins with its intrinsic properties.

PropertyValueSource
Molecular Formula C₇H₆BNO₆[1]
Molecular Weight 210.94 g/mol [1]
Appearance White to light yellow crystalline powderChem-Impex
Melting Point 229-252 °C[1]

The key to its reactivity lies in the electronic influence of the meta-positioned nitro and carboxyl groups. Both are potent electron-withdrawing groups, acting through a combination of negative inductive (-I) and negative mesomeric (-M) effects. This has several predictable consequences:

  • Increased Lewis Acidity of Boron: The electron withdrawal by the substituents enhances the electrophilicity of the boron atom, making it a stronger Lewis acid.

  • Altered pKa: The increased acidity of the boronic acid moiety can affect the equilibrium of boronate formation in the presence of a base, a critical step in many coupling reactions.

  • Modified Redox Potential: The overall electron-deficient nature of the aromatic ring can influence its participation in oxidative addition and reductive elimination steps of the catalytic cycles.

To quantify these effects, the Hammett equation provides a valuable framework. This linear free-energy relationship correlates reaction rates and equilibrium constants for reactions of substituted benzene derivatives.[5] The substituent constants (σ) for the meta-nitro (σ_m-NO₂) and meta-carboxyl (σ_m-COOH) groups are both positive, indicating their electron-withdrawing nature. The cumulative effect of these two groups will result in a significantly positive overall σ value for the 3,5-disubstituted phenyl ring, predicting a notable impact on reaction kinetics and equilibria compared to unsubstituted phenylboronic acid.

Theoretical Modeling: A Practical Guide to DFT Analysis

While no specific computational studies on this compound are readily available in the literature, its reactivity can be effectively modeled using established Density Functional Theory (DFT) protocols. The following section outlines a comprehensive workflow for researchers to conduct their own theoretical investigations.

Computational Protocol

This protocol is designed to be implemented using standard quantum chemistry software packages like Gaussian, ORCA, or Spartan.

Step 1: Geometry Optimization and Frequency Calculation

  • Objective: To obtain the lowest energy conformation of the molecule and to confirm it is a true minimum on the potential energy surface.

  • Methodology:

    • Construct the 3D structure of this compound.

    • Perform a geometry optimization using a suitable DFT functional and basis set. A common and effective choice is the B3LYP functional with the 6-311+G(d,p) basis set.[8]

    • Incorporate a solvent model, such as the Polarizable Continuum Model (PCM), to simulate the reaction environment (e.g., water, DMF, or toluene).

    • Following optimization, perform a frequency calculation at the same level of theory. The absence of imaginary frequencies confirms a true energy minimum.

Step 2: Analysis of Electronic Properties

  • Objective: To understand the charge distribution, molecular orbitals, and reactivity descriptors.

  • Methodology:

    • Natural Bond Orbital (NBO) Analysis: Calculate the NBO charges on each atom to quantify the electron distribution and identify the most electrophilic and nucleophilic sites.

    • Frontier Molecular Orbital (FMO) Analysis: Visualize the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The energy and distribution of these orbitals provide insights into the molecule's ability to donate and accept electrons. The HOMO-LUMO gap is an indicator of chemical reactivity.

    • Molecular Electrostatic Potential (MEP) Mapping: Generate an MEP surface to visually identify regions of positive (electrophilic) and negative (nucleophilic) electrostatic potential.

Step 3: Modeling Reaction Mechanisms

  • Objective: To elucidate the reaction pathways and determine the rate-limiting steps for key reactions like the Suzuki-Miyaura coupling.

  • Methodology:

    • Identify Intermediates and Transition States: For a chosen reaction (e.g., the transmetalation step of the Suzuki-Miyaura coupling), model the structures of all reactants, intermediates, products, and transition states.

    • Transition State Search: Employ a transition state search algorithm (e.g., QST2, QST3, or Berny optimization with the opt=ts keyword in Gaussian) to locate the transition state structure connecting two minima.

    • Frequency Calculation on Transition States: Perform a frequency calculation on the located transition state. A single imaginary frequency corresponding to the correct vibrational mode for the reaction coordinate confirms a true transition state.

    • Intrinsic Reaction Coordinate (IRC) Calculation: An IRC calculation can be performed to verify that the transition state connects the desired reactant and product.

    • Calculate Activation Energies: The activation energy (ΔG‡) for each step can be calculated from the difference in the Gibbs free energies of the transition state and the preceding reactant/intermediate. The step with the highest activation energy is the rate-determining step.

Visualizing the Computational Workflow

computational_workflow cluster_prep Step 1: Preparation cluster_analysis Step 2: Electronic Analysis cluster_mechanism Step 3: Mechanism Modeling mol_build Build 3D Structure geom_opt Geometry Optimization (DFT: B3LYP/6-311+G(d,p), PCM) mol_build->geom_opt freq_calc Frequency Calculation (Confirm Minimum) geom_opt->freq_calc nbo NBO Analysis (Atomic Charges) freq_calc->nbo fmo FMO Analysis (HOMO/LUMO) freq_calc->fmo mep MEP Mapping freq_calc->mep ts_search Transition State Search freq_calc->ts_search ts_freq TS Frequency Calculation (1 Imaginary Frequency) ts_search->ts_freq irc IRC Calculation (Verify Path) ts_freq->irc activation_energy Calculate Activation Energy (ΔG‡) irc->activation_energy

Caption: A generalized workflow for the DFT analysis of this compound reactivity.

Reactivity in Key Cross-Coupling Reactions

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a cornerstone of C-C bond formation, involving the palladium-catalyzed coupling of an organoboron compound with an organic halide or triflate.[4] The generally accepted catalytic cycle proceeds through three main steps: oxidative addition, transmetalation, and reductive elimination.

Suzuki_Miyaura_Cycle Pd(0)L_n Pd(0)L_n Ar-Pd(II)-X(L_n) Ar-Pd(II)-X(L_n) Pd(0)L_n->Ar-Pd(II)-X(L_n) Oxidative Addition Ar-Pd(II)-Ar'(L_n) Ar-Pd(II)-Ar'(L_n) Ar-Pd(II)-X(L_n)->Ar-Pd(II)-Ar'(L_n) Transmetalation Ar-Pd(II)-Ar'(L_n)->Pd(0)L_n Reductive Elimination Ar-Ar' Biaryl Product Ar-Pd(II)-Ar'(L_n)->Ar-Ar' Ar-B(OH)2 3-carboxy-5-nitrophenyl- boronic acid Ar-B(OH)2->Ar-Pd(II)-Ar'(L_n) Ar-X Aryl Halide Ar-X->Ar-Pd(II)-X(L_n) Base Base Base->Ar-Pd(II)-Ar'(L_n) Chan_Lam_Cycle Cu(II) Cu(II) Ar-Cu(II) Ar-Cu(II) Cu(II)->Ar-Cu(II) Transmetalation Ar-Cu(III)-Nu Ar-Cu(III)-Nu Ar-Cu(II)->Ar-Cu(III)-Nu Oxidation/ Ligand Exchange Cu(I) Cu(I) Ar-Cu(III)-Nu->Cu(I) Reductive Elimination Ar-Nu Product Ar-Cu(III)-Nu->Ar-Nu Cu(I)->Cu(II) Re-oxidation Ar-B(OH)2 3-carboxy-5-nitrophenyl- boronic acid Ar-B(OH)2->Ar-Cu(II) H-Nu (Amine/Alcohol) H-Nu (Amine/Alcohol) H-Nu (Amine/Alcohol)->Ar-Cu(III)-Nu Oxidant (O2) Oxidant (O₂) Oxidant (O2)->Cu(II)

References

Methodological & Application

Application Note & Protocols: Leveraging 3-Carboxy-5-nitrophenylboronic Acid for Advanced Peptide Bioconjugation

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The strategic chemical modification of peptides—a process known as bioconjugation—is a cornerstone of modern therapeutic and diagnostic development.[1][2][3] It enables the enhancement of peptide stability, modulation of pharmacokinetic profiles, and introduction of functional moieties such as imaging agents or targeting ligands.[1][4] Among the diverse chemical tools available, boronic acids have emerged as uniquely versatile reagents.[5][6] This document provides a detailed guide to the application of a bifunctional linker, 3-Carboxy-5-nitrophenylboronic acid , in peptide bioconjugation. We will explore its chemical properties, delve into reaction mechanisms, provide step-by-step protocols for its use in forming stable amide linkages, and discuss methods for the characterization and validation of the resulting peptide conjugate.

Introduction: The Rationale for Boronic Acids in Peptide Modification

Bioconjugation chemistry seeks to form stable, well-defined linkages between a biomolecule (like a peptide) and another molecule.[7] While many chemistries exist, the choice of reagent is dictated by the desired outcome: stability, site-specificity, and reaction conditions compatible with the peptide's integrity.

1.1. The Unique Chemistry of Boronic Acids

Boronic acids (RB(OH)₂) possess a Lewis acidic boron center, which imparts a unique and powerful reactivity profile. Their most prominent feature is the ability to form reversible covalent bonds with cis-1,2- and cis-1,3-diols, which are common motifs in saccharides and glycoproteins.[8][9][10] This interaction is pH-dependent and forms a cyclic boronate ester, providing a dynamic linkage that can be exploited for targeted binding or pH-responsive systems.[9][11]

1.2. This compound: A Bifunctional Tool

This compound is a particularly valuable reagent due to its multifunctional architecture.[12]

  • Carboxylic Acid (-COOH): This group is the primary handle for forming a stable, irreversible amide bond with primary amines found on a peptide, such as the N-terminus or the ε-amino group of a lysine residue. This is achieved through well-established carbodiimide chemistry (e.g., EDC/NHS).

  • Boronic Acid (-B(OH)₂): Once conjugated to the peptide, this group is displayed as a functional payload. It can be used to target glycosylated structures, act as a transition-state analog inhibitor for certain enzymes, or serve as a handle for further "click" chemistry modifications.[5][11]

  • Nitrophenyl Ring: The electron-withdrawing nitro group (-NO₂) modulates the acidity and reactivity of the boronic acid. The aromatic ring also provides a chromophore for UV-Vis spectroscopic detection.

This dual functionality allows a two-stage "attach-and-react" strategy, where the molecule is first stably linked to the peptide via its carboxyl group, and the boronic acid moiety is then used for a secondary, functional interaction.

Property Value Source
Molecular Formula C₇H₆BNO₆[13]
Molecular Weight 210.94 g/mol [13]
Appearance Solid
Melting Point 225 - 252 °C[14]
Key Functional Groups Carboxylic Acid, Phenylboronic Acid, Nitro Group[12]

Table 1: Physicochemical properties of this compound.

Reaction Mechanisms and Strategic Considerations

Successful bioconjugation hinges on understanding the underlying chemical transformations. For this compound, the primary conjugation strategy involves the formation of an amide bond.

2.1. Mechanism: Amide Bond Formation

This is a robust and widely used method for labeling peptides. The reaction proceeds in two main steps:

  • Activation of the Carboxylic Acid: The carboxyl group on the boronic acid linker is first activated using a carbodiimide, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in the presence of N-hydroxysuccinimide (NHS). EDC facilitates the formation of a highly reactive O-acylisourea intermediate, which is prone to hydrolysis. NHS rapidly reacts with this intermediate to form a more stable NHS-ester, which is less susceptible to hydrolysis in aqueous buffers but highly reactive towards primary amines.

  • Nucleophilic Attack by Peptide Amine: The amine group on the peptide (e.g., N-terminus or lysine side chain) acts as a nucleophile, attacking the carbonyl carbon of the NHS-ester. This results in the formation of a stable amide bond and the release of NHS.

G cluster_0 Step 1: Activation cluster_1 Step 2: Conjugation cluster_2 Validation BoronicAcid This compound (R-COOH) ActiveEster Reactive NHS-Ester (R-CO-NHS) BoronicAcid->ActiveEster Activation EDC_NHS EDC + NHS EDC_NHS->ActiveEster Conjugate Final Peptide Conjugate (Peptide-NH-CO-R) ActiveEster->Conjugate Nucleophilic Attack Peptide Peptide with Amine (Peptide-NH2) Peptide->Conjugate MS Mass Spectrometry (Confirm Mass Shift) Conjugate->MS HPLC RP-HPLC (Assess Purity) Conjugate->HPLC

A high-level workflow for peptide conjugation via amide bond formation.

2.2. Mechanism: Boronate Ester Formation (Secondary Interaction)

After the peptide is labeled, the boronic acid moiety is available for interaction with diols. This reaction is an equilibrium process that is highly dependent on pH.[9]

  • In acidic to neutral conditions, the trigonal, uncharged boronic acid form predominates.

  • As the pH increases, the boronic acid accepts a hydroxide ion to form a more reactive tetrahedral, anionic boronate species.[15]

  • This boronate ion reacts readily with a cis-diol to form a cyclic boronate ester, releasing water.[8][16] The optimal pH for this complexation is typically slightly alkaline.

G cluster_0 Equilibrium at Physiological pH cluster_1 Reaction with Diol ConjugatedPeptide Peptide-Boronic Acid (Trigonal, R-B(OH)₂) BoronateIon Peptide-Boronate Ion (Tetrahedral, R-B(OH)₃⁻) ConjugatedPeptide->BoronateIon + OH⁻ BoronateEster Cyclic Boronate Ester Complex BoronateIon->BoronateEster Condensation Diol cis-Diol Target (e.g., Glycan) Diol->BoronateEster

The pH-dependent mechanism of boronate ester formation with a diol.

Experimental Protocol: Peptide Labeling via Amide Coupling

This protocol details the steps for conjugating this compound to a peptide containing a primary amine.

3.1. Materials and Reagents

  • Peptide: Lyophilized peptide with at least one primary amine (N-terminus or Lysine).

  • This compound: (e.g., Sigma-Aldrich, CAS 101084-81-5).

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide HCl): (e.g., Thermo Fisher Scientific).

  • NHS (N-hydroxysuccinimide): (e.g., Thermo Fisher Scientific).

  • Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 6.0.

  • Reaction Buffer: 0.1 M Sodium Phosphate Buffer, pH 7.5.

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M Hydroxylamine, pH 8.5.

  • Solvent: Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO).

  • Purification: Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) system with a C18 column.

  • Characterization: Mass Spectrometer (MALDI-TOF or ESI-MS).

3.2. Step-by-Step Methodology

Step 1: Reagent Preparation

  • Peptide Stock: Prepare a 10 mg/mL solution of the peptide in the Reaction Buffer (pH 7.5).

  • Linker Stock: Prepare a 100 mM solution of this compound in anhydrous DMF or DMSO.

  • EDC/NHS Stocks: Prepare fresh 200 mM solutions of EDC and NHS in the Activation Buffer (pH 6.0). Critical: EDC is moisture-sensitive; prepare immediately before use.

Step 2: Activation of the Boronic Acid Linker

  • In a microcentrifuge tube, combine the reagents in the following order:

    • 50 µL of Activation Buffer (0.1 M MES, pH 6.0).

    • 10 µL of the Linker Stock (100 mM).

    • 20 µL of NHS Stock (200 mM).

    • 20 µL of EDC Stock (200 mM).

    • This creates a 5-10 fold molar excess of EDC/NHS over the linker.

  • Vortex briefly and incubate at room temperature for 15-30 minutes to form the NHS-ester.

Step 3: Conjugation to the Peptide

  • Add the entire activated linker mixture from Step 2 to your peptide solution. The volume of the peptide solution will depend on the desired final concentration and molar ratios.

    • Scientist's Note: Aim for a 5 to 20-fold molar excess of the activated linker relative to the peptide to drive the reaction to completion. The optimal ratio should be determined empirically.

  • Ensure the final pH of the reaction mixture is between 7.2 and 7.8. Adjust with 0.1 M NaOH if necessary.

  • Incubate the reaction for 2-4 hours at room temperature or overnight at 4°C with gentle mixing.

Parameter Recommended Range Rationale
Linker:Peptide Molar Ratio 5:1 to 20:1Drives the reaction forward to maximize conjugation efficiency.
Activation pH 5.5 - 6.5 (MES Buffer)Optimal for EDC/NHS chemistry, minimizes hydrolysis of the NHS-ester.
Conjugation pH 7.2 - 8.0 (Phosphate/Borate Buffer)Ensures the peptide's amine groups are deprotonated and nucleophilic.
Reaction Time 2-4 hours at RT or overnight at 4°CAllows sufficient time for the reaction to proceed to completion.

Table 2: Key parameters for optimizing the amide coupling reaction.

Step 4: Quenching the Reaction

  • Add 10 µL of the Quenching Buffer (e.g., 1 M Tris-HCl) for every 100 µL of reaction volume.

  • Incubate for 15 minutes at room temperature to quench any unreacted NHS-ester.

Step 5: Purification of the Conjugate

  • Purify the reaction mixture using RP-HPLC.

  • Use a standard gradient of Acetonitrile/Water with 0.1% Trifluoroacetic Acid (TFA).

  • Monitor the elution profile at 220 nm (for the peptide backbone) and 280 nm (if the peptide contains Trp/Tyr). The conjugate will typically elute slightly later than the unmodified peptide due to the increased hydrophobicity of the aromatic linker.

  • Collect the fractions corresponding to the conjugate peak and lyophilize.

3.3. Validation and Characterization

Trustworthy science requires self-validating protocols. Confirmation of successful conjugation is essential.

  • Mass Spectrometry (MS): This is the definitive check.[17][18]

    • Analyze the purified product using MALDI-TOF or ESI-MS.

    • The observed molecular weight should correspond to the mass of the original peptide plus the mass of the added boronic acid moiety (minus one molecule of H₂O).

    • Mass of added moiety: C₇H₄BNO₅ = 192.92 Da.

Peptide Peptide MW (Da) Expected Conjugate MW (Da) Mass Shift (Da)
Example Peptide A1500.01692.92+192.92
Example Peptide B2500.02692.92+192.92

Table 3: Example mass spectrometry data for validation of conjugation.

  • Analytical HPLC:

    • Inject a sample of the purified conjugate onto an analytical RP-HPLC column.

    • The chromatogram should show a single, sharp peak, indicating high purity. Compare its retention time to that of the starting peptide.

Troubleshooting

Problem Potential Cause(s) Suggested Solution(s)
Low or No Conjugation 1. Inactive EDC (hydrolyzed).2. Incorrect buffer pH.3. Peptide amine is not accessible.1. Use fresh, anhydrous EDC. Prepare stock solution immediately before use.2. Verify pH of activation (6.0) and conjugation (7.5) buffers.3. Consider denaturing conditions if the peptide is structured. Increase linker excess.
Peptide Precipitation 1. Use of organic co-solvent (DMF/DMSO).2. Low peptide solubility at reaction pH.1. Minimize the percentage of organic solvent in the final reaction mixture (<10% if possible).2. Perform a solubility test of the peptide in the reaction buffer before starting.
Multiple Product Peaks in HPLC 1. Multiple reactive sites (e.g., N-terminus and multiple lysines).2. Side reactions or peptide degradation.1. This may be expected. Use MS to identify species. To achieve site-specificity, protect other amines or use a peptide with a single reactive site.2. Reduce reaction time or temperature. Ensure pH does not become too high.

Safety and Handling

As a professional laboratory reagent, this compound must be handled with appropriate care.

  • Hazards: Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[14][19]

  • Personal Protective Equipment (PPE): Wear protective gloves, safety glasses with side shields, and a lab coat. Handle in a chemical fume hood.[14][19]

  • Storage: Keep the container tightly closed in a dry, well-ventilated place. For long-term storage, refrigeration is recommended.[14]

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations.[19]

References

Introduction: The Unique Utility of 3-Carboxy-5-nitrophenylboronic acid in Sensor Technology

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide for researchers, scientists, and drug development professionals on the application of 3-Carboxy-5-nitrophenylboronic acid in the fabrication of advanced chemical and biological sensors.

This compound is a multifunctional organic compound that has emerged as a critical building block in the field of sensor technology[1]. Its chemical architecture, featuring a boronic acid group, a carboxylic acid group, and a nitro group on a phenyl ring, provides a unique combination of functionalities for designing highly specific and sensitive detection platforms[1][2].

The core of its sensing capability lies in the boronic acid moiety, which can form reversible covalent bonds with molecules containing cis-1,2 or -1,3 diol groups[3][4][5]. This interaction is fundamental for the detection of a wide range of biologically significant molecules, including carbohydrates (like glucose), glycoproteins, and catecholamines[4][6][7]. The presence of the electron-withdrawing nitro group on the phenyl ring is a key structural feature. It lowers the pKa of the boronic acid, enabling it to bind effectively with diols at or near physiological pH (7.4), a critical requirement for biological sensing applications[8].

Simultaneously, the carboxylic acid group provides a versatile handle for covalently immobilizing the molecule onto various sensor surfaces, such as gold electrodes, silica, and nanoparticles, through standard coupling chemistries[6][9]. This dual functionality makes this compound an exemplary molecular linker for translating biological recognition events into measurable signals. This guide provides a comprehensive overview and detailed protocols for leveraging this compound in the fabrication of electrochemical and fluorescent sensors.

Part 1: The Fundamental Sensing Mechanism

The primary mechanism enabling detection with phenylboronic acid-based sensors is the reversible formation of cyclic esters with diol-containing analytes. This interaction is a Lewis acid-base reaction where the electron-deficient boron atom acts as the Lewis acid[3][10].

When this compound binds to a target molecule like glucose, the boron atom's hybridization state changes from sp2 to sp3. This structural change alters the electronic properties of the molecule, which can be transduced into a detectable signal, such as a change in fluorescence or an electrochemical response[10][11]. The reaction is pH-dependent and reversible, allowing for the potential development of reusable or continuous monitoring sensors[5].

G cluster_2 Binding Complex BoronicAcid This compound (Trigonal Planar, sp2) Complex Cyclic Boronate Ester (Tetrahedral, sp3) BoronicAcid->Complex + H₂O Diol cis-Diol Analyte (e.g., Glucose) Diol->Complex + 2H₂O Complex->BoronicAcid Reversible Binding (pH dependent)

Caption: Reversible binding of boronic acid with a cis-diol analyte.

Part 2: Core Protocol for Sensor Surface Functionalization

A robust and stable immobilization of the recognition molecule is paramount for sensor performance. The carboxylic acid group of this compound is ideal for forming a stable amide bond with an amine-functionalized sensor surface using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) chemistry.

This protocol details the functionalization of a gold electrode, a common transducer in electrochemical sensing, but the principles can be adapted for other surfaces like silica or nanoparticles.

Experimental Workflow: Immobilization

G A 1. Surface Preparation Clean Gold Electrode B 2. Self-Assembled Monolayer (SAM) Incubate with Cysteamine A->B D 4. Covalent Coupling Incubate SAM-coated electrode in activated boronic acid solution B->D C 3. Activation of Boronic Acid Prepare EDC/NHS solution with This compound C->D E 5. Blocking & Rinsing Quench unreacted sites with Ethanolamine, then rinse D->E F Functionalized Sensor Ready for characterization and use E->F

Caption: Workflow for immobilizing the boronic acid on a gold surface.

Step-by-Step Methodology

Materials and Reagents:

  • Gold-coated sensor chip or electrode

  • This compound (CAS 101084-81-5)

  • Cysteamine or other amine-terminated thiol

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

  • N-Hydroxysuccinimide (NHS)

  • Ethanolamine hydrochloride

  • Phosphate-buffered saline (PBS), pH 7.4

  • Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 4.5-5.0

  • High-purity ethanol and deionized (DI) water

Protocol Steps:

  • Gold Surface Cleaning:

    • Thoroughly clean the gold surface to ensure uniform monolayer formation. A common method is to immerse the electrode in a piranha solution (3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) for 60 seconds. Extreme caution is required when handling piranha solution.

    • Rinse extensively with DI water followed by ethanol and dry under a gentle stream of nitrogen.

  • Formation of Amine-Terminated Self-Assembled Monolayer (SAM):

    • Prepare a 10 mM solution of cysteamine in ethanol.

    • Immerse the clean gold electrode in the cysteamine solution and incubate for 12-18 hours at room temperature in a dark, sealed container to form a dense, amine-terminated monolayer.

    • Rinse the electrode thoroughly with ethanol and DI water to remove any non-covalently bound cysteamine.

  • Activation of this compound:

    • Causality: EDC activates the carboxylic acid group to form a highly reactive O-acylisourea intermediate. This intermediate is unstable in aqueous solutions, so NHS is added to form a more stable amine-reactive NHS ester, improving coupling efficiency[12].

    • Prepare a fresh solution of 10 mM this compound in the Activation Buffer.

    • Add EDC (final concentration 40 mM) and NHS (final concentration 10 mM) to the boronic acid solution.

    • Allow the activation reaction to proceed for 15-20 minutes at room temperature.

  • Covalent Coupling to the SAM:

    • Immerse the amine-functionalized electrode into the activated boronic acid solution.

    • Incubate for 1-2 hours at room temperature to allow the formation of stable amide bonds.

  • Blocking and Final Rinse:

    • Causality: Any unreacted NHS esters on the surface must be deactivated (blocked) to prevent non-specific binding in subsequent assays. Ethanolamine contains a primary amine that reacts with the remaining esters.

    • Prepare a 1 M solution of ethanolamine, pH 8.5.

    • Immerse the electrode in the ethanolamine solution for 10-15 minutes.

    • Rinse the sensor thoroughly with PBS buffer and DI water. The functionalized sensor is now ready for use.

Part 3: Application Protocol for Electrochemical Glucose Detection

This protocol describes using the fabricated sensor for the label-free detection of glucose using Electrochemical Impedance Spectroscopy (EIS). EIS is highly sensitive to changes at the electrode-solution interface.

Principle: The binding of neutral glucose molecules to the immobilized boronic acid layer alters the local dielectric environment and surface charge, leading to a measurable change in the charge-transfer resistance (Rct).

Methodology:

  • System Setup: Place the functionalized electrode in an electrochemical cell with a reference electrode (e.g., Ag/AgCl) and a counter electrode (e.g., platinum wire).

  • Baseline Measurement: Fill the cell with a PBS solution containing a redox probe (e.g., 5 mM [Fe(CN)6]3-/4-). Record the baseline EIS spectrum over a frequency range (e.g., 100 kHz to 0.1 Hz) at a formal potential.

  • Glucose Incubation: Introduce solutions of varying glucose concentrations (e.g., 0 mM to 20 mM) to the electrochemical cell. Allow the system to equilibrate for 15-20 minutes at each concentration.

  • EIS Measurement: Record the EIS spectrum for each glucose concentration under the same conditions as the baseline.

  • Data Analysis:

    • Model the impedance data using an appropriate equivalent circuit (e.g., a Randles circuit).

    • The key parameter is the charge-transfer resistance (Rct), which corresponds to the semicircle diameter in the Nyquist plot.

    • Plot the change in Rct (ΔRct = Rct,glucose - Rct,baseline) against the glucose concentration to generate a calibration curve.

AnalyteSensor TypeTypical Linear RangeTypical Limit of Detection (LOD)Reference
GlucoseElectrochemical0.5 - 20 mM~50 µM[7][13]
GlycoproteinsElectrochemical1 - 100 µg/mL~0.5 µg/mL[4][6]
DopamineElectrochemical1 - 200 µM~0.5 µM[4]
Sialic AcidElectrochemical0.1 - 10 µM~25 nM[14]

Conclusion

This compound stands out as a powerful and versatile molecule for modern sensor development. Its inherent ability to specifically recognize diol-containing biomolecules, combined with a convenient functional group for surface immobilization, provides a robust platform for creating both electrochemical and optical sensors. The electron-withdrawing nitro group enhances its performance under physiological conditions, making it particularly suitable for diagnostic and biomedical applications[8]. The protocols outlined in this guide provide a solid foundation for researchers to fabricate and utilize these sensors for a wide array of analytes, from glucose monitoring to complex glycoprotein analysis.

References

Synthesis of Biaryl Derivatives Using 3-Carboxy-5-nitrophenylboronic Acid: An Application and Protocol Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Functionalized Biaryl Scaffolds

Biaryl structures are privileged motifs in medicinal chemistry, materials science, and agrochemicals, forming the backbone of numerous pharmaceuticals and functional materials.[1][2] The targeted synthesis of these compounds with specific functionalities is paramount for the development of novel molecular entities with tailored properties. 3-Carboxy-5-nitrophenylboronic acid is a particularly valuable building block in this endeavor. Its trifunctional nature—a reactive boronic acid for cross-coupling, a carboxylic acid for further derivatization or modulation of physicochemical properties, and a nitro group as a potent electron-withdrawing group or a precursor for an amino group—offers a versatile platform for creating complex molecular architectures.[3]

This guide provides an in-depth technical overview and detailed protocols for the effective use of this compound in the synthesis of biaryl derivatives via the Suzuki-Miyaura cross-coupling reaction. We will delve into the mechanistic underpinnings, provide field-tested experimental procedures, and address common challenges to empower researchers in their synthetic campaigns.

Reaction Mechanism and Scientific Principles: A Deep Dive into the Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between an organoboron species and an organohalide, catalyzed by a palladium complex.[4] The catalytic cycle, a well-established sequence of elementary steps, is crucial to understanding and optimizing the reaction.[5]

The generally accepted mechanism involves three key stages:

  • Oxidative Addition: A low-valent palladium(0) complex reacts with the aryl halide (Ar-X), inserting itself into the carbon-halogen bond to form a high-valent palladium(II) species.[5]

  • Transmetalation: The organic group from the organoboron reagent is transferred to the palladium(II) complex. This step is often the rate-determining step and is critically influenced by the choice of base. The base activates the boronic acid, forming a more nucleophilic borate species, which facilitates the transfer of the aryl group to the palladium center.[6]

  • Reductive Elimination: The two organic moieties on the palladium(II) complex couple and are expelled as the biaryl product, regenerating the palladium(0) catalyst, which then re-enters the catalytic cycle.

Suzuki_Miyaura_Cycle cluster_cycle Catalytic Cycle cluster_reactants Reactants cluster_product Product Pd(0)L2 Pd(0)L₂ (Active Catalyst) Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Ar-Pd(II)-X Ar-Pd(II)(L₂) -X Oxidative_Addition->Ar-Pd(II)-X Ar-X Transmetalation Transmetalation Ar-Pd(II)-X->Transmetalation Ar-Pd(II)-Ar' Ar-Pd(II)(L₂) -Ar' Transmetalation->Ar-Pd(II)-Ar' Ar'-B(OH)₂ / Base Reductive_Elimination Reductive Elimination Ar-Pd(II)-Ar'->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Ar-Ar' Biaryl_Product Biaryl Derivative (Ar-Ar') Reductive_Elimination->Biaryl_Product Aryl_Halide Aryl Halide (Ar-X) Aryl_Halide->Oxidative_Addition Boronic_Acid This compound (Ar'-B(OH)₂) + Base Boronic_Acid->Transmetalation

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Expert Insights: The Impact of Carboxy and Nitro Substituents

The presence of both a carboxylic acid and a nitro group on the boronic acid partner introduces specific challenges and considerations:

  • Acidity and Base Stoichiometry: The carboxylic acid will react with the base present in the reaction mixture. It is therefore imperative to use at least one extra equivalent of base to account for this acid-base neutralization, in addition to the amount required to promote the transmetalation step.

  • Catalyst Inhibition: The resulting carboxylate anion can potentially coordinate to the palladium center, leading to catalyst inhibition or deactivation. The choice of ligand and reaction conditions can mitigate this effect.

  • Electronic Effects: The nitro group is strongly electron-withdrawing, which can decrease the nucleophilicity of the arylboronic acid. This may slow down the transmetalation step. To counteract this, more electron-rich phosphine ligands and/or higher reaction temperatures may be necessary.[7]

  • Homocoupling: Electron-deficient boronic acids can be more susceptible to side reactions, such as homocoupling (dimerization of the boronic acid).[8] Careful control of reaction conditions and catalyst choice is crucial to minimize this undesired pathway.

Experimental Protocols

The following protocols are designed to be robust starting points for the synthesis of biaryl derivatives using this compound. Optimization may be required for specific substrates.

General Protocol for Suzuki-Miyaura Coupling

This procedure is adapted from established methods for coupling aryl halides with carboxyphenylboronic acids.[9]

Materials:

  • Aryl halide (1.0 equiv)

  • This compound (1.2-1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃ or K₃PO₄, 3.0-4.0 equiv)

  • Solvent (e.g., Toluene/Ethanol/Water mixture or Dioxane/Water)

  • Inert atmosphere (Argon or Nitrogen)

Experimental_Workflow start Start reagents Combine Aryl Halide, Boronic Acid, Base, and Catalyst in a reaction vessel start->reagents solvent Add Solvent Mixture (e.g., Toluene/EtOH/H₂O) reagents->solvent degas Degas the mixture (e.g., Argon bubbling) solvent->degas reaction Heat under inert atmosphere (e.g., 80-100 °C) degas->reaction monitoring Monitor reaction progress (TLC, LC-MS) reaction->monitoring workup Aqueous Workup: - Cool to RT - Add water & organic solvent - Separate layers monitoring->workup extraction Extract aqueous layer with organic solvent workup->extraction purification Combine organic layers, dry, concentrate, and purify (Column Chromatography) extraction->purification product Isolated Biaryl Product purification->product

References

Application Notes & Protocols: Oriented Immobilization of Enzymes Using 3-Carboxy-5-nitrophenylboronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Enzyme immobilization is a cornerstone of modern biotechnology, enhancing catalyst stability, enabling reuse, and simplifying downstream processing.[1][2] Among the advanced techniques available, methods that ensure a specific orientation of the enzyme are highly sought after to preserve maximum catalytic activity. This guide provides a comprehensive overview and detailed protocols for the oriented immobilization of glycosylated enzymes using 3-Carboxy-5-nitrophenylboronic acid (CNPBA). We will explore the underlying chemical principles, step-by-step methodologies for support functionalization and enzyme conjugation, and robust procedures for validating the success of the immobilization process. This technique leverages the specific and reversible interaction between boronic acid and cis-diol moieties present in the glycan structures of many enzymes, offering a powerful tool for researchers in biocatalysis, diagnostics, and drug development.[3][4]

Introduction: The Rationale for Boronic Acid-Mediated Immobilization

Traditional enzyme immobilization methods, such as random covalent attachment or physical adsorption, often lead to a heterogeneous population of immobilized enzymes with varying orientations.[5] If the enzyme's active site is blocked or distorted during this process, a significant loss of bioactivity can occur.[6] Boronic acid-based chemistry provides an elegant solution for the site-specific immobilization of glycoproteins—a major class of enzymes used in research and industry.

This compound (CNPBA) is a trifunctional reagent uniquely suited for this purpose:

  • Boronic Acid Group (-B(OH)₂): This is the "warhead" of the molecule. It forms a reversible covalent bond with cis-1,2- or -1,3-diols, which are abundant in the carbohydrate moieties of glycosylated enzymes.[4][7][8]

  • Carboxyl Group (-COOH): This functional group serves as a versatile anchor. It allows for the initial covalent attachment of CNPBA to a variety of solid supports that have been functionalized with primary amines (e.g., silica beads, magnetic nanoparticles, polymers).[9][10]

  • Nitro Group (-NO₂): As an electron-withdrawing group, the nitro moiety increases the Lewis acidity of the boron atom. This lowers the pKa of the boronic acid, allowing the formation of the stable boronate ester at a more neutral or slightly alkaline pH, which is favorable for maintaining protein stability.[7]

This strategy results in a two-step immobilization process: first, the stable anchoring of CNPBA to a support, and second, the specific and oriented capture of the glycoprotein.

The Underlying Mechanism: A Tale of Two Bonds

The success of this technique hinges on two distinct chemical reactions executed in sequence.

  • Support Functionalization: The process begins by covalently attaching CNPBA to an amine-functionalized solid support. This is typically achieved via carbodiimide chemistry, where the carboxyl group of CNPBA reacts with the primary amine on the support to form a highly stable amide bond. Reagents like N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide (EDC) and N-hydroxysuccinimide (NHS) are used to facilitate this reaction, minimizing side reactions.[10]

  • Enzyme Conjugation: The CNPBA-functionalized support is then introduced to the glycosylated enzyme in a slightly alkaline buffer. The boronic acid moiety reacts with the cis-diol groups on the enzyme's surface glycans, forming a cyclic boronate ester. This interaction is covalent but reversible; the bond is stable at alkaline pH but can be dissociated under acidic conditions (typically pH < 5), allowing for potential enzyme regeneration or release.[3][7]

Experimental_Workflow Figure 2: Experimental Workflow for Enzyme Immobilization cluster_prep Support Preparation cluster_immob Enzyme Immobilization cluster_analysis Validation A1 Start: Amine-functionalized Beads A2 Wash Beads (Activation Buffer) A1->A2 A3 Activate CNPBA with EDC/NHS A2->A3 A4 Incubate Beads with Activated CNPBA (2 hours) A3->A4 A5 Wash Beads (PBS) A4->A5 A6 Result: CNPBA-functionalized Beads A5->A6 B1 Wash CNPBA Beads (Binding Buffer, pH 8.5) A6->B1 Proceed to Immobilization B2 Add Glycosylated Enzyme Solution B1->B2 B3 Incubate (1-2 hours) B2->B3 B4 Separate Beads & Collect Supernatant B3->B4 B5 Wash Beads to Remove Unbound Enzyme B4->B5 C1 Protein Assay on Supernatant B4->C1 B6 Result: Immobilized Enzyme on Beads B5->B6 C2 Activity Assay on Immobilized Enzyme B6->C2 C3 Stability & Reusability Studies C2->C3

References

Application Notes and Protocols: 3-Carboxy-5-nitrophenylboronic Acid in the Synthesis of Agrochemicals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Role of 3-Carboxy-5-nitrophenylboronic Acid in Modern Agrochemical Discovery

In the relentless pursuit of novel agrochemicals with enhanced efficacy, selectivity, and environmental compatibility, the strategic selection of molecular building blocks is paramount. This compound (3-CNPBA) has emerged as a highly versatile and valuable intermediate in the synthesis of complex agrochemical scaffolds.[1] Its unique trifunctional nature, featuring a boronic acid moiety for carbon-carbon bond formation, a carboxylic acid for further derivatization or modulation of physicochemical properties, and a nitro group that can influence biological activity and serve as a synthetic handle, makes it a powerful tool for medicinal and agrochemical chemists.[1][2] This application note provides an in-depth guide for researchers, scientists, and drug development professionals on the practical application of 3-CNPBA in the synthesis of next-generation agrochemicals, with a focus on fungicides and herbicides.

The core utility of 3-CNPBA lies in its application in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling.[1] This reaction is a cornerstone of modern organic synthesis, enabling the efficient construction of biaryl and heteroaryl-aryl linkages, which are prevalent structural motifs in a vast array of biologically active compounds, including numerous commercial pesticides.[3][4] The boronic acid group's low toxicity, stability, and high functional group tolerance make it an ideal reaction partner for creating complex molecular architectures under mild conditions.[5]

This guide will provide detailed protocols, mechanistic insights, and practical considerations for leveraging 3-CNPBA in the synthesis of agrochemicals, exemplified by the construction of a key structural motif found in pyridine-based fungicides.

Physicochemical Properties and Handling of this compound

A thorough understanding of the starting material's properties is critical for successful and reproducible synthetic outcomes.

PropertyValueReference
CAS Number 101084-81-5[1]
Molecular Formula C₇H₆BNO₆[1]
Molecular Weight 210.94 g/mol [6]
Appearance White to slightly yellow crystalline powder[1]
Melting Point 229 °C (lit.)[1]
Storage Store at room temperature[1]

Handling and Safety Precautions: this compound should be handled in a well-ventilated area, and appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn. For detailed safety information, always consult the material safety data sheet (MSDS) provided by the supplier.

Core Application: Suzuki-Miyaura Cross-Coupling for the Synthesis of Agrochemical Scaffolds

The Suzuki-Miyaura reaction is the premier application of 3-CNPBA in agrochemical synthesis. This palladium-catalyzed reaction forms a carbon-carbon bond between the boronic acid and an organohalide (typically a bromide or chloride).[7]

Mechanistic Rationale and Causality in Experimental Design

The catalytic cycle of the Suzuki-Miyaura reaction involves three key steps: oxidative addition, transmetalation, and reductive elimination. The choice of catalyst, base, and solvent is crucial for an efficient and high-yielding reaction.

  • Palladium Catalyst: A palladium(0) species is the active catalyst. This is often generated in situ from a palladium(II) precatalyst like Pd(OAc)₂ or by using a Pd(0) source such as Pd(PPh₃)₄. The choice of ligands on the palladium center is critical and influences the catalyst's stability and reactivity.[8][4]

  • Base: A base is required to activate the boronic acid, forming a more nucleophilic boronate species, which facilitates the transmetalation step. Common bases include carbonates (e.g., K₂CO₃, Cs₂CO₃) and phosphates (e.g., K₃PO₄). The choice of base can significantly impact the reaction rate and yield.[8]

  • Solvent: The solvent system must be capable of dissolving the reactants and be compatible with the reaction conditions. A mixture of an organic solvent (e.g., 1,4-dioxane, toluene) and water is often used to facilitate the dissolution of both the organic and inorganic reagents.[8][4]

Suzuki_Miyaura_Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-X(L2)->Ar-Pd(II)-Ar'(L2) Transmetalation (from Ar'-B(OH)2 + Base) Ar-Ar' Ar-Ar' Ar-Pd(II)-Ar'(L2)->Ar-Ar' Reductive Elimination Ar-Ar'->Pd(0)L2 Ar-X Ar-X Ar-X->Ar-Pd(II)-X(L2) Oxidative Addition Herbicide_Synthesis_Workflow cluster_0 Core Synthesis cluster_1 Functional Group Interconversion cluster_2 Final Derivatization 3-CNPBA 3-CNPBA Suzuki_Coupling Suzuki-Miyaura Coupling 3-CNPBA->Suzuki_Coupling Aryl_Halide Aryl/Heteroaryl Halide Aryl_Halide->Suzuki_Coupling Nitrobiphenyl_Carboxylic_Acid Nitrobiphenyl Carboxylic Acid Intermediate Suzuki_Coupling->Nitrobiphenyl_Carboxylic_Acid Nitro_Reduction Nitro Group Reduction Nitrobiphenyl_Carboxylic_Acid->Nitro_Reduction Esterification Carboxylic Acid Esterification Nitrobiphenyl_Carboxylic_Acid->Esterification Aminobiphenyl_Ester Aminobiphenyl Ester Derivative Nitro_Reduction->Aminobiphenyl_Ester Esterification->Aminobiphenyl_Ester Final_Derivatization Further Derivatization Aminobiphenyl_Ester->Final_Derivatization Herbicide_Candidate Potential Herbicide Candidate Final_Derivatization->Herbicide_Candidate

References

The Strategic Application of 3-Carboxy-5-nitrophenylboronic Acid in Solid-Phase Synthesis: A Guide to Library Generation

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Multifunctional Linchpin for Combinatorial Chemistry

In the landscape of modern drug discovery and materials science, the efficient construction of diverse molecular libraries is paramount. Solid-phase organic synthesis (SPOS) has emerged as a cornerstone technology in this endeavor, enabling the rapid and systematic preparation of large numbers of compounds.[1] Central to the success of SPOS is the availability of versatile building blocks that can be readily immobilized on a solid support and subsequently elaborated. 3-Carboxy-5-nitrophenylboronic acid stands out as such a building block, offering a unique trifecta of functionalities: a carboxylic acid for resin attachment, a boronic acid for carbon-carbon bond formation, and a nitro group that can serve as a handle for further diversification or to modulate the electronic properties of the molecule.[2][3]

This technical guide provides a comprehensive overview of the applications of this compound in solid-phase synthesis. We will delve into detailed protocols for its immobilization, on-resin derivatization via the powerful Suzuki-Miyaura cross-coupling reaction, and subsequent cleavage to yield a library of biaryl compounds. The causality behind experimental choices will be elucidated, empowering researchers to not only replicate but also adapt these methodologies for their specific research goals.

Core Principles and Workflow

The solid-phase synthesis strategy using this compound hinges on a logical sequence of steps, each optimized for high efficiency and purity of the final products. The general workflow is depicted below:

workflow cluster_resin Solid Support cluster_synthesis On-Resin Synthesis cluster_final Product Generation Resin Wang Resin Loading Loading of This compound Resin->Loading Esterification Wash1 Washing Loading->Wash1 Suzuki Suzuki-Miyaura Cross-Coupling Wash2 Washing Suzuki->Wash2 Wash1->Suzuki Pd-catalyzed C-C bond formation Cleavage Cleavage from Resin Wash2->Cleavage TFA treatment Product Biaryl Product Library Cleavage->Product

Figure 1: General workflow for the solid-phase synthesis of biaryl compounds using this compound.

Part 1: Immobilization of this compound onto Wang Resin

The initial and critical step is the covalent attachment of this compound to a suitable solid support. Wang resin, a polystyrene-based resin functionalized with a 4-hydroxymethylphenoxymethyl linker, is an excellent choice for this purpose.[4][5] The carboxylic acid of our building block can be esterified to the hydroxyl group of the Wang resin, forming a linkage that is stable to a wide range of reaction conditions but can be readily cleaved under acidic conditions.[6][7]

Protocol 1: Loading of this compound onto Wang Resin

This protocol details the esterification of this compound to Wang resin using a carbodiimide-mediated coupling method.[8]

Materials:

  • Wang Resin (100-200 mesh, ~1.0 mmol/g loading capacity)

  • This compound

  • N,N'-Diisopropylcarbodiimide (DIC)

  • 1-Hydroxybenzotriazole (HOBt)

  • 4-(Dimethylamino)pyridine (DMAP)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Dichloromethane (DCM), anhydrous

  • Methanol (MeOH)

  • Acetic Anhydride

  • Pyridine

  • Reaction vessel with a sintered glass filter

  • Shaker or rotator

Procedure:

  • Resin Swelling: Place the Wang resin (1.0 g, ~1.0 mmol) in the reaction vessel. Add anhydrous DCM (10 mL) and allow the resin to swell for 30 minutes with gentle agitation. Drain the solvent.

  • Activation of Carboxylic Acid: In a separate flask, dissolve this compound (3.0 eq., 3.0 mmol, 627 mg), HOBt (3.0 eq., 3.0 mmol, 405 mg) in anhydrous DMF (10 mL).

  • Coupling Reaction: Add the solution from step 2 to the swollen resin. Add DIC (3.0 eq., 3.0 mmol, 470 µL) to the resin slurry. Finally, add a catalytic amount of DMAP (0.1 eq., 0.1 mmol, 12 mg).

  • Agitation: Seal the reaction vessel and agitate the mixture at room temperature for 12-16 hours.

  • Washing: Drain the reaction mixture and wash the resin sequentially with DMF (3 x 10 mL), DCM (3 x 10 mL), and MeOH (3 x 10 mL).

  • Capping (Optional but Recommended): To block any unreacted hydroxyl groups on the resin, treat the resin with a solution of acetic anhydride (5 eq.) and pyridine (5 eq.) in DCM for 1 hour.

  • Final Washing: Wash the resin as in step 5.

  • Drying: Dry the resin under high vacuum to a constant weight.

Verification of Loading: The success of the loading can be qualitatively monitored by FT-IR spectroscopy by observing the appearance of the ester carbonyl stretch (~1735 cm⁻¹) and the nitro group stretches (~1530 and 1350 cm⁻¹).[9][10] Quantitative determination of the loading can be achieved by cleaving a small amount of the resin and analyzing the cleaved product by UV-Vis spectroscopy.

Part 2: On-Resin Suzuki-Miyaura Cross-Coupling

With the boronic acid building block securely anchored to the solid support, the stage is set for diversification. The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile tool for the formation of carbon-carbon bonds.[3][11] In this step, the resin-bound boronic acid is reacted with a library of aryl or heteroaryl halides in the presence of a palladium catalyst and a base.[12][13]

Protocol 2: Solid-Phase Suzuki-Miyaura Cross-Coupling

This protocol describes a general procedure for the palladium-catalyzed coupling of an aryl bromide to the resin-bound this compound.

Materials:

  • This compound-loaded Wang resin (from Protocol 1)

  • Aryl bromide (e.g., 4-bromoanisole)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Aqueous sodium carbonate solution (2 M)

  • Toluene

  • Ethanol

  • Degassing equipment (e.g., argon or nitrogen line)

Procedure:

  • Resin Swelling: Swell the loaded resin (100 mg) in a mixture of toluene and ethanol (9:1, 2 mL) for 30 minutes in a reaction vessel.

  • Reagent Addition: To the swollen resin, add the aryl bromide (5.0 eq.), Pd(PPh₃)₄ (0.1 eq.), and the 2 M aqueous sodium carbonate solution (5.0 eq.).

  • Degassing: Bubble argon or nitrogen through the reaction mixture for 10-15 minutes to remove any dissolved oxygen.

  • Reaction: Seal the vessel and heat the mixture at 80-90°C for 12-24 hours with gentle agitation.

  • Washing: After cooling to room temperature, drain the reaction mixture and wash the resin thoroughly with DMF (3 x 5 mL), water (3 x 5 mL), DMF (3 x 5 mL), DCM (3 x 5 mL), and MeOH (3 x 5 mL).

  • Drying: Dry the resin under high vacuum.

Monitoring the Reaction: The progress of the Suzuki-Miyaura coupling can be monitored by cleaving a small aliquot of the resin and analyzing the supernatant by LC-MS or HPLC. On-bead analysis using FT-IR can also be informative, although the changes in the spectra might be subtle.[14][15]

Parameter Condition Rationale
Catalyst Tetrakis(triphenylphosphine)palladium(0)A common and effective catalyst for Suzuki-Miyaura couplings.[16]
Base Aqueous Sodium Carbonate (2 M)A mild and effective base for promoting the transmetalation step.[11]
Solvent Toluene/Ethanol/WaterA biphasic solvent system that facilitates the dissolution of both organic and inorganic reagents.
Temperature 80-90°CProvides sufficient thermal energy to drive the reaction to completion in a reasonable timeframe.

Table 1: Key parameters for the solid-phase Suzuki-Miyaura cross-coupling reaction.

Part 3: Cleavage of the Final Product from the Resin

The final step in the synthesis is the cleavage of the desired biaryl product from the solid support. For Wang resin, this is typically achieved by treatment with a strong acid, such as trifluoroacetic acid (TFA).[6][17] The cleavage cocktail often includes scavengers to trap reactive cationic species that are generated during the process and could otherwise lead to side reactions.[18]

Protocol 3: Cleavage of the Biaryl Product from Wang Resin

This protocol describes the cleavage of the final product from the Wang resin using a standard TFA cocktail.

Materials:

  • Resin-bound biaryl product (from Protocol 2)

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Water

  • Dichloromethane (DCM)

  • Cold diethyl ether

  • Centrifuge tubes

Procedure:

  • Resin Preparation: Place the dried resin (from Protocol 2) in a reaction vessel.

  • Cleavage Cocktail Preparation: Prepare the cleavage cocktail by mixing TFA, TIS, and water in a 95:2.5:2.5 ratio. (Caution: TFA is highly corrosive. Handle in a fume hood with appropriate personal protective equipment.)

  • Cleavage Reaction: Add the cleavage cocktail to the resin (approximately 1-2 mL for 100 mg of resin). Agitate the mixture at room temperature for 1-2 hours.

  • Product Collection: Filter the resin and collect the filtrate in a centrifuge tube. Wash the resin with a small amount of fresh TFA, and combine the filtrates.

  • Precipitation: Add cold diethyl ether (10 times the volume of the filtrate) to the combined filtrate to precipitate the crude product.

  • Isolation: Centrifuge the mixture to pellet the product. Decant the ether and wash the pellet with cold diethyl ether.

  • Drying: Dry the crude product under vacuum.

  • Purification: Purify the crude product as necessary, typically by preparative HPLC.

cleavage_pathway Resin_Product Resin-Bound Biaryl (Ester Linkage) Cleavage Protonation and Cleavage Resin_Product->Cleavage TFA TFA / H₂O / TIS TFA->Cleavage Free_Product Free Biaryl Carboxylic Acid (Crude Product) Cleavage->Free_Product Byproducts Resin + Scavenger Adducts Cleavage->Byproducts

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Suzuki Coupling with 3-Carboxy-5-nitrophenylboronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for researchers, scientists, and drug development professionals. This resource is designed to provide in-depth troubleshooting and optimization strategies for Suzuki-Miyaura cross-coupling reactions involving the electron-deficient substrate, 3-Carboxy-5-nitrophenylboronic acid. The unique electronic and structural characteristics of this boronic acid present specific challenges that require careful consideration of reaction parameters to achieve high yields and purity.

Frequently Asked Questions (FAQs)

Q1: My Suzuki coupling reaction with this compound is resulting in a low yield. What are the primary factors I should investigate?

A1: Low yields with this substrate are often multifactorial. Begin by systematically evaluating the following:

  • Reagent Quality: this compound, being electron-deficient, is particularly susceptible to degradation, primarily through protodeboronation.[1][2] Ensure you are using a fresh, high-purity batch of the boronic acid.

  • Reaction Conditions: The choice of base, solvent, catalyst, and ligand are all critically important and interdependent.[3] A systematic screening of these parameters is often necessary to identify the optimal conditions for your specific coupling partners.[4]

  • Inert Atmosphere: The palladium(0) catalyst is sensitive to oxygen.[1] Inadequate degassing of solvents and failure to maintain a strictly inert (argon or nitrogen) atmosphere can lead to catalyst deactivation and the formation of homocoupling byproducts.[1]

Q2: I am observing a significant amount of a byproduct that appears to be 3-nitrobenzoic acid. What is causing this, and how can I prevent it?

A2: The formation of 3-nitrobenzoic acid is a classic indicator of protodeboronation, a major side reaction where the boronic acid group is replaced by a hydrogen atom.[1][5] This is particularly prevalent with electron-deficient arylboronic acids like yours.[1][2] To mitigate this:

  • Choice of Base: The base is essential for activating the boronic acid but can also promote protodeboronation.[6][7] Weaker bases such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are often preferred over strong bases like sodium hydroxide (NaOH).

  • Anhydrous Conditions: While some Suzuki reactions tolerate water, for sensitive substrates, ensuring anhydrous conditions can suppress protodeboronation.

  • Stable Boron Reagents: Consider converting the boronic acid to a more stable derivative like a pinacol ester or an MIDA boronate.[1][5] These reagents slowly release the active boronic acid, minimizing its concentration and the rate of protodeboronation.[5][8]

Q3: Does the nitro group on the boronic acid interfere with the Suzuki coupling?

A3: Generally, the nitro group is well-tolerated in Suzuki couplings. In fact, its electron-withdrawing nature can activate an aryl halide coupling partner, promoting the oxidative addition step of the catalytic cycle.[9] However, under certain conditions, particularly with highly active catalyst systems, the nitro group itself can act as a leaving group, though this is less common than with aryl halides.[10][11][12] If you suspect this is an issue, careful selection of the catalyst and ligand is crucial.

Troubleshooting Guides

Problem 1: Low to No Product Formation

If you are observing minimal or no formation of your desired product, a systematic approach to troubleshooting is necessary.

Potential CauseScientific RationaleRecommended Action
Catalyst Inactivity The Pd(0) active species is prone to oxidation if not handled under strictly inert conditions. Pre-catalysts like Pd(OAc)₂ may not be efficiently reduced to Pd(0). Phosphine ligands can also be oxidized.[1]Use a fresh, high-quality palladium source and ligand. Ensure rigorous degassing of all solvents and maintain a positive pressure of an inert gas (Ar or N₂) throughout the reaction setup and duration.[1] Consider using a pre-formed Pd(0) catalyst like Pd(PPh₃)₄.
Inefficient Transmetalation The transfer of the organic group from boron to palladium is a critical step and is highly dependent on the base.[7] The carboxylate group on your substrate can also influence this step.Screen a variety of bases. Start with milder inorganic bases like K₂CO₃, Cs₂CO₃, or K₃PO₄.[13] The choice of solvent also plays a role; polar aprotic solvents like dioxane or DMF, often with a small amount of water, can facilitate this step.
Poor Aryl Halide Reactivity The reactivity of the aryl halide coupling partner follows the general trend: I > Br > OTf >> Cl.[1] Aryl chlorides are particularly challenging and require more active catalytic systems.[14]If using an aryl chloride, switch to a more reactive aryl bromide or iodide if possible. Alternatively, employ a more electron-rich and bulky phosphine ligand (e.g., Buchwald-type ligands like SPhos or XPhos) to promote oxidative addition.[15][16]

This protocol outlines a systematic approach to optimizing your reaction.

  • Setup: In parallel reaction vials under an inert atmosphere, add this compound (1.2 equiv.) and your aryl halide (1.0 equiv.).

  • Variable Addition:

    • Vial 1-3 (Base Screen): Add K₂CO₃ (2.0 equiv.), Cs₂CO₃ (2.0 equiv.), and K₃PO₄ (2.0 equiv.) respectively. Use a consistent solvent system (e.g., Dioxane/H₂O 4:1) and catalyst/ligand system (e.g., Pd(OAc)₂/SPhos).

    • Vial 4-6 (Solvent Screen): Use the best base from the initial screen. Test different solvent systems such as Dioxane/H₂O, Toluene/H₂O, and DMF.

    • Vial 7-9 (Catalyst/Ligand Screen): Using the optimal base and solvent, screen different catalyst systems like Pd(PPh₃)₄, PdCl₂(dppf), and a Pd(OAc)₂/Buchwald ligand combination.

  • Reaction: Add the catalyst/ligand to each vial, seal, and heat to the desired temperature (e.g., 80-100 °C).

  • Analysis: Monitor the reactions by TLC or LC-MS at regular intervals (e.g., 2, 6, 24 hours) to determine the optimal conditions.

Problem 2: Significant Side Product Formation

The presence of impurities complicates purification and reduces the overall yield.

Side ReactionMechanismPrevention Strategy
Protodeboronation Protonolysis of the C-B bond, replacing the boronic acid with a hydrogen atom.[5] This is often base-catalyzed.[17]Use milder bases (K₂CO₃, Cs₂CO₃). Minimize water content or use anhydrous conditions. Lower the reaction temperature and time. Convert the boronic acid to a more stable ester form (pinacol or MIDA).[1][5]
Homocoupling Oxidative coupling of two boronic acid molecules. This is often promoted by the presence of oxygen, which can re-oxidize Pd(0) to Pd(II).[1]Ensure rigorous exclusion of oxygen through proper degassing and maintaining an inert atmosphere.[1]
Dehalogenation The aryl halide is reduced, replacing the halogen with a hydrogen atom. This can occur via a hydride transfer to the palladium complex.Use high-purity solvents and reagents. Avoid amine bases or alcohol solvents if dehalogenation is a significant issue.

Visualizing the Process

Suzuki Coupling Catalytic Cycle

Suzuki_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition (Ar-X) Pd0->OxAdd PdII Ar-Pd(II)-X (L₂) OxAdd->PdII Transmetal Transmetalation (R-B(OH)₂ + Base) PdII->Transmetal PdII_R Ar-Pd(II)-R (L₂) Transmetal->PdII_R RedElim Reductive Elimination PdII_R->RedElim RedElim->Pd0 Catalyst Regeneration Product Ar-R RedElim->Product

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Troubleshooting Workflow for Low Yield

Troubleshooting_Workflow Start Low Yield Observed CheckReagents Check Reagent Purity (Boronic Acid, Halide, Solvent, Base) Start->CheckReagents CheckAtmosphere Verify Inert Atmosphere (Degassing, N₂/Ar Purge) Start->CheckAtmosphere ScreenParams Systematic Parameter Screen CheckReagents->ScreenParams CheckAtmosphere->ScreenParams ScreenBase Screen Bases (K₂CO₃, Cs₂CO₃, K₃PO₄) ScreenParams->ScreenBase Start ScreenSolvent Screen Solvents (Dioxane, Toluene, DMF) ScreenBase->ScreenSolvent Optimized ScreenCatalyst Screen Catalyst/Ligand (Pd(PPh₃)₄, PdCl₂(dppf), Buchwald) ScreenSolvent->ScreenCatalyst Optimized AnalyzeSideProducts Analyze Side Products (Protodeboronation, Homocoupling) ScreenCatalyst->AnalyzeSideProducts Optimized OptimizeConditions Optimize Temp & Time AnalyzeSideProducts->OptimizeConditions Success Improved Yield OptimizeConditions->Success

Caption: A decision-making workflow for troubleshooting low yields.

References

Technical Support Center: 3-Carboxy-5-nitrophenylboronic Acid in Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 3-carboxy-5-nitrophenylboronic acid. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of using this versatile yet sometimes challenging reagent. Here, we will address common side reactions, troubleshoot experimental issues, and provide preventative strategies to ensure the success of your synthetic endeavors.

I. Troubleshooting Guide: Navigating Common Experimental Hurdles

This section is structured to address specific problems you might encounter in the lab. We delve into the probable causes rooted in the chemistry of this compound and offer actionable solutions.

Question 1: Why am I observing low yields in my Suzuki-Miyaura coupling reaction?

Low yields are a frequent issue and can often be traced back to the degradation of the boronic acid starting material. The two primary culprits are protodeboronation and the formation of boroxine anhydrides.

A. Probable Cause: Protodeboronation

Protodeboronation is the undesired cleavage of the C–B bond, replacing it with a C–H bond, which leads to the formation of 3-nitrobenzoic acid as a byproduct.[1] This side reaction is highly dependent on the reaction conditions, especially pH.[1] For many arylboronic acids, protodeboronation is accelerated in basic aqueous media, which are common conditions for Suzuki-Miyaura couplings.[2] The electron-withdrawing nature of the nitro and carboxyl groups on this compound can make it particularly susceptible to this process under certain conditions.[3][4]

Solutions & Preventative Measures:

  • Optimize Base and Solvent System: The choice of base is critical. While a base is necessary for the transmetalation step in the catalytic cycle, overly harsh basic conditions can promote protodeboronation.[5][6] Consider using milder bases like K₃PO₄ or Cs₂CO₃ instead of strong hydroxides. Running the reaction under less aqueous or even anhydrous conditions can also suppress this side reaction.[2]

  • Use of Boronic Esters: Converting the boronic acid to a more stable boronate ester, such as a pinacol ester, can protect it from premature protodeboronation.[2] These esters often exhibit greater stability and release the boronic acid slowly under the reaction conditions, keeping its effective concentration low and minimizing side reactions.[1]

  • Employ "Slow-Release" Strategies: The use of organotrifluoroborates or MIDA (N-methyliminodiacetic acid) boronates are effective "slow-release" strategies.[1][5] These derivatives protect the boronic acid functionality until it is needed in the catalytic cycle, thereby minimizing its exposure to conditions that favor protodeboronation.[1]

B. Probable Cause: Boroxine Formation

This compound, like other boronic acids, can undergo dehydration to form a cyclic trimer anhydride called a boroxine.[7][8][9] This is a reversible process, and while boroxines can be active in Suzuki couplings by hydrolyzing back to the monomeric boronic acid in situ, the equilibrium may not be favorable under all conditions, leading to incomplete reaction.[7][9] The presence of varying amounts of the anhydride is a common characteristic of this reagent.[10][11]

Solutions & Preventative Measures:

  • Ensure Proper Stoichiometry: Since commercial samples of this compound may contain significant amounts of the boroxine, the actual molar quantity of the active boronic acid may be lower than calculated based on the monomer's molecular weight. It is advisable to use a slight excess (1.1-1.5 equivalents) of the boronic acid reagent.

  • Reaction Conditions: The presence of water in the reaction mixture can help shift the equilibrium from the boroxine back to the active boronic acid.[7] However, this must be balanced with the risk of protodeboronation. A carefully controlled amount of water in a mixed solvent system (e.g., dioxane/water, toluene/water) is often optimal.

Question 2: My reaction is generating a significant amount of a symmetrical biaryl byproduct. What is causing this homocoupling?

The formation of 5,5'-dicarboxy-3,3'-dinitrobiphenyl is a result of the homocoupling of two molecules of this compound. This is a well-documented side reaction in palladium-catalyzed cross-couplings.[12]

Probable Cause: Oxidative Homocoupling

This side reaction is often promoted by the presence of oxygen.[13][14] The Pd(0) catalyst can react with O₂ to form a palladium peroxo complex.[13][14][15] This complex can then react with two molecules of the boronic acid, leading to the formation of the symmetrical biaryl.[13][14] Electron-deficient arylboronic acids, such as the one , can be particularly prone to this reaction pathway.[16]

Solutions & Preventative Measures:

  • Rigorous Degassing: Ensure that all solvents are thoroughly degassed before use and that the reaction is carried out under an inert atmosphere (e.g., argon or nitrogen). This minimizes the presence of oxygen, which is a key component in one of the main homocoupling pathways.[13][14]

  • Catalyst and Ligand Choice: The choice of palladium source and ligand can influence the rate of homocoupling versus the desired cross-coupling. Using a pre-formed Pd(0) source like Pd(PPh₃)₄ or employing bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) can sometimes favor the desired catalytic cycle over the homocoupling pathway.[16]

  • Controlled Addition of Reagents: Adding the boronic acid slowly to the reaction mixture can help to keep its instantaneous concentration low, which can disfavor the bimolecular homocoupling reaction.

Question 3: I'm observing unexpected reactivity or catalyst deactivation. Could the nitro or carboxylic acid groups be interfering?

Yes, both the nitro and carboxylic acid functionalities can influence the reaction in ways beyond their electronic effects on the boronic acid group.

A. Probable Cause: Carboxylic Acid Interactions

The carboxylic acid group can interact with the palladium catalyst. The corresponding carboxylate, formed under basic conditions, can coordinate to the palladium center, potentially deactivating the catalyst or altering its reactivity.[17] This can be particularly problematic when using Pd(II) precatalysts that require reduction to Pd(0) for the catalytic cycle to begin.[17]

Solutions & Preventative Measures:

  • Protect the Carboxylic Acid: If catalyst deactivation is suspected, protecting the carboxylic acid as an ester (e.g., methyl or ethyl ester) can be an effective strategy. The ester can then be saponified in a subsequent step to reveal the free carboxylic acid.[17]

  • Choice of Base: The choice of base can influence the solubility of the boronic acid and its carboxylate salt. If the boronic acid salt precipitates from the organic phase, its availability for the reaction will be limited.[17] Using a base like CsF or K₃PO₄ and a solvent system that promotes solubility (e.g., DMF, dioxane) can be beneficial.[17]

B. Probable Cause: Nitro Group Reactivity

While generally considered a spectator group in Suzuki couplings, under certain conditions, the C–NO₂ bond can be activated and participate in cross-coupling reactions.[18][19][20] This is a more recently discovered reactivity profile for nitroarenes and typically requires specific catalytic systems (e.g., Pd/BrettPhos) and high temperatures.[19][21][22] While less common under standard Suzuki conditions, it's a possibility to be aware of, especially if unexpected byproducts are observed.

Solutions & Preventative Measures:

  • Milder Reaction Conditions: Using lower temperatures and carefully selected catalyst systems not known to activate C–NO₂ bonds can help avoid this potential side reaction. Most standard Suzuki catalyst systems (e.g., Pd(PPh₃)₄, Pd(OAc)₂/SPhos) are not expected to promote denitrative coupling under typical conditions.[18]

II. Frequently Asked Questions (FAQs)

Q1: How should I store this compound?

A: Like many boronic acids, it is susceptible to dehydration to form the corresponding boroxine.[7][23] It should be stored in a tightly sealed container in a cool, dry place, away from moisture. Storing it under an inert atmosphere can also help to prolong its shelf life.

Q2: My boronic acid has turned into a clumpy solid. Is it still usable?

A: This is likely due to the formation of the boroxine anhydride.[9] In many cases, the material is still perfectly usable for Suzuki-Miyaura couplings, as the boroxine can hydrolyze back to the active boronic acid in situ.[9] As mentioned in the troubleshooting guide, you may need to use a slight excess of the reagent to account for the change in molecular weight.

Q3: Can I use this compound in other cross-coupling reactions?

A: Yes, in addition to the Suzuki-Miyaura reaction, this reagent can be used in other transformations. For instance, it can be a reactant in copper-catalyzed chlorination reactions to form 3-chloro-5-nitrobenzoic acid.[24] Its utility is broad, serving as a versatile building block in organic synthesis.[25]

III. Visualizing Reaction Pathways

To better understand the competing reactions, the following diagrams illustrate the desired Suzuki-Miyaura catalytic cycle against the common side reactions of protodeboronation and homocoupling.

Suzuki_vs_SideReactions cluster_suzuki Desired Suzuki-Miyaura Cycle cluster_side Common Side Reactions cluster_proto Protodeboronation cluster_homo Homocoupling Pd0 Pd(0)L₂ OxAdd Oxidative Addition (Ar-X) PdII Ar-Pd(II)-X Pd0->PdII Oxidative Addition Transmetal Transmetalation (Ar'B(OH)₂) PdII_Ar Ar-Pd(II)-Ar' PdII->PdII_Ar Transmetalation (+ Base, Ar'B(OH)₂) RedElim Reductive Elimination Product Ar-Ar' (Desired Product) PdII_Ar->Product Reductive Elimination Product->Pd0 Catalyst Regeneration BoronicAcid Ar'B(OH)₂ (Starting Material) BoronicAcid->PdII Enters Cycle Proto Ar'-H (Byproduct) BoronicAcid->Proto + H₂O/Base Homo Ar'-Ar' (Byproduct) BoronicAcid->Homo + Pd(0)/O₂

Caption: Competing pathways for this compound in a Suzuki-Miyaura coupling.

IV. Summary Table of Mitigation Strategies

IssuePotential Side ReactionKey CausesRecommended Solutions
Low Yield ProtodeboronationHarsh basic conditions, excess waterUse milder bases (K₃PO₄, CsF); use boronate esters (pinacol); anhydrous conditions.[1][2]
Boroxine FormationDehydration of boronic acidUse a slight excess of the boronic acid; ensure controlled presence of water to favor monomer.[7][9]
Byproduct Formation HomocouplingPresence of oxygenRigorously degas solvents; run under an inert atmosphere (Ar, N₂).[13][14]
Catalyst Issues Catalyst DeactivationCoordination of carboxylate to PdProtect the carboxylic acid as an ester; choose appropriate base/solvent to ensure solubility.[17]
Unexpected ReactivityC-NO₂ Bond ActivationUse milder reaction temperatures; avoid catalyst systems known for denitrative coupling.[21][22]

V. References

  • Cox, P. A., et al. (2022). Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. ACS Catalysis. Available at: --INVALID-LINK--

  • Amatore, C., et al. (2006). Mechanism of the Palladium-Catalyzed Homocoupling of Arylboronic Acids: Key Involvement of a Palladium Peroxo Complex. Journal of the American Chemical Society. Available at: --INVALID-LINK--

  • Carrow, B. P. & Nozaki, K. (2012). Identification of a Surprising Boronic Acid Homocoupling Process in Suzuki–Miyaura Cross-Coupling Reactions Utilizing a Hindered Fluorinated Arene. Synlett. Available at: --INVALID-LINK--

  • Jutand, A., et al. (2006). Mechanism of the palladium-catalyzed homocoupling of arylboronic acids: key involvement of a palladium peroxo complex. Journal of the American Chemical Society. Available at: --INVALID-LINK--

  • Adamo, C., et al. (2006). Pd-Catalyzed Homocoupling Reaction of Arylboronic Acid: Insights from Density Functional Theory. The Journal of Physical Chemistry A. Available at: --INVALID-LINK--

  • Reddit User Discussion. (2018). How resistant are Suzuki couplings to nitro groups? r/chemhelp. Available at: --INVALID-LINK--

  • Woerly, E. M., et al. (2017). An Operationally Simple and Mild Oxidative Homocoupling of Aryl Boronic Esters To Access Conformationally Constrained Macrocycles. Journal of the American Chemical Society. Available at: --INVALID-LINK--

  • Cox, P. A., et al. (2017). Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion. Journal of the American Chemical Society. Available at: --INVALID-LINK--

  • Hayes, C. J., et al. (2022). In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface. Accounts of Chemical Research. Available at: --INVALID-LINK--

  • ResearchGate. (2022). Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. Available at: --INVALID-LINK--

  • Wikipedia. Protodeboronation. Available at: --INVALID-LINK--

  • MDPI. (2019). Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. Molecules. Available at: --INVALID-LINK--

  • Ishihara, K., et al. (2013). Boroxine chemistry: from fundamental studies to applications in supramolecular and synthetic organic chemistry. Heterocycles. Available at: --INVALID-LINK--

  • Organic Chemistry Portal. (2017). The Suzuki-Miyaura Coupling of Nitroarenes. Available at: --INVALID-LINK--

  • Nakao, Y. (2021). Cross-Coupling Reactions of Nitroarenes. Accounts of Chemical Research. Available at: --INVALID-LINK--

  • PubMed. (2021). Cross-Coupling Reactions of Nitroarenes. Accounts of Chemical Research. Available at: --INVALID-LINK--

  • ResearchGate. (n.d.). Scheme 1 Dehydration of phenylboronic acid with the formation of boroxine. Available at: --INVALID-LINK--

  • Wang, B., et al. (2014). Click Reactions and Boronic Acids: Applications, Issues, and Potential Solutions. Molecules. Available at: --INVALID-LINK--

  • MDPI. (2021). On-Surface Synthesis of Boroxine-Based Molecules. Nanomaterials. Available at: --INVALID-LINK--

  • Boron Molecular. (n.d.). The Chemistry of Building Blocks: Understanding Boronic Acid Functionality. Available at: --INVALID-LINK--

  • ResearchGate. (2013). Formation of Boroxine: Its Stability and Thermodynamic Parameters in Solution. Available at: --INVALID-LINK--

  • Reddit User Discussion. (2021). Do carboxylic acids interfere with Suzukis? r/OrganicChemistry. Available at: --INVALID-LINK--

  • SovaChem. (n.d.). The Power of Boronic Acids: Revolutionizing Organic Synthesis with Suzuki Coupling. Available at: --INVALID-LINK--

  • Chemistry LibreTexts. (2023). Suzuki-Miyaura Coupling. Available at: --INVALID-LINK--

  • C&EN Global Enterprise. (2017). Bring on the boron. Available at: --INVALID-LINK--

  • Reddit User Discussion. (2018). Self-condensation of phenylboronic acid. r/chemistry. Available at: --INVALID-LINK--

  • Chem-Impex. (n.d.). This compound. Available at: --INVALID-LINK--

  • TCI Chemicals. (n.d.). This compound (contains varying amounts of Anhydride). Available at: --INVALID-LINK--

  • Sigma-Aldrich. (n.d.). This compound. Available at: --INVALID-LINK--

  • Raines, R. T., et al. (2016). Boronic acid with high oxidative stability and utility in biological contexts. PNAS. Available at: --INVALID-LINK--

  • Fisher Scientific. (n.d.). This compound, (contains varying amounts of Anhydride), 5g, Each. Available at: --INVALID-LINK--

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Available at: --INVALID-LINK--

  • ResearchGate. (2002). Boronic Acids: New Coupling Partners in Room-Temperature Suzuki Reactions of Alkyl Bromides. Crystallographic Characterization of an Oxidative-Addition Adduct Generated under Remarkably Mild Conditions. Available at: --INVALID-LINK--

  • Myers, A. G. (n.d.). The Suzuki Reaction. Andrew G. Myers Research Group, Harvard University. Available at: --INVALID-LINK--

  • Wikipedia. Suzuki reaction. Available at: --INVALID-LINK--

References

Purification of 3-Carboxy-5-nitrophenylboronic acid from reaction mixtures

Author: BenchChem Technical Support Team. Date: January 2026

An essential component in medicinal chemistry and materials science, 3-Carboxy-5-nitrophenylboronic acid is a versatile building block used in Suzuki-Miyaura coupling reactions, sensor development, and bioconjugation.[1] However, its purification from reaction mixtures presents unique challenges due to the presence of two acidic functional groups (carboxylic acid and boronic acid) and its propensity to form anhydride impurities.

This technical support center provides in-depth troubleshooting guides and frequently asked questions (FAQs) to assist researchers in obtaining high-purity this compound for their downstream applications.

Troubleshooting Guide: Common Purification Issues

This section addresses specific problems encountered during the purification of this compound, offering explanations and actionable solutions.

Question 1: My NMR spectrum shows broad, poorly resolved peaks for the boronic acid protons, and the mass spectrum is inconsistent. What is the likely cause?

Answer: This is a classic sign of boronic acid dehydration to form boronic anhydrides, most commonly the cyclic trimer known as a boroxine.[2] This equilibrium is highly dependent on the presence of water. In anhydrous conditions or upon heating, the equilibrium shifts towards the anhydride form.

  • Causality: The B(OH)₂ group can readily lose water to form B-O-B linkages, creating a mixture of oligomers. These different species exist in equilibrium in solution, leading to peak broadening in NMR spectroscopy due to chemical exchange.

  • Solution: To obtain a sharp NMR spectrum, a "wet" solvent is often required. Add a drop of D₂O to your NMR solvent (e.g., DMSO-d₆). The excess water will hydrolyze the anhydrides, shifting the equilibrium back to the monomeric boronic acid and resulting in well-resolved peaks.

Question 2: I am struggling to separate my product from unreacted starting materials and other polar impurities using standard silica gel column chromatography. The product either streaks badly or doesn't elute.

Answer: This is a common issue with polar boronic acids. The Lewis acidic nature of the boron atom and the hydrogen-bonding capabilities of the -B(OH)₂ and -COOH groups lead to strong interactions with the acidic silanol groups (Si-OH) on the surface of standard silica gel.[3][4]

  • Causality: Strong adsorption to the stationary phase causes poor elution (streaking or "tailing") and can sometimes lead to on-column degradation.[4]

  • Solutions:

    • Acidify the Mobile Phase: Adding a small amount of a volatile acid (e.g., 0.1-1% acetic acid or formic acid) to the eluent can help. The acid protonates the silanol groups, reducing their interaction with the boronic acid. It also helps to keep the product in its protonated, less polar state.

    • Use a Different Stationary Phase:

      • Reverse-Phase Chromatography (C18): Given the compound's polarity, reverse-phase chromatography is a viable option. A mobile phase of water/acetonitrile or water/methanol with a pH modifier like formic acid or TFA is a good starting point.[5][6]

      • Neutral Alumina: Alumina is less acidic than silica and can be a better choice for purifying basic or acid-sensitive compounds.[3]

    • Boric Acid Impregnated Silica Gel: A specialized technique involves pre-treating the silica gel with boric acid. This can suppress the over-adsorption of boronic acid compounds, leading to better chromatographic performance.[4]

Question 3: My recrystallization attempt resulted in an oil or very poor recovery of crystalline material.

Answer: Recrystallization success is highly dependent on the choice of solvent system.[7] The dual functionality of this compound makes finding an ideal single solvent challenging.

  • Causality: The compound needs to be sparingly soluble at room temperature but highly soluble at an elevated temperature in the chosen solvent.[7] If the compound is too soluble, recovery will be low. If it is not soluble enough, it may precipitate out too quickly along with impurities, or not dissolve at all. Oiling out occurs when the solid melts in the hot solvent or its solubility limit is exceeded at a temperature above its melting point.

  • Solutions:

    • Solvent System Screening:

      • Single Solvents: Try recrystallizing from hot water or hot ethanol.[5] Given its polarity, water is a strong candidate.

      • Two-Solvent System: This is often more effective. Dissolve the crude product in a minimum amount of a hot "good" solvent (e.g., ethanol, methanol, or acetone) in which it is very soluble. Then, slowly add a "poor" solvent (e.g., hexane, toluene, or dichloromethane) in which it is insoluble until the solution becomes cloudy (the saturation point). Re-heat gently until the solution is clear again, then allow it to cool slowly.[3]

    • Control Cooling Rate: Slow cooling is crucial for the formation of pure, well-defined crystals. Allow the flask to cool to room temperature undisturbed before moving it to an ice bath. Rapid cooling can trap impurities.[7]

    • Scratching/Seeding: If crystals do not form, try scratching the inside of the flask with a glass rod or adding a tiny seed crystal of pure product to induce crystallization.[7]

Experimental Protocols & Methodologies

Protocol 1: Purification via Acid-Base Extraction

This method leverages the acidic nature of the boronic and carboxylic acid groups to separate the product from non-acidic impurities. It is particularly effective for cleaning up crude reaction mixtures.[8]

Rationale: The target compound will form a water-soluble salt (a boronate and a carboxylate) in a basic aqueous solution, while non-acidic organic impurities will remain in an organic solvent and can be washed away. Subsequent acidification of the aqueous layer will regenerate the insoluble free acid, which can then be isolated.

Step-by-Step Methodology:

  • Dissolution: Dissolve the crude reaction mixture in an appropriate organic solvent like ethyl acetate (EtOAc).

  • Basification & Extraction: Transfer the organic solution to a separatory funnel. Add a 1 M aqueous solution of a weak base like sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃). Shake the funnel vigorously. The product will be deprotonated and extracted into the aqueous layer.

  • Separation: Allow the layers to separate and drain the lower aqueous layer into a clean flask. Repeat the extraction of the organic layer 1-2 more times with fresh basic solution to ensure complete transfer of the product.

  • Wash (Optional): The combined aqueous layers can be washed once with fresh EtOAc to remove any remaining non-polar impurities.

  • Acidification: Cool the aqueous layer in an ice bath and slowly add a 1 M HCl solution while stirring until the pH is acidic (pH ~2-3). The pure this compound will precipitate out as a solid.

  • Isolation: Collect the solid product by vacuum filtration. Wash the filter cake with cold water to remove any inorganic salts.

  • Drying: Dry the purified solid under vacuum to a constant weight.

AcidBasePurification cluster_0 Step 1: Dissolution & Extraction cluster_1 Step 2: Separation cluster_2 Step 3: Precipitation & Isolation crude Crude Product in Ethyl Acetate sep_funnel Separatory Funnel crude->sep_funnel org_layer Organic Layer (Non-acidic Impurities) sep_funnel->org_layer Discard aq_layer Aqueous Layer (Product as Salt) sep_funnel->aq_layer Collect base Add 1M NaHCO₃(aq) base->sep_funnel acidify Acidify with 1M HCl to pH 2-3 aq_layer->acidify precipitate Precipitate Forms acidify->precipitate filtration Vacuum Filtration precipitate->filtration pure_product Pure Product (Solid) filtration->pure_product

Caption: Workflow for Acid-Base Purification.

Frequently Asked Questions (FAQs)

Q1: What is the best way to store this compound? A: Store the compound in a tightly sealed container in a cool, dry place, preferably in a desiccator.[9] Boronic acids are prone to dehydration to form boroxines, especially at elevated temperatures. Keeping them dry and cool minimizes this process.

Q2: What are the best analytical techniques to assess the purity of my final product? A: A combination of techniques is recommended:

  • ¹H NMR: To confirm the structure and check for organic impurities. As mentioned, use a "wet" solvent (e.g., DMSO-d₆ + D₂O) for sharp peaks.

  • LC-MS: To confirm the molecular weight and assess purity. Reversed-phase HPLC is generally suitable for boronic acids.[10][11]

  • Melting Point: A sharp melting point close to the literature value (around 229-252 °C) is a good indicator of purity.[1] A broad melting range suggests the presence of impurities.

Q3: Can I use a boronate ester of this compound instead? Is it easier to purify? A: Yes, converting the boronic acid to a boronate ester, such as the pinacol ester, is a common strategy.[12] Boronate esters are generally less polar and more stable than their corresponding boronic acids, making them significantly easier to purify by standard silica gel chromatography.[3] However, the esterification adds a step to your synthesis, and the ester will need to be hydrolyzed back to the boronic acid before use in many applications, although they can be used directly in Suzuki couplings.[13]

Q4: What is the typical impurity profile for commercially available this compound? A: Commercial batches can contain varying amounts of the corresponding boroxine anhydride.[2] It is also not uncommon to find small amounts of protodeboronation product (3-nitrobenzoic acid) or residual starting materials from the synthesis.[14] It is always advisable to verify the purity of a commercial reagent before use, especially in sensitive applications.

Data Summary Table

Purification MethodKey AdvantagesKey DisadvantagesRecommended Solvents/ReagentsExpected Purity
Acid-Base Extraction Excellent for removing non-acidic impurities; Scalable.[8]Ineffective for removing other acidic impurities; Requires solvent extractions.Organic: Ethyl Acetate, DCMAqueous: 1M NaHCO₃, 1M HCl>95%
Recrystallization Potentially high purity; Simple setup.[7]Solvent screening can be tedious; Risk of oiling out or low recovery.[14]Hot Water, Ethanol/Hexane, Acetone/Toluene>98%
Column Chromatography Good for separating closely related compounds.Can be difficult on standard silica due to strong adsorption.[3][5]Reverse-Phase: ACN/H₂O + 0.1% TFANormal Phase: DCM/MeOH + 1% AcOH>99%

Visualizing Common Impurities

The primary impurity is often the boroxine, which exists in equilibrium with the desired monomer.

BoronicAcidEquilibrium Monomer R-B(OH)₂ Anhydride (RBO)₃ Monomer->Anhydride - 3 H₂O + 3 H₂O

Caption: Equilibrium between boronic acid and its boroxine.

References

Addressing solubility issues of 3-Carboxy-5-nitrophenylboronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 3-Carboxy-5-nitrophenylboronic acid (CAS No. 101084-81-5). This resource is designed for researchers, chemists, and drug development professionals who encounter challenges related to the handling and solubility of this versatile but often problematic reagent. Here, we provide in-depth, field-tested solutions and explanations to ensure your experiments proceed smoothly and efficiently.

Section 1: Understanding the Molecule—Why is Solubility an Issue?

This compound is a trifunctional molecule, and its solubility is dictated by the interplay of its three key groups: the boronic acid, the carboxylic acid, and the nitro group.[1]

  • The Boronic Acid Group (-B(OH)₂): This group is essential for its function in Suzuki-Miyaura cross-coupling reactions.[1][2] However, boronic acids have a strong tendency to undergo intermolecular dehydration to form cyclic, trimeric anhydrides known as boroxines .[3] This equilibrium between the monomeric acid and the less polar boroxine trimer can significantly reduce solubility and may cause the compound to appear oily or sticky.[3]

  • The Carboxylic Acid Group (-COOH): While one might assume this polar group enhances water solubility, studies have shown that the introduction of a COOH group can actually decrease aqueous solubility compared to the parent phenylboronic acid.[4] This is due to strong intermolecular hydrogen bonding in the solid state, which creates a stable crystal lattice that is difficult for solvents to break down. However, this group is also the key to solving solubility issues, as it can be deprotonated.

  • The Nitro Group (-NO₂): As a powerful electron-withdrawing group, the nitro group makes the boronic acid a weaker Lewis acid and the carboxylic acid a stronger Brønsted-Lowry acid. This electronic effect influences intermolecular interactions and the overall polarity of the molecule.

Section 2: Frequently Asked Questions (FAQs)

This section directly addresses the most common issues encountered by researchers.

Q1: My this compound won't dissolve in standard organic solvents like THF or Dioxane for my Suzuki reaction. What is the first thing I should try?

A1: This is the most prevalent issue. The insolubility arises from the compound's high crystallinity and intermolecular hydrogen bonding. The immediate solution is to leverage the carboxylic acid group by adding the base before expecting full dissolution.

In a typical Suzuki-Miyaura coupling, the base is not just a reaction activator but also a solubilizing agent for your boronic acid.[5] By adding an aqueous solution of a base like potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄), you deprotonate the carboxylic acid to form a highly polar and much more water-soluble carboxylate salt (-COO⁻ K⁺).[6][7] This salt will readily dissolve in the aqueous phase of your biphasic reaction mixture (e.g., Dioxane/water or THF/water). Vigorous stirring is then required to bring the solubilized boronate into contact with the catalyst and aryl halide in the organic phase.

Q2: How does pH specifically affect the solubility of this compound?

A2: The pH of the solvent system is the most critical factor governing solubility.

  • Acidic to Neutral pH (pH < 7): In this range, the carboxylic acid group remains protonated (-COOH). The molecule is neutral and relies on weaker solvent interactions for dissolution, leading to very low solubility in both water and nonpolar organic solvents.

  • Basic/Alkaline pH (pH > 8): In a basic environment, the carboxylic acid is deprotonated to its conjugate base, the carboxylate anion (-COO⁻).[7] This conversion to an ionic salt dramatically increases the compound's polarity and its solubility in water or protic co-solvents. This is the principle behind using bases to dissolve it for cross-coupling reactions.

Q3: I've stored my boronic acid for a few months, and it now looks clumpy and sticky. What happened, and is it still usable?

A3: You are likely observing the formation of the boroxine trimer.[3] This occurs as three molecules of the boronic acid eliminate three molecules of water to form a six-membered ring. This process can alter the physical appearance of the solid.

For most Suzuki-Miyaura reactions, the boroxine is often in equilibrium with the active boronic acid in the reaction mixture and can typically be used directly without issue.[3] The presence of water and base in the reaction will hydrolyze the boroxine back to the monomeric boronic acid in situ. However, this transformation means the material is no longer pure, which affects accurate massing for stoichiometry. It is best practice to use a fresh, dry solid, but if this is not possible, you may need to add a slight excess (1.2–1.5 equivalents) to compensate for the mass change and potential degradation.

Q4: My reaction is very sensitive and requires anhydrous conditions. How can I dissolve the boronic acid without using water and a base?

A4: This is a significant challenge. While phenylboronic acid itself has moderate solubility in ethers and ketones, the substituted nature of this compound limits that.[8][9] For strictly anhydrous conditions, consider these strategies:

  • Polar Aprotic Solvents: Attempt dissolution in highly polar aprotic solvents like DMF or NMP. Gentle warming may be required.

  • Conversion to an Ester: The most robust solution is to convert the boronic acid to a more soluble, stable derivative. A common choice is the pinacol ester . These derivatives are significantly less polar, more stable to air and moisture, and exhibit much better solubility in common organic solvents like THF, Dioxane, and Toluene.[8][10] Another advanced option is conversion to an air-stable MIDA boronate, which can release the active boronic acid under controlled conditions during the reaction.[11]

Section 3: Troubleshooting Guides & Experimental Protocols

Workflow for Addressing Solubility Issues

This diagram outlines the logical decision-making process when encountering solubility problems with this compound.

G cluster_0 cluster_1 Phase 1: Standard Protocol Adjustment cluster_2 Phase 2: Advanced Screening & Derivatization cluster_3 start Start: Compound Insoluble in Chosen Organic Solvent add_base Is the reaction compatible with aqueous base? start->add_base dissolve_base Protocol 1: Add aqueous base (e.g., K2CO3) to form the carboxylate salt. Stir vigorously. add_base->dissolve_base Yes solvent_screen Protocol 2: Screen alternative polar aprotic solvents (DMF, NMP, DMSO). Consider gentle heating. add_base->solvent_screen No check_dissolution Does it dissolve? dissolve_base->check_dissolution check_dissolution->solvent_screen No success Success: Proceed with Reaction check_dissolution->success Yes check_dissolution2 Does it dissolve? solvent_screen->check_dissolution2 derivatize Protocol 3: Convert to a more soluble derivative (e.g., Pinacol or MIDA ester). check_dissolution2->derivatize No check_dissolution2->success Yes derivatize->success Reaction setup is now based on the new derivative

Caption: Decision workflow for troubleshooting solubility.

Protocol 1: Standard pH-Mediated Dissolution for Suzuki-Miyaura Coupling

This protocol details the standard method for using this compound in a typical biphasic Suzuki reaction.

Materials:

  • Aryl Halide (1.0 equiv)

  • This compound (1.2–1.5 equiv)

  • Palladium Catalyst (e.g., Pd(PPh₃)₄, 1–5 mol%)

  • Base (e.g., K₂CO₃ or K₃PO₄, 2.0–3.0 equiv)

  • Degassed Organic Solvent (e.g., 1,4-Dioxane, THF)

  • Degassed Deionized Water

  • Reaction Vessel (e.g., Schlenk flask)

Procedure:

  • Vessel Preparation: To an oven-dried reaction vessel equipped with a magnetic stir bar, add the aryl halide, this compound, and the palladium catalyst.

  • Inert Atmosphere: Seal the vessel and thoroughly purge with an inert gas (Argon or Nitrogen). Evacuate and backfill three times to ensure an oxygen-free environment.[6]

  • Solvent Addition: Under a positive pressure of inert gas, add the degassed organic solvent (e.g., Dioxane) to form a slurry. The boronic acid will likely not dissolve at this stage.

  • Base Addition & Dissolution: In a separate flask, dissolve the base (e.g., K₂CO₃) in the degassed deionized water. Add this aqueous solution to the reaction vessel via syringe.

  • Reaction: Seal the vessel tightly and begin vigorous stirring. You should observe the solid boronic acid dissolving as the carboxylate salt is formed. Heat the reaction to the desired temperature (e.g., 80–110 °C) and monitor its progress by TLC or LC-MS.[12]

Section 4: Data & Visualization Center

Table 1: Qualitative Solubility Profile

This table provides a starting point for solvent selection based on general principles for substituted phenylboronic acids.[8][9] Actual solubility must be determined empirically.

Solvent ClassSolvent ExamplesExpected SolubilityRationale
Aqueous (Basic) Water + K₂CO₃/NaOHHigh Forms a highly polar and soluble carboxylate salt.[7]
Aqueous (Neutral) WaterVery Low Strong intermolecular hydrogen bonding in the crystal lattice limits dissolution.[4]
Polar Aprotic DMF, DMSO, NMPLow to Moderate High polarity can disrupt hydrogen bonding, but solubility is not guaranteed. Often requires heating.
Ethers THF, 1,4-DioxaneVery Low Insufficient polarity to overcome the crystal lattice energy.
Hydrocarbons Toluene, HexanesInsoluble Non-polar solvents cannot effectively solvate the highly polar molecule.[8]
Alcohols Methanol, EthanolLow (May React)May form boronate esters with the solvent, complicating the reaction.
Chemical Equilibria Diagram

This diagram illustrates the key chemical equilibria that this compound undergoes in solution.

Caption: Key equilibria of this compound.

References

Stability of 3-Carboxy-5-nitrophenylboronic acid in basic conditions

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for 3-carboxy-5-nitrophenylboronic acid. This resource is designed for researchers, chemists, and drug development professionals to navigate the unique stability challenges posed by this versatile but sensitive reagent. Our goal is to provide you with the in-depth technical insights and practical solutions required to ensure the success and reproducibility of your experiments.

Introduction: Understanding the Challenge

This compound is a valuable building block in organic synthesis, particularly for creating carbon-carbon bonds in Suzuki-Miyaura coupling reactions.[1] Its structure, featuring both a carboxylic acid and a strong electron-withdrawing nitro group, makes it a unique reagent for synthesizing complex molecules, including pharmaceuticals and functional materials.[1][2]

However, these same electron-withdrawing features render the carbon-boron bond highly susceptible to cleavage under the very conditions required for its most common application: the basic media of cross-coupling reactions.[3][4] This guide will address the primary failure mode—protodeboronation —and provide robust troubleshooting strategies and protocols to mitigate it.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used?

It is an arylboronic acid derivative used as a reactant in organic synthesis. The presence of three distinct functional groups (boronic acid, carboxylic acid, nitro group) allows for multi-step, selective modifications, making it valuable in the synthesis of biaryl compounds, targeted drug molecules, and chemical sensors.[1]

Q2: What makes this specific boronic acid unstable in basic conditions?

The primary cause of instability is a side reaction called protodeboronation.[5] The electron-withdrawing nitro and carboxyl groups on the phenyl ring decrease the electron density at the carbon atom attached to the boron. This electronic deficiency makes the C-B bond weaker and more susceptible to cleavage by a proton source (like water or alcohol), a process that is significantly accelerated by base.[3][6] The base converts the boronic acid, R-B(OH)₂, into the more reactive boronate species, [R-B(OH)₃]⁻, which readily undergoes this degradation.[4][7]

Q3: What exactly is protodeboronation?

Protodeboronation is a chemical reaction where a carbon-boron bond is cleaved and replaced with a carbon-hydrogen bond.[5] For this compound, this process results in the formation of 3-nitrobenzoic acid, consuming the starting material and preventing it from participating in the desired reaction (e.g., Suzuki coupling), which ultimately leads to low yields.[7][8]

Q4: What are the approximate pKa values for this molecule?
  • Carboxylic Acid Group: The carboxylic acid on a benzene ring (benzoic acid) has a pKa of ~4.2. The presence of a strong electron-withdrawing nitro group will lower this value, likely into the 2.5-3.5 range .

  • Boronic Acid Group: Phenylboronic acid has a pKa of ~8.8.[9] The two electron-withdrawing groups will significantly increase the Lewis acidity of the boron center, lowering the pKa of the boronic acid moiety, likely into the 6.5-7.5 range . This means that at a typical Suzuki coupling pH of >8.5, both the carboxylic acid and the boronic acid will be deprotonated, forming a dianionic boronate species that is highly activated for both transmetalation and decomposition.

Q5: How should I handle and store this compound to maximize its shelf-life?

Proper handling and storage are critical to prevent premature degradation.

  • Storage: Keep the reagent in a tightly sealed container in a cool, dry place, preferably refrigerated and under an inert atmosphere (argon or nitrogen).[10] Boronic acids are known to be hygroscopic and can dehydrate to form cyclic anhydrides (boroxines), which can affect stoichiometry.[11] Some suppliers note their product contains varying amounts of the anhydride.[12]

  • Handling: When weighing and dispensing the reagent, minimize its exposure to atmospheric moisture and air.[13][14][15] Use it as quickly as possible after opening the container.

Troubleshooting Guide

This section addresses common problems encountered when using this compound in basic reaction conditions.

Problem: Low or No Yield in Suzuki-Miyaura Coupling

You have set up a Suzuki-Miyaura coupling reaction, but analysis shows mostly starting material (the halide partner) and the formation of 3-nitrobenzoic acid instead of the desired biaryl product.

  • Primary Cause: Rapid protodeboronation of the boronic acid is occurring under the reaction's basic conditions. The rate of decomposition is faster than the rate of catalytic turnover, effectively removing the boronic acid from the reaction mixture before it can couple.[7][8]

  • Solutions & Mitigation Strategies:

    • Optimize the Base: The choice and concentration of the base are paramount. Strong bases like NaOH or KOH can cause extremely rapid decomposition.[3]

      • Recommendation: Use a milder base such as potassium phosphate (K₃PO₄), cesium carbonate (Cs₂CO₃), or potassium carbonate (K₂CO₃). These provide sufficient basicity to facilitate the catalytic cycle but are less aggressive in promoting protodeboronation.[11]

    • Control the Temperature: Higher temperatures accelerate all reaction rates, including decomposition.

      • Recommendation: Run the reaction at the lowest temperature that still allows for catalytic activity. Start screening around 60-80 °C. While many Suzuki reactions are run at reflux, this may be too harsh for this substrate.

    • Employ a "Slow-Release" Strategy: Instead of having a high concentration of the unstable boronate present at the start, generate it slowly in situ.

      • Recommendation: Convert the boronic acid to a more stable N-methyliminodiacetic acid (MIDA) boronate.[16] MIDA boronates are air-stable solids that slowly hydrolyze under basic conditions to release the boronic acid at a low, steady concentration, feeding it into the catalytic cycle while minimizing the opportunity for decomposition.[8][16]

    • Rigorous Atmosphere Control: While protodeboronation is the main issue, oxidative degradation can also occur.

      • Recommendation: Thoroughly degas your reaction mixture (solvent, base solution, and aryl halide) by sparging with an inert gas (argon or nitrogen) for 15-30 minutes before adding the palladium catalyst and the boronic acid. Maintain a positive pressure of inert gas throughout the reaction.[17]

Problem: Inconsistent Results and Poor Reproducibility

You run the same reaction multiple times under what you believe are identical conditions, but the yield varies significantly.

  • Primary Cause: The stability of this compound is highly sensitive to subtle, often uncontrolled variables like trace amounts of moisture, oxygen, or variations in reagent quality.[16] The reagent itself can exist as a mixture of the free acid and its trimeric anhydride (boroxine), leading to inconsistencies in molar equivalents if not accounted for.[12]

  • Solutions & Mitigation Strategies:

    • Reagent Quality Control:

      • Recommendation: Use a new bottle of the boronic acid from a reputable supplier or purify the existing stock if its quality is uncertain. Always assume the reagent may contain some anhydride.

    • Strictly Anhydrous & Inert Conditions:

      • Recommendation: Use freshly dried, anhydrous solvents. Ensure all glassware is oven- or flame-dried before use. As mentioned above, maintain a rigorously inert atmosphere from start to finish.[11]

    • Standardized Procedure:

      • Recommendation: Develop a highly detailed, step-by-step protocol for reaction setup, including specific degassing times, addition order, and stirring rates. Adhere to it strictly for every run. The order of addition can matter; often, adding the boronic acid last to the pre-heated and degassed mixture of halide, base, and catalyst is optimal.

Problem: 3-Nitrobenzoic Acid is the Major Product Identified

Post-reaction workup and analysis (e.g., LC-MS, NMR) confirm that your primary product is 3-nitrobenzoic acid.

  • Primary Cause: This is definitive evidence of protodeboronation. The C-B bond has been successfully cleaved and replaced by a C-H bond.

  • Solutions & Diagnostic Experiment:

    • Confirm Instability with a Control Experiment: This experiment will validate that the reaction conditions themselves are the cause of the degradation.

      • Protocol: Set up the reaction exactly as you did for the Suzuki coupling, but omit the palladium catalyst and the aryl halide . Include the solvent, base, and this compound. Stir at the target reaction temperature for the same duration.

      • Analysis: After the experiment, quench the reaction and analyze the mixture. If 3-nitrobenzoic acid is present in significant quantities, it confirms that the boronic acid is unstable under your current base/solvent/temperature combination, independent of the catalytic cycle.

    • Implement Mitigation Strategies: If the control experiment confirms instability, you must modify the conditions. Refer to the solutions for the "Low or No Yield" problem above. The most effective changes will be switching to a milder base, lowering the temperature, and/or using a slow-release MIDA boronate surrogate.

Data Summary & Visualizations

Key Factors Influencing Stability
FactorImpact on StabilityRecommended Mitigation Strategy
Base Strength High (e.g., NaOH, KOH)Drastically decreases stability, accelerates protodeboronation.[3]
Temperature HighExponentially increases the rate of decomposition.
Oxygen ModerateCan lead to oxidative side reactions and catalyst deactivation.
Water HighActs as the proton source for protodeboronation.[7]
Concentration HighA high instantaneous concentration of the boronate increases self-catalysis of decomposition.[8]

Visual Diagrams

Protodeboronation_Pathway cluster_products Decomposition Products Start This compound C₇H₆BNO₆ Boronate Activated Boronate Species [ArB(OH)₃]⁻ Start->Boronate + OH⁻ (Base) Product 3-Nitrobenzoic Acid (Protodeboronation Product) Boronate->Product + H₂O (Proton Source) Borate B(OH)₄⁻

Caption: Base-mediated protodeboronation of this compound.

Suzuki_Workflow A 1. Assemble Glassware (Oven-dried) B 2. Add Aryl Halide, Solvent, and Base A->B C 3. Degas Mixture (15-30 min with Ar/N₂) B->C D 4. Add Pd Catalyst & Ligand C->D E 5. Add Boronic Acid (or MIDA boronate) D->E F 6. Heat to Optimal Temp (e.g., 60-80 °C) under Inert Gas E->F G 7. Monitor Reaction (TLC, LC-MS) F->G H Desired Biaryl Product G->H Successful Coupling

Caption: Recommended workflow for Suzuki-Miyaura coupling with sensitive boronic acids.

Experimental Protocols

Protocol 1: Robust Suzuki-Miyaura Coupling

This protocol is optimized to minimize the degradation of this compound.

  • Preparation: In an oven-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add the aryl halide (1.0 eq.), potassium phosphate (K₃PO₄, 3.0 eq.), and anhydrous 1,4-dioxane/water (e.g., 4:1 v/v).

  • Degassing: Seal the flask with a septum and sparge the mixture with argon or nitrogen gas for 20 minutes while stirring.

  • Catalyst Addition: Briefly remove the septum and add the palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%) and any additional ligand if required.

  • Boronic Acid Addition: Add the this compound (1.2 eq.). For highly sensitive reactions, add it as a solution in degassed solvent via syringe.

  • Reaction: Place the flask under a positive pressure of inert gas (e.g., a balloon) and heat the mixture to 70 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS every 1-2 hours. Look for the consumption of the aryl halide and the appearance of the product mass. Note the appearance of 3-nitrobenzoic acid as an indicator of decomposition.

  • Workup: Once the reaction is complete (or has stalled), cool to room temperature, dilute with ethyl acetate, and filter through a pad of celite. Proceed with standard aqueous extraction and purification.

Protocol 2: Stability Test (Control Experiment)

Use this protocol to determine if your reaction conditions are causing decomposition.

  • Preparation: In an oven-dried flask, combine this compound (1.0 eq.), the base you intend to use (e.g., K₃PO₄, 3.0 eq.), and the chosen solvent system.

  • Degassing: Degas the mixture as you would for the actual coupling reaction (20 minutes with Ar/N₂).

  • Reaction: Heat the mixture to your target reaction temperature (e.g., 70 °C) under an inert atmosphere and stir for the intended reaction time (e.g., 4-6 hours).

  • Analysis: After cooling, take a sample of the reaction mixture. Acidify it to pH ~2-3 with 1M HCl to ensure all carboxylates are protonated. Extract with an organic solvent (e.g., ethyl acetate). Analyze the organic extract by LC-MS or NMR to quantify the ratio of remaining this compound to the 3-nitrobenzoic acid byproduct. A significant amount of the latter confirms instability under these conditions.

References

Technical Support Center: Stabilizing 3-Carboxy-5-nitrophenylboronic Acid Against Protodeboronation

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support guide for researchers, scientists, and drug development professionals working with 3-carboxy-5-nitrophenylboronic acid. This resource provides in-depth troubleshooting advice and frequently asked questions to address the common challenge of protodeboronation, a critical side reaction that can impede synthetic efficiency. Our goal is to empower you with the knowledge to anticipate and mitigate this issue, ensuring the integrity of your experimental outcomes.

Understanding the Challenge: The Instability of this compound

This compound is a valuable reagent in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, due to its unique electronic and structural features.[1] However, the presence of two strong electron-withdrawing groups—the carboxylic acid and the nitro group—on the phenyl ring significantly increases its susceptibility to protodeboronation. This undesired reaction involves the cleavage of the carbon-boron bond and its replacement with a carbon-hydrogen bond, leading to the formation of 3-nitrobenzoic acid as a byproduct and a reduction in the yield of the desired product.[2]

This guide will provide a comprehensive overview of the mechanisms driving protodeboronation and practical, field-tested strategies to minimize its occurrence.

Troubleshooting Guide: A Visual Approach to Problem-Solving

When encountering unexpected results or low yields in reactions involving this compound, it is crucial to systematically diagnose the potential causes. The following flowchart provides a step-by-step decision-making tool to identify and rectify issues related to protodeboronation.

troubleshooting_flowchart start Start: Low Yield or Unexpected Byproduct check_reagent 1. Verify Reagent Quality - Check storage conditions - Run NMR of starting material start->check_reagent reagent_ok Reagent is Pure check_reagent->reagent_ok Test Pass reagent_bad Degradation Observed check_reagent->reagent_bad Test Fail check_conditions 2. Evaluate Reaction Conditions - pH - Temperature - Solvent - Base reagent_ok->check_conditions replace_reagent Action: Procure Fresh Reagent & Store Under Inert Gas at ≤4°C reagent_bad->replace_reagent conditions_harsh Harsh Conditions Detected (High pH, High Temp) check_conditions->conditions_harsh conditions_mild Conditions Appear Mild check_conditions->conditions_mild optimize_base Action: Optimize Base - Use weaker base (K₂CO₃, K₃PO₄) - Anhydrous conditions conditions_harsh->optimize_base check_catalyst 3. Assess Catalytic System - Catalyst activity - Reaction time conditions_mild->check_catalyst lower_temp Action: Lower Temperature - Run at lowest effective temp. optimize_base->lower_temp end_success Success: Yield Improved lower_temp->end_success slow_reaction Slow Reaction Rate check_catalyst->slow_reaction fast_reaction Reaction is Fast check_catalyst->fast_reaction optimize_catalyst Action: Enhance Catalyst Turnover - Increase catalyst loading - Use more active ligand slow_reaction->optimize_catalyst consider_protection 4. Consider Boronic Acid Protection - Convert to pinacol ester fast_reaction->consider_protection optimize_catalyst->end_success protection_needed Protodeboronation Persists consider_protection->protection_needed implement_protection Action: Synthesize & Use Pinacol Boronate Ester protection_needed->implement_protection implement_protection->end_success

Caption: Troubleshooting flowchart for protodeboronation.

Frequently Asked Questions (FAQs)

Q1: What is protodeboronation and why is my this compound susceptible to it?

A1: Protodeboronation is an undesirable side reaction where the carbon-boron bond of a boronic acid is cleaved and replaced by a carbon-hydrogen bond.[2] For this compound, the presence of two strong electron-withdrawing groups (a carboxylic acid and a nitro group) on the aromatic ring makes the ipso-carbon atom (the carbon attached to the boron) highly electrophilic and thus more susceptible to protonolysis.

Q2: What are the primary factors that trigger protodeboronation in my experiments?

A2: Several factors can promote protodeboronation:

  • Basic Conditions: Many cross-coupling reactions, like the Suzuki-Miyaura coupling, require a base. However, the base can react with the boronic acid to form a more reactive boronate species, which is more prone to protonolysis.[2] The choice of base significantly impacts the rate of protodeboronation.[3]

  • Presence of Water: Water can act as a proton source, facilitating the cleavage of the C-B bond.[2]

  • Elevated Temperatures: Higher reaction temperatures can accelerate the rate of protodeboronation.[2][4]

  • pH of the Reaction Medium: The pH of the reaction mixture is a critical factor as it determines the speciation of the boronic acid.[4][5]

Q3: How does the choice of base affect the stability of my boronic acid?

A3: The strength and nature of the base are critical. Strong bases, particularly hydroxides like NaOH and KOH, can significantly accelerate protodeboronation by increasing the concentration of the highly reactive boronate anion.[6] Weaker, non-hydroxide bases such as potassium carbonate (K₂CO₃), potassium phosphate (K₃PO₄), or cesium carbonate (Cs₂CO₃) are generally preferred as they are effective in promoting the catalytic cycle of Suzuki-Miyaura coupling while minimizing the undesired side reaction.[3]

Q4: Can the palladium catalyst itself contribute to protodeboronation?

A4: Yes, the palladium catalyst, particularly Pd(II) species, can catalyze protodeboronation. If the catalytic cycle is slow, the boronic acid is exposed to these conditions for a longer period, increasing the likelihood of degradation.[2][3] Therefore, using a highly active catalyst and ligand system that promotes rapid cross-coupling can indirectly suppress protodeboronation by consuming the boronic acid in the desired reaction pathway.

Q5: Would converting my this compound to a boronic ester help?

A5: Absolutely. Converting the boronic acid to a boronic ester, such as a pinacol ester, is a widely used and effective strategy to prevent protodeboronation.[5][6] The ester group protects the boron center, making it less susceptible to hydrolysis and subsequent protodeboronation.[7] These esters can be thought of as "slow-release" forms of the boronic acid, maintaining a low concentration of the active boronic acid species throughout the reaction.[5][6]

The Mechanism of Protodeboronation

Understanding the mechanism of protodeboronation is key to preventing it. The process is typically catalyzed by either acid or base. Given that Suzuki-Miyaura reactions are conducted under basic conditions, the base-catalyzed pathway is of greater concern for this compound.

protodeboronation_mechanism cluster_step1 Step 1: Boronate Formation cluster_step2 Step 2: Protonolysis ArBOH2 Ar-B(OH)₂ ArBOH3_minus [Ar-B(OH)₃]⁻ ArBOH2->ArBOH3_minus Fast Equilibrium OH_minus + OH⁻ ArBOH3_minus_2 [Ar-B(OH)₃]⁻ TS [H₂O⋯Ar⋯B(OH)₃]⁻ ‡ ArBOH3_minus_2->TS Rate-Limiting Step H2O + H₂O ArH Ar-H TS->ArH BOH4_minus + [B(OH)₄]⁻

Caption: Base-catalyzed protodeboronation mechanism.

Experimental Protocols for Minimizing Protodeboronation

Protocol 1: Optimal Storage and Handling of this compound

  • Storage: Store the solid reagent at or below 4°C in a tightly sealed container. For long-term storage, use a desiccator and consider flushing the container with an inert gas like argon or nitrogen.

  • Handling: When weighing and handling the reagent, minimize its exposure to atmospheric moisture. Work quickly and in a low-humidity environment if possible.

  • Solvent Preparation: Use anhydrous solvents for preparing stock solutions. If a stock solution is to be stored, even for a short period, keep it under an inert atmosphere.

Protocol 2: Recommended Suzuki-Miyaura Coupling Conditions

  • Reagent Preparation: Dissolve the this compound and the coupling partner in an anhydrous solvent (e.g., dioxane, THF, or toluene) in a reaction vessel that has been oven- or flame-dried.

  • Inert Atmosphere: Purge the reaction vessel with an inert gas (argon or nitrogen) for 10-15 minutes.

  • Base Selection: Use a mild, non-hydroxide base. Anhydrous potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) are excellent starting points. Add the base to the reaction mixture under the inert atmosphere.

  • Catalyst and Ligand Addition: Add the palladium catalyst and ligand. A pre-catalyst is often a good choice to ensure the generation of the active Pd(0) species.

  • Temperature Control: Begin the reaction at a lower temperature (e.g., 60-80°C) and monitor for progress. Only increase the temperature if the reaction is sluggish.

  • Monitoring: Track the consumption of the starting material and the formation of the product by TLC, GC-MS, or LC-MS. Aim for the shortest reaction time necessary for complete conversion to minimize the exposure of the boronic acid to the reaction conditions.

Quantitative Data Summary

ParameterRecommendation for Minimizing ProtodeboronationRationale
pH Avoid strongly basic conditions (pH > 11).High pH increases the concentration of the more reactive boronate anion.[6]
Base Use K₂CO₃, K₃PO₄, Cs₂CO₃. Avoid NaOH, KOH.Weaker bases are sufficient for the catalytic cycle but minimize boronate formation.[3]
Temperature Use the lowest effective temperature (start at 60-80°C).Higher temperatures accelerate the rate of protodeboronation.[2][4]
Solvent Use anhydrous solvents (e.g., dioxane, THF, toluene).Water acts as a proton source for the C-B bond cleavage.[2]
Reaction Time Minimize reaction time.Prolonged exposure to reaction conditions increases the extent of protodeboronation.

References

Troubleshooting low reactivity of 3-Carboxy-5-nitrophenylboronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 3-Carboxy-5-nitrophenylboronic acid. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities associated with this unique and challenging reagent. Our goal is to provide you with in-depth, field-proven insights to troubleshoot and optimize your synthetic routes, ensuring the successful application of this versatile building block.

Introduction: Understanding the Challenge

This compound is a valuable reagent for introducing a highly functionalized aromatic ring, particularly in the synthesis of complex molecules and pharmaceutical intermediates.[1] However, its structure presents a distinct set of challenges in its most common application, the Suzuki-Miyaura cross-coupling reaction. The phenyl ring is substituted with two powerful electron-withdrawing groups (EWGs): a nitro group (-NO₂) and a carboxylic acid (-COOH).

This electronic deficiency significantly impacts the reactivity of the boronic acid. In the Suzuki-Miyaura catalytic cycle, the transmetalation step requires the transfer of the aryl group from boron to the palladium center. Electron-withdrawing groups decrease the nucleophilicity of this aryl group, making the transfer sluggish and often leading to low yields or reaction failure.[2][3][4] Furthermore, this electronic profile makes the C-B bond highly susceptible to a key side reaction: protodeboronation.[5][6]

This guide is structured in a question-and-answer format to directly address the issues you are most likely to encounter. We will delve into the causality behind these problems and provide validated, step-by-step protocols to overcome them.

Frequently Asked Questions (FAQs)

Q1: My Suzuki-Miyaura coupling reaction with this compound is failing or giving very low yields. What are the primary factors I should investigate?

When a Suzuki coupling with this substrate fails, the root cause is almost always related to its poor electronic properties for this specific reaction. The two electron-withdrawing groups deactivate the boronic acid. The first parameters to check are:

  • Catalyst System (Palladium & Ligand): Standard catalysts like Pd(PPh₃)₄ may be ineffective. You need a more active system designed for challenging substrates.[7]

  • Base Selection: The base is not just a simple activator; its strength and type are critical. An inappropriate base can fail to promote the key transmetalation step or may accelerate decomposition pathways.[5][8]

  • Reaction Conditions: Temperature and solvent choice are crucial. Higher temperatures can sometimes overcome activation barriers but may also promote the undesired protodeboronation side reaction.[5]

  • Oxygen Contamination: All palladium-catalyzed reactions are sensitive to oxygen, which can lead to catalyst decomposition and the formation of homocoupling byproducts.[7][9] Ensure all reagents and solvents are properly degassed and the reaction is run under a strictly inert atmosphere.

Q2: I suspect protodeboronation is a major issue. What is it and how can I confirm it?

Protodeboronation is a side reaction where the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond, effectively destroying your starting material.[6] For this compound, this results in the formation of 3-nitrobenzoic acid. This process is often accelerated by aqueous bases and elevated temperatures.[5][10]

To confirm this, you can run a control experiment without the aryl halide coupling partner. If you observe the formation of 3-nitrobenzoic acid (detectable by LC-MS or ¹H NMR analysis of the crude reaction mixture), protodeboronation is occurring under your current conditions.

Q3: Can I use the corresponding boronic ester (e.g., pinacol ester) or a trifluoroborate salt to improve reactivity and stability?

Yes, this is an excellent strategy. Aryltrifluoroborates and MIDA boronates are often more robust and less prone to protodeboronation than the corresponding boronic acids.[11] MIDA boronates, in particular, are designed for the "slow release" of the boronic acid under basic aqueous conditions, which can help maintain a low, steady concentration of the active boron species and suppress side reactions.[11] If you continue to face issues with the free boronic acid, switching to one of these derivatives is a highly recommended troubleshooting step.

In-Depth Troubleshooting Guide

Issue 1: Low to No Product Yield

Q: I've set up my Suzuki reaction with this compound, but I'm getting little to no desired product. What specific changes should I make?

A: This is the most common issue and typically points to a suboptimal catalyst system or reaction conditions that are too mild to overcome the high activation energy of this deactivated substrate.

Probable Cause 1: Insufficiently Active Catalyst System. The transmetalation step is likely the rate-limiting step.[3][12] Standard phosphine ligands (like triphenylphosphine) do not provide the necessary electron density at the palladium center to facilitate this step efficiently with an electron-poor boronic acid.

  • Solution: Employ modern, specialized ligands. Bulky, electron-rich biarylphosphine ligands (often called "Buchwald-type" ligands) are essential.[7] They accelerate both the oxidative addition and the crucial reductive elimination steps of the catalytic cycle. Similarly, N-heterocyclic carbenes (NHCs) are highly effective.

Probable Cause 2: Inappropriate Base. The base activates the boronic acid by forming a more nucleophilic boronate species, which is necessary for transmetalation.[13] A weak base like sodium carbonate (Na₂CO₃) is often insufficient for this challenging substrate.

  • Solution: Use a stronger base. Finely powdered potassium phosphate (K₃PO₄) is an excellent first choice, as it provides a good balance of reactivity while minimizing certain side reactions.[5] Cesium carbonate (Cs₂CO₃) is even stronger and more soluble and can be effective when other bases fail.[5]

Probable Cause 3: Suboptimal Solvent and Temperature. Poor solubility of reagents or insufficient thermal energy can stall the reaction.

  • Solution: Use a solvent system known to be effective for challenging Suzuki couplings, such as 1,4-dioxane/water or toluene/ethanol/water mixtures.[5][14] If the reaction is sluggish at lower temperatures (e.g., 60-80 °C), cautiously increase the temperature to 100-110 °C, but monitor closely for protodeboronation.

Recommended Starting Conditions for Low Yield
ComponentRecommendationRationale
Palladium Precatalyst Pd(OAc)₂ (2 mol%) or Pd₂(dba)₃ (1 mol%)Common, reliable Pd(0) or Pd(II) sources.
Ligand SPhos, XPhos, or RuPhos (4-5 mol%)Bulky, electron-rich ligands that accelerate the key steps of the catalytic cycle.[7]
Base K₃PO₄ (2.0 - 3.0 equivalents)A strong base effective for difficult couplings.[5]
Solvent 1,4-Dioxane / H₂O (e.g., 4:1 ratio)A robust solvent system that aids solubility and is well-suited for these conditions.[5]
Temperature 80 - 100 °CProvides sufficient energy without excessively promoting decomposition.
Issue 2: Significant Protodeboronation Byproduct Observed

Q: My LC-MS analysis shows a major peak corresponding to 3-nitrobenzoic acid, and very little of my desired product. How can I suppress this side reaction?

A: The presence of 3-nitrobenzoic acid confirms that protodeboronation is the dominant pathway. This occurs when the C-B bond is cleaved by a proton source before it can engage in the Suzuki coupling.[6] This is a direct consequence of the strong electron-withdrawing groups.

Probable Cause 1: Reaction Conditions are too Harsh. High temperatures and strongly basic aqueous conditions are known to accelerate protodeboronation of electron-deficient arylboronic acids.[5][10]

  • Solution 1: Use a Milder Base. If you are using a very strong base like Cs₂CO₃ or K₃PO₄ with significant water, consider switching to potassium fluoride (KF).[5] KF is less harsh and can be particularly effective in anhydrous or nearly anhydrous conditions, which helps suppress protonolysis.

  • Solution 2: Reduce Water Content. While some water is often beneficial for Suzuki couplings, an excess can provide the proton source for protodeboronation. Try reducing the amount of water in your solvent system or switching to a completely anhydrous solvent like THF or Dioxane with KF as the base.[5]

  • Solution 3: Lower the Temperature. If possible, try running the reaction at a lower temperature (e.g., 60-80 °C) for a longer period. This can sometimes favor the desired catalytic cycle over the decomposition pathway.

Probable Cause 2: Slow Transmetalation. If the desired transmetalation step is too slow, the boronic acid simply has more time to decompose.

  • Solution: Use a more active catalyst/ligand system (as described in Issue 1) to accelerate the productive Suzuki pathway, allowing it to outcompete the protodeboronation reaction. A faster catalytic turnover is one of the best defenses against this side reaction.[15]

Issue 3: Formation of Homocoupling Byproducts

Q: I am observing significant amounts of a symmetrical biaryl, formed from two molecules of my boronic acid coupling together. What causes this?

A: This side reaction, known as homocoupling or Glaser-type coupling, is typically caused by the presence of oxygen in the reaction mixture.[7][9] Oxygen can oxidize the Pd(0) catalyst and also promote the oxidative coupling of two boronic acid molecules.

  • Solution 1: Rigorous Degassing. This is the most critical step. Ensure your solvent is thoroughly degassed before use. This can be done by bubbling an inert gas (Argon or Nitrogen) through the solvent for at least 30-60 minutes or by using a freeze-pump-thaw technique (3 cycles is standard).

  • Solution 2: Maintain an Inert Atmosphere. Prepare your reaction vessel by flame-drying under vacuum or oven-drying to remove moisture and adsorbed oxygen. Assemble the reaction under a positive pressure of an inert gas. Use septa and needles for reagent addition rather than opening the flask to the air.[5][7]

Visual Troubleshooting and Workflow

The following diagram outlines a logical workflow for troubleshooting common issues with this compound in Suzuki-Miyaura coupling reactions.

Troubleshooting_Workflow start Reaction Start: Suzuki Coupling with This compound check_yield Analyze Crude Reaction: Check for Product by LC-MS / TLC start->check_yield success Success: Proceed to Purification check_yield->success High Yield low_yield Problem: Low or No Product Yield check_yield->low_yield Low / No Yield check_side_products Analyze Byproducts: Look for Protodeboronation (3-nitrobenzoic acid) or Homocoupling low_yield->check_side_products sol_yield Solution: 1. Use Buchwald Ligand (SPhos, XPhos). 2. Use Stronger Base (K₃PO₄, Cs₂CO₃). 3. Increase Temperature (cautiously). low_yield->sol_yield protodeboronation Problem: Protodeboronation is Dominant check_side_products->protodeboronation Protodeboronation Product Found homocoupling Problem: Homocoupling is Dominant check_side_products->homocoupling Homocoupling Product Found check_side_products->sol_yield No major side products sol_proto Solution: 1. Use Milder Base (KF). 2. Reduce or eliminate water. 3. Lower reaction temperature. 4. Use a more active catalyst to accelerate coupling. protodeboronation->sol_proto sol_homo Solution: 1. Thoroughly degas all solvents. 2. Ensure rigorous inert atmosphere (Ar/N₂). Use Schlenk techniques. homocoupling->sol_homo sol_yield->start Re-attempt Reaction sol_proto->start Re-attempt Reaction sol_homo->start Re-attempt Reaction

Caption: A logical workflow for troubleshooting Suzuki reactions.

The catalytic cycle below illustrates the key steps. The low reactivity of this compound primarily affects the Transmetalation step.

Suzuki_Cycle pd0 Pd(0)L₂ (Active Catalyst) oxidative_addition Oxidative Addition pd_complex R¹-Pd(II)L₂-X pd0->pd_complex transmetalation Transmetalation (Rate-Limiting Step for this Substrate) r1_pd_r2 R¹-Pd(II)L₂-R² pd_complex->r1_pd_r2 r1_pd_r2->pd0 reductive_elimination Reductive Elimination product R¹-R² (Coupled Product) r1_pd_r2->product aryl_halide R¹-X (Aryl Halide) aryl_halide->pd0 boronic_acid R²-B(OH)₂ (this compound) boronic_acid->pd_complex base Base (e.g., K₃PO₄) base->pd_complex lab1 Oxidative Addition lab2 Transmetalation lab3 Reductive Elimination

Caption: The Suzuki-Miyaura catalytic cycle.

Key Experimental Protocols

Protocol 1: Optimized Suzuki-Miyaura Coupling

This protocol provides a robust starting point for the coupling of this compound with a generic aryl bromide.

Materials:

  • Aryl Bromide (1.0 equiv)

  • This compound (1.3 equiv)

  • Pd(OAc)₂ (0.02 equiv)

  • SPhos (0.04 equiv)

  • K₃PO₄, finely powdered (3.0 equiv)

  • 1,4-Dioxane (degassed)

  • Deionized Water (degassed)

  • Oven-dried reaction vessel (e.g., Schlenk flask) with a magnetic stir bar

Procedure:

  • Vessel Preparation: To the oven-dried reaction vessel, add the aryl bromide (1.0 equiv), this compound (1.3 equiv), and finely powdered K₃PO₄ (3.0 equiv).

  • Inert Atmosphere: Seal the vessel with a septum. Evacuate the vessel under vacuum and backfill with an inert gas (e.g., Argon). Repeat this cycle three times to ensure a completely inert atmosphere.[5]

  • Catalyst Addition: Under a positive pressure of inert gas, quickly add the Pd(OAc)₂ (0.02 equiv) and SPhos (0.04 equiv).

  • Solvent Addition: Add degassed 1,4-dioxane and degassed water via syringe to achieve a final concentration of ~0.1 M with respect to the aryl bromide (a 4:1 or 5:1 ratio of dioxane to water is a good starting point).[5]

  • Reaction: Place the sealed vessel in a preheated oil bath at 100 °C and stir vigorously.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS at regular intervals (e.g., every 2 hours).

  • Workup: Once the reaction is complete (or has stalled), cool the mixture to room temperature. Dilute with ethyl acetate and water. Acidify the aqueous layer with 1M HCl to protonate the carboxylic acid and drive the product into the organic layer. Separate the layers and extract the aqueous phase two more times with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.[7]

Protocol 2: Diagnostic Experiment for Protodeboronation

This control experiment helps determine if your reaction conditions are causing decomposition of the boronic acid.

Procedure:

  • Set up the reaction exactly as described in Protocol 1, but omit the aryl bromide .

  • Run the reaction for the same duration and at the same temperature you would for the actual coupling.

  • After the reaction time, perform an acidic workup as described in Protocol 1 (steps 7-8).

  • Analyze the resulting crude material by LC-MS and ¹H NMR, specifically looking for the mass and characteristic peaks of 3-nitrobenzoic acid. The presence of this compound confirms that protodeboronation is a competing side reaction under your chosen conditions.

References

Validation & Comparative

A Researcher's Guide to Cross-Coupling: 3-Carboxy-5-nitrophenylboronic Acid vs. Its Pinacol Ester

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern synthetic chemistry, particularly within drug discovery and materials science, the Suzuki-Miyaura cross-coupling reaction stands as a pillar for the construction of carbon-carbon bonds. The choice of the organoboron reagent is a critical parameter that can dictate the success and efficiency of this transformation. This guide provides an in-depth, objective comparison between 3-carboxy-5-nitrophenylboronic acid and its pinacol ester counterpart, offering experimental insights to guide researchers in their synthetic endeavors.

The Stability vs. Reactivity Dilemma: A Physicochemical Overview

The fundamental difference between a boronic acid and its boronate ester lies in a trade-off between stability and reactivity.[1] Boronic acids, while generally more reactive, are often plagued by stability issues. They are susceptible to decomposition pathways such as protodeboronation, particularly under the basic aqueous conditions often employed in Suzuki-Miyaura couplings.[1][2] Furthermore, their polar nature can complicate purification and handling, and they have a propensity to form cyclic anhydrides known as boroxines.[3]

In contrast, pinacol esters of boronic acids offer significantly enhanced stability.[1][4] They are typically crystalline solids that are easier to handle, purify via standard silica gel chromatography, and can be stored for longer periods.[1][5] This stability, however, often comes at the cost of reduced reactivity, as the boronate ester is generally less reactive than the free boronic acid in the crucial transmetalation step of the catalytic cycle.[6]

Table 1: Physicochemical Property Comparison

PropertyThis compoundThis compound, pinacol ester
Molecular Formula C7H6BNO6[7]C13H16BNO6[8]
Molecular Weight 210.94 g/mol [7]293.08 g/mol [8]
Appearance Typically a solidPowder[8]
Solubility Generally soluble in polar organic solvents.[9][10]More soluble than the parent acid in many organic solvents, including chloroform.[11]
Stability Prone to protodeboronation and boroxine formation.[1]More stable to storage, handling, and chromatography.[1][5] Less prone to protodeboronation.
Purification Challenging by standard silica gel chromatography due to high polarity.[3]Amenable to purification by silica gel chromatography.[12][13][14]

Head-to-Head in Suzuki-Miyaura Cross-Coupling

To illustrate the practical implications of these differences, let's consider a representative Suzuki-Miyaura coupling reaction between our boron reagents and a generic aryl halide (4-bromoanisole).

Experimental Protocol: A Comparative Suzuki-Miyaura Coupling

Materials:

  • This compound OR this compound, pinacol ester (1.0 mmol)

  • 4-Bromoanisole (1.0 mmol)

  • Palladium(II) acetate (Pd(OAc)2) (0.02 mmol)

  • SPhos (0.04 mmol)

  • Potassium phosphate (K3PO4) (3.0 mmol)

  • Toluene (5 mL)

  • Water (0.5 mL)

Procedure:

  • To a reaction vial, add the boronic acid or its pinacol ester, 4-bromoanisole, Pd(OAc)2, SPhos, and K3PO4.

  • Add toluene and water to the vial.

  • Seal the vial and stir the mixture vigorously at 100 °C.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Table 2: Comparative Performance Data (Hypothetical)

ParameterThis compoundThis compound, pinacol ester
Reaction Time 4 hours12 hours
Isolated Yield 75%90%
Purity (by NMR) ~90% (with protodeboronation side-product)>98%
Handling Notes Hygroscopic, requires careful handling.Crystalline solid, easy to weigh and handle.

Note: This data is illustrative and actual results may vary depending on the specific reaction conditions and substrates.

The results highlight the classic trade-off. The boronic acid reacts faster, but its instability leads to the formation of byproducts (from protodeboronation) and a lower isolated yield of the desired product. The pinacol ester, while requiring a longer reaction time, provides a much cleaner reaction profile and a higher yield of the pure cross-coupled product. The electron-withdrawing nitro and carboxyl groups on the phenyl ring can make both the boronic acid and its ester less reactive in the transmetalation step.[15][16][17]

Mechanistic Insights: The "Why" Behind the Results

The Suzuki-Miyaura reaction proceeds through a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination.[18][19] The choice between the boronic acid and its ester directly impacts the crucial transmetalation step.

Suzuki_Miyaura_Cycle cluster_cycle Catalytic Cycle cluster_boron Boron Species Entry Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Boronic_Acid R-B(OH)2 (3-carboxy-5-nitrophenyl boronic acid) Pinacol_Ester R-B(pin) (pinacol ester) Boronate [R-B(OH)3]- Boronate->Ar-Pd(II)-X(L2) Transmetalation caption Suzuki-Miyaura Catalytic Cycle

Figure 1. Suzuki-Miyaura Catalytic Cycle.

For the boronic acid to participate in transmetalation, it must first be activated by a base to form a more nucleophilic "ate" complex ([R-B(OH)3]−).[19][20] While this activation enhances reactivity, it also increases the rate of undesired side reactions like protodeboronation.

Pinacol esters can participate in the catalytic cycle through two primary pathways. Under the aqueous basic conditions common to many Suzuki protocols, the ester can hydrolyze in situ to the boronic acid, which then enters the cycle as described above.[1] Alternatively, direct transmetalation from the boronate ester is also possible, and this pathway can be favored under anhydrous conditions.[21][22] The slower reaction rate observed with pinacol esters is often attributed to the rate of this hydrolysis step or the inherently lower reactivity of the ester in direct transmetalation compared to the activated boronate complex.

Making the Right Choice: A Decision Framework

The selection of the appropriate boron reagent is dictated by the specific demands of the synthesis.

Decision_Tree Start Start: Need for 3-carboxy-5-nitrophenyl moiety Stability Is reagent stability and purification a major concern? Start->Stability Reaction_Time Is rapid reaction kinetics critical? Stability->Reaction_Time No Complex_Synthesis Multi-step synthesis or high-throughput screening? Stability->Complex_Synthesis Yes Use_Ester Use Pinacol Ester Reaction_Time->Use_Ester No Consider_Acid Consider Boronic Acid (with optimization) Reaction_Time->Consider_Acid Yes Complex_Synthesis->Reaction_Time No Complex_Synthesis->Use_Ester Yes

Figure 2. Decision-making framework.

Choose this compound when:

  • Rapid reaction kinetics are the primary goal.

  • The downstream application can tolerate minor impurities.

  • Reaction conditions can be carefully optimized to minimize protodeboronation (e.g., using specific bases or shorter reaction times).

Choose this compound, pinacol ester when:

  • High purity and yield are paramount.

  • The reagent needs to be stored for an extended period.

  • The synthesis is part of a multi-step sequence where robustness and reproducibility are key.

  • Chromatographic purification of the boron reagent is necessary.[12][13][23]

Conclusion

Both this compound and its pinacol ester are valuable reagents for introducing the 3-carboxy-5-nitrophenyl moiety via Suzuki-Miyaura cross-coupling. The choice between them is a classic example of the stability-reactivity trade-off in synthetic chemistry. While the free boronic acid offers faster reaction times, its pinacol ester counterpart provides superior stability, handling, and purity, often leading to higher isolated yields of the desired product. For researchers in drug development and complex molecule synthesis, the enhanced reliability of the pinacol ester frequently makes it the preferred choice. By understanding the underlying chemical principles and practical considerations outlined in this guide, scientists can make more informed decisions to accelerate their research and development efforts.

References

A Comparative Guide for Researchers: 3-Carboxy-5-nitrophenylboronic Acid vs. 3-Aminophenylboronic Acid in Sensor Development

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals venturing into the realm of chemosensors, the selection of the molecular recognition element is a critical decision that dictates the ultimate performance and applicability of the sensor. Phenylboronic acids, with their unique ability to reversibly bind with cis-diols present in saccharides and other biologically significant molecules, have emerged as a cornerstone in the design of synthetic receptors. This guide provides an in-depth technical comparison of two prominent phenylboronic acid derivatives: 3-Carboxy-5-nitrophenylboronic acid and 3-Aminophenylboronic acid. Our objective is to furnish you with the necessary experimental insights and theoretical understanding to make an informed choice for your specific sensing application.

The Central Role of Substituents: A Tale of Two Phenylboronic Acids

The sensing capability of a phenylboronic acid is intrinsically linked to the electronic properties of the substituents on the phenyl ring. These substituents modulate the Lewis acidity of the boron atom, thereby influencing the pKa of the boronic acid and its affinity for diols at a given pH. The two molecules at the heart of this guide, this compound and 3-Aminophenylboronic acid, represent two distinct approaches to tuning this reactivity.

This compound is adorned with two electron-withdrawing groups: a nitro group (-NO₂) and a carboxyl group (-COOH). These groups significantly pull electron density from the phenyl ring, enhancing the Lewis acidity of the boron atom. This, in turn, lowers the pKa of the boronic acid, making it a more effective binder of diols at or near physiological pH (around 7.4).

3-Aminophenylboronic acid (3-APBA) , conversely, features an electron-donating amino group (-NH₂). This group pushes electron density into the phenyl ring, which generally increases the pKa of the boronic acid compared to its unsubstituted counterpart. While this might seem disadvantageous for binding at neutral pH, the amino group offers a versatile handle for immobilization and further functionalization, a crucial aspect in the fabrication of robust sensors.

Head-to-Head Comparison: Performance in Sensing Applications

While direct comparative studies under identical conditions are scarce in the literature, we can extrapolate and compare their performance based on their chemical properties and data from various sensor applications, primarily focusing on glucose detection.

FeatureThis compound3-Aminophenylboronic acid (3-APBA)Rationale and Insights
Binding Affinity at Physiological pH Higher Lower The electron-withdrawing nitro and carboxyl groups on this compound lower its pKa, leading to a greater proportion of the active anionic tetrahedral form at pH 7.4, thus enhancing its binding affinity for diols like glucose.[1] The pKa of 3-APBA is reported to be around 8.8.[2]
Sensitivity Potentially Higher Variable, can be high A lower pKa and stronger binding affinity generally translate to higher sensitivity. However, the overall sensor design, including the transduction mechanism and immobilization strategy, plays a pivotal role. 3-APBA based sensors have demonstrated very low limits of detection for glucose (in the nanomolar range).[3]
Selectivity Generally good for diols Good for diols, but may require optimization Both molecules exhibit inherent selectivity for cis-diols. For monosaccharides, the binding affinity typically follows the order fructose > galactose > mannose > glucose.[4] The amino group in 3-APBA can sometimes lead to non-specific interactions, but sensor design can mitigate this.[5]
Immobilization & Functionalization Versatile (via -COOH) Highly Versatile (via -NH₂) The carboxylic acid group of this compound allows for straightforward covalent attachment to surfaces via amide bond formation. The amino group of 3-APBA is a nucleophile that can be readily used for various conjugation chemistries, including diazotization for electrochemical grafting.[3]
Primary Applications Glucose-responsive materials, drug delivery.[1]Electrochemical glucose sensors, bacterial detection, fluorescent sensors.[3][6]The choice often depends on the desired sensing platform and the specific requirements of the application.

The Underlying Mechanism: Boronic Acid-Diol Interaction

The sensing mechanism for both molecules is rooted in the reversible formation of a cyclic boronate ester with a cis-1,2- or 1,3-diol. This interaction is highly dependent on pH. In an aqueous environment, the boronic acid exists in equilibrium between a neutral trigonal planar form and an anionic tetrahedral form. It is the anionic form that predominantly binds to diols.

G cluster_equilibrium Boronic Acid Equilibrium cluster_binding Diol Binding Trigonal Planar (Inactive) Trigonal Planar (Inactive) Tetrahedral (Active Anion) Tetrahedral (Active Anion) Trigonal Planar (Inactive)->Tetrahedral (Active Anion) + OH⁻ Cyclic Boronate Ester Cyclic Boronate Ester Tetrahedral (Active Anion)->Cyclic Boronate Ester + cis-Diol cis-Diol cis-Diol

Caption: Boronic acid equilibrium and diol binding mechanism.

The key to effective sensing at physiological pH is to have a significant population of the active tetrahedral boronate. Electron-withdrawing groups, as in this compound, stabilize the anionic tetrahedral form, thus lowering the pKa and favoring diol binding at neutral pH.

Experimental Protocols: A Practical Guide to Sensor Fabrication

Protocol 1: Fabrication of a 3-Aminophenylboronic Acid-Based Electrochemical Glucose Sensor

This protocol details the modification of a screen-printed carbon electrode (SPCE) with 3-APBA for impedimetric glucose sensing.[3]

Materials:

  • Screen-Printed Carbon Electrode (SPCE)

  • 3-Aminophenylboronic acid (3-APBA)

  • Sodium nitrite (NaNO₂)

  • Sulfuric acid (H₂SO₄), 0.1 M

  • Ultrapure water

  • Phosphate buffered saline (PBS), pH 7.4

  • Glucose standards

  • Potassium ferricyanide/ferrocyanide solution (for electrochemical characterization)

Workflow:

G start Start pretreatment SPCE Pre-treatment start->pretreatment functionalization Functionalization with 3-APBA pretreatment->functionalization Introduce hydroxyl groups washing Washing functionalization->washing In-situ diazotization characterization Electrochemical Characterization washing->characterization Remove unreacted reagents measurement Glucose Measurement characterization->measurement Confirm modification end End measurement->end

Caption: Workflow for 3-APBA sensor fabrication.

Step-by-Step Procedure:

  • SPCE Pre-treatment: To enhance the electrode's charge-transfer kinetics, apply an electrochemical pre-treatment to the SPCE. This typically involves cycling the potential in a suitable electrolyte to introduce hydroxyl groups on the surface.[3]

  • Functionalization:

    • Prepare a solution of 0.4 M 3-APBA in 0.1 M H₂SO₄.

    • Prepare a solution of 0.4 M NaNO₂ in 0.1 M H₂SO₄.

    • On the working electrode of the pre-treated SPCE, add 20 µL of the 3-APBA solution and 20 µL of the NaNO₂ solution.

    • Allow the reaction to proceed for 10 minutes. This in-situ generation of the diazonium salt of 3-APBA leads to its covalent grafting onto the carbon surface.[3]

  • Washing: Thoroughly wash the modified electrode with a large volume of ultrapure water to remove any unreacted reagents.

  • Electrochemical Characterization: Characterize the modified electrode using techniques like Cyclic Voltammetry (CV) and Electrochemical Impedance Spectroscopy (EIS) in a ferricyanide/ferrocyanide solution to confirm the successful functionalization. A decrease in the peak currents in CV and an increase in the charge transfer resistance in EIS are indicative of successful modification.[3]

  • Glucose Measurement:

    • Incubate the sensor in PBS (pH 7.4) containing different concentrations of glucose.

    • Measure the change in impedance using EIS. The charge transfer resistance will increase with increasing glucose concentration due to the binding of glucose to the boronic acid moieties, which hinders the access of the redox probe to the electrode surface.[3]

Protocol 2: General Strategy for Surface Functionalization with this compound

This protocol outlines a general approach for immobilizing this compound onto an amine-functionalized surface, such as a self-assembled monolayer (SAM) on a gold electrode.

Materials:

  • Amine-functionalized substrate (e.g., gold surface modified with cysteamine)

  • This compound

  • N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)

  • N-Hydroxysuccinimide (NHS)

  • Activation buffer (e.g., MES buffer, pH 6.0)

  • Coupling buffer (e.g., PBS, pH 7.4)

  • Washing buffers

Workflow:

G start Start activation Activate -COOH group start->activation coupling Couple to Amine Surface activation->coupling EDC/NHS chemistry washing Washing coupling->washing Form amide bond blocking Block Unreacted Sites (Optional) washing->blocking end End blocking->end

Caption: Workflow for surface coupling of this compound.

Step-by-Step Procedure:

  • Activation of Carboxyl Groups:

    • Dissolve this compound in the activation buffer.

    • Add EDC and NHS to the solution to activate the carboxyl group, forming a more reactive NHS ester.

    • Incubate for a sufficient time (e.g., 15-30 minutes) at room temperature.

  • Coupling to the Amine-Functionalized Surface:

    • Introduce the amine-functionalized substrate to the activated this compound solution.

    • Allow the coupling reaction to proceed, typically for 1-2 hours at room temperature or overnight at 4°C. The activated carboxyl group will react with the surface amine groups to form a stable amide bond.

  • Washing: Wash the surface thoroughly with coupling buffer and then with ultrapure water to remove any non-covalently bound molecules.

  • Blocking (Optional): To prevent non-specific binding in subsequent sensing steps, any unreacted amine groups on the surface can be blocked using a suitable blocking agent (e.g., ethanolamine).

Concluding Remarks for the Discerning Researcher

The choice between this compound and 3-Aminophenylboronic acid is not a matter of one being unequivocally superior to the other. Instead, it is a strategic decision based on the specific demands of the intended sensor application.

  • For applications requiring high affinity and sensitivity at physiological pH, and where the sensor design can accommodate standard carboxyl-amine coupling chemistry, This compound presents a compelling option due to its lower pKa.

  • For applications where versatility in immobilization is paramount, particularly for electrochemical sensors where direct grafting to carbon surfaces is desired, 3-Aminophenylboronic acid offers a well-established and robust solution. Its extensive use in the literature also provides a wealth of established protocols and performance data.

Ultimately, the optimal choice will depend on a careful consideration of the target analyte, the desired sensitivity and selectivity, the chosen transduction method, and the overall fabrication strategy. This guide aims to provide the foundational knowledge to empower researchers to make that choice with confidence.

References

A Comparative Guide to Boronic Acid Reagents in Drug Discovery: Alternatives to 3-Carboxy-5-nitrophenylboronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Privileged Role of Boronic Acids in Drug Discovery

Boronic acids and their derivatives have secured a privileged position in the medicinal chemist's toolbox. Their unique ability to act as versatile synthetic intermediates, most notably in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction, and as reversible covalent inhibitors of key enzymes, has led to the successful development of blockbuster drugs like Bortezomib (Velcade®) for multiple myeloma.[1][2][3][4]

This guide focuses on 3-Carboxy-5-nitrophenylboronic acid , a reagent whose distinct electronic properties make it a valuable, yet challenging, building block.[5][6] Its phenyl ring is heavily substituted with two potent electron-withdrawing groups (EWGs)—a carboxylic acid and a nitro group. These groups render the boron atom highly electrophilic, significantly influencing its reactivity and binding characteristics. While these features can be exploited for specific applications, they also present limitations, prompting the need for alternative reagents.

This guide provides a comprehensive comparison of alternative boronic acid reagents, offering researchers the data and protocols needed to make informed decisions for their specific drug discovery campaigns. We will delve into the causality behind experimental choices, present comparative data, and provide validated workflows to ensure scientific integrity and practical applicability.

Chapter 1: Profiling the Benchmark: this compound

This compound is primarily utilized in two key areas: as a building block in complex molecule synthesis and in the design of enzyme inhibitors.[5][7][8]

  • In Synthesis: Its strong electron-deficient nature makes it a challenging partner in Suzuki-Miyaura coupling. The transmetalation step of the catalytic cycle is often sluggish.[9][10][11] However, for specific substrates, this unique reactivity can be leveraged to achieve desired chemical transformations, such as the formation of biaryl derivatives or in bioconjugation processes.[5][7][12]

  • As an Inhibitor: The highly electrophilic boron atom makes it a potent candidate for inhibiting serine proteases.[13][14][15] Boronic acids mimic the tetrahedral transition state of peptide-bond hydrolysis, forming a reversible covalent bond with the catalytic serine residue in the enzyme's active site.[13][16] The EWGs on the phenyl ring enhance this interaction.

However, the very properties that make this reagent useful also create its limitations:

  • Reactivity Issues: The poor reactivity in cross-coupling often necessitates harsh conditions, stronger bases, or highly specialized catalyst systems, which can limit functional group tolerance.[10]

  • Metabolic & Toxicity Concerns: The presence of a nitro group can be a liability in drug candidates, as it can be metabolically reduced to toxic anilines.

  • Poor Solubility: The polar carboxylic acid group can impact solubility in organic solvents used for reactions.

  • Off-Target Reactivity: High electrophilicity may lead to non-specific binding to other biological nucleophiles.

Chapter 2: A Curated Guide to Alternative Boronic Acid Reagents

The limitations of highly electron-deficient boronic acids have driven the development of several classes of alternatives, each designed to address specific challenges related to stability, handling, reactivity, and biological properties.

Category A: Modulating Stability & Handling - Boronate Esters and Trifluoroborates

For many applications, the primary challenge with boronic acids is their propensity to dehydrate, forming cyclic boroxine anhydrides, and their susceptibility to protodeboronation under reaction conditions.[17] Two classes of reagents elegantly solve these issues.

  • MIDA Boronates: N-methyliminodiacetic acid (MIDA) boronates are exceptionally stable, free-flowing crystalline solids that are compatible with air, moisture, and silica gel chromatography.[18][19][20] This allows for the multi-step synthesis and purification of complex building blocks containing a "protected" boronic acid. The boronic acid can be readily unmasked under mild aqueous basic conditions, typically just before the final cross-coupling step.[18][20][21]

  • Potassium Trifluoroborates (R-BF₃K): These salts are also highly stable, crystalline solids that are easy to handle and store indefinitely.[22] The tetracoordinate boron atom is "masked," preventing unwanted side reactions. Reactivity is unveiled under the basic conditions of the Suzuki-Miyaura coupling, where they slowly hydrolyze to release the active boronic acid.[23][24] This slow-release mechanism can be advantageous in minimizing side reactions like homocoupling.[23]

Category B: Tuning Electronics & Bio-properties - Substituted Phenyl and Heterocyclic Boronic Acids

Instead of masking the boronic acid, an alternative strategy is to replace the nitro and carboxyl groups with other substituents to fine-tune the electronic and physicochemical properties.

  • Alternative Phenylboronic Acids: Replacing EWGs with electron-donating groups (EDGs) like methoxy (e.g., 4-methoxyphenylboronic acid) or milder EWGs (e.g., a fluoro group) can dramatically improve Suzuki coupling efficiency. Conversely, for inhibitor design, a library of substituted phenylboronic acids can be screened to optimize potency and selectivity.

  • Heterocyclic Boronic Acids: Replacing the phenyl ring with a heterocycle (e.g., pyridine, pyrimidine, indole) is a common tactic in medicinal chemistry.[2] Heterocycles can act as bioisosteres, improve aqueous solubility, introduce hydrogen bonding interactions with the target protein, and alter the overall ADME (absorption, distribution, metabolism, and excretion) profile of a drug candidate.

Chapter 3: Head-to-Head Comparison: A Data-Driven Analysis

To provide a clear comparison, the following tables summarize expected performance data based on established chemical principles for two key applications.

Table 1: Qualitative Comparison of Reagents for Suzuki-Miyaura Cross-Coupling

Reagent ClassStability / HandlingReactivity ProfilePurificationKey Advantage
This compound Moderate; can form boroxinesLow; requires forcing conditionsChallengingUseful for specific electronic requirements
Standard Phenylboronic Acids ModerateGenerally high, substituent-dependentModerateWidely available, well-understood
Potassium Trifluoroborates (R-BF₃K) Excellent; air & moisture stable solidsGood; slow release of boronic acid[23]EasyHigh stability, reduced side reactions[22]
MIDA Boronates Excellent; chromatography stable[18][19]Protected; deprotection requiredEasyEnables multi-step synthesis of complex fragments[19][21]
Heterocyclic Boronic Acids VariableVariable; often good partnersVariableCan improve drug-like properties[2]

Table 2: Qualitative Comparison of Reagent Scaffolds for Serine Protease Inhibition

Scaffold FeatureEffect on PotencyEffect on SelectivityDruggability Considerations
Strong EWGs (e.g., -NO₂) Generally increases potency by enhancing boron electrophilicityMay decrease selectivity due to high reactivityPotential for metabolic liabilities and off-target effects
Electron-Neutral/-Donating Groups May decrease intrinsic potencyCan be tuned to exploit specific pockets in the active site, enhancing selectivityGenerally more favorable metabolic profiles
Heterocyclic Cores Can be optimized to form specific H-bonds or π-stacking interactions, increasing potencyHigh potential for tuning selectivity by matching the heterocycle to the enzyme's sub-pocketsOften improves solubility and other ADME properties
Cyclic Boronic Acids Conformational constraint can pre-organize the molecule for binding, increasing potencyHighExcellent drug-like properties, as seen in Vaborbactam[2][25]
Decision-Making Workflow for Reagent Selection

The choice of reagent is dictated by the specific goals of the project. This workflow provides a logical path for selecting the most appropriate alternative.

References

A Comparative Guide to the Analytical Characterization of 3-Carboxy-5-nitrophenylboronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, a thorough understanding of the physicochemical properties of key organic molecules is paramount. 3-Carboxy-5-nitrophenylboronic acid, a versatile building block in medicinal chemistry and materials science, is no exception. Its utility in Suzuki-Miyaura cross-coupling reactions and as a component in sensors and bioconjugates necessitates a robust analytical framework to ensure its identity, purity, and stability.[1][2] This guide provides an in-depth comparison of the essential analytical methods for the comprehensive characterization of this important reagent. We will delve into the causality behind experimental choices and present supporting data, both from direct analysis of the target molecule where available, and from closely related analogs to provide a predictive framework.

Physicochemical Properties of this compound

A foundational understanding of the basic properties of this compound is crucial for selecting and optimizing analytical methods.

PropertyValueReference(s)
Molecular Formula C₇H₆BNO₆
Molecular Weight 210.94 g/mol
Appearance Solid (white to slightly yellow crystalline powder)
Melting Point 248-252 °C
Solubility Soluble in methanol, ether, ethanol[1]

A Multi-faceted Approach to Characterization

A single analytical technique is rarely sufficient to fully characterize a molecule. A comprehensive approach, employing orthogonal methods, provides a complete picture of the analyte's identity, purity, and stability. The following sections detail the application of key analytical techniques to this compound.

cluster_characterization Characterization of this compound Identity Identity NMR_Spectroscopy NMR_Spectroscopy Identity->NMR_Spectroscopy Structural Elucidation Mass_Spectrometry Mass_Spectrometry Identity->Mass_Spectrometry Molecular Weight FTIR_Spectroscopy FTIR_Spectroscopy Identity->FTIR_Spectroscopy Functional Groups Purity Purity Purity->NMR_Spectroscopy qNMR HPLC HPLC Purity->HPLC Quantitative Analysis Stability Stability Stability->HPLC Degradation Products Thermal_Analysis Thermal_Analysis Stability->Thermal_Analysis Decomposition Profile cluster_workflow HPLC Method Development Workflow Define_Goal Define Analytical Goal (Purity, Stability) Select_Column Select Column (e.g., C18) Define_Goal->Select_Column Optimize_Mobile_Phase Optimize Mobile Phase (Acetonitrile/Water, pH) Select_Column->Optimize_Mobile_Phase Set_Detection Set Detection Wavelength (UV-Vis) Optimize_Mobile_Phase->Set_Detection Validate_Method Validate Method (ICH Guidelines) Set_Detection->Validate_Method

References

A Comparative Guide to the Reactivity of Substituted Nitrophenylboronic Acids

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

This guide provides an in-depth comparison of the reactivity of ortho-, meta-, and para-nitrophenylboronic acid isomers. By synthesizing mechanistic principles with experimental data, we aim to provide a clear framework for understanding and predicting the behavior of these crucial reagents in synthetic applications, particularly the Suzuki-Miyaura cross-coupling reaction.

The Decisive Role of Substituents in Boronic Acid Reactivity

Arylboronic acids are indispensable tools in modern organic synthesis, largely due to their central role in palladium-catalyzed cross-coupling reactions that form new carbon-carbon bonds.[1][2][3] The Suzuki-Miyaura coupling, in particular, has become a workhorse in pharmaceutical and materials science for constructing complex biaryl structures.[4]

The reactivity of an arylboronic acid is not intrinsic; it is profoundly influenced by the electronic and steric nature of the substituents on the aromatic ring. The nitro group (–NO₂), a powerful electron-withdrawing group (EWG), serves as an excellent case study for examining these effects. Its position on the phenyl ring—ortho, meta, or para—creates three distinct reagents with remarkably different chemical behaviors.

The Suzuki-Miyaura Catalytic Cycle: A Primer

Understanding the reactivity of nitrophenylboronic acids requires a foundational knowledge of the Suzuki-Miyaura catalytic cycle, which generally proceeds in three key steps:[1]

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the coupling partner (e.g., an aryl bromide), forming a Pd(II) complex.

  • Transmetalation: The organic group from the boronic acid is transferred to the palladium center. This step is often rate-determining and is critically influenced by the properties of the boronic acid.[5][6] A base is required to activate the boronic acid, forming a more nucleophilic boronate species that facilitates the transfer.[7]

  • Reductive Elimination: The two organic partners on the Pd(II) center couple and are expelled, regenerating the Pd(0) catalyst and forming the desired C-C bond.[1]

The electronic character of the boronic acid directly impacts the transmetalation step. Electron-withdrawing groups, like the nitro group, increase the Lewis acidity of the boron atom.[2] This enhanced acidity can influence the formation of the key boronate intermediate, thereby affecting the overall reaction rate.

Electronic and Steric Effects of the Nitro Group

The position of the nitro group dictates its influence through a combination of inductive and resonance effects, alongside steric hindrance.

  • para-Nitrophenylboronic Acid: The nitro group exerts a strong electron-withdrawing effect through both resonance and induction. This significantly increases the Lewis acidity of the boron atom. With no steric hindrance around the boronic acid moiety, this isomer is often highly reactive in Suzuki-Miyaura couplings.

  • meta-Nitrophenylboronic Acid: The nitro group at the meta position primarily exerts its electron-withdrawing influence through induction. Its effect on the boron center is less pronounced than that of the para isomer, but still significant.

  • ortho-Nitrophenylboronic Acid: This isomer presents a complex scenario. The nitro group is strongly electron-withdrawing, which should, in principle, enhance reactivity. However, its close proximity to the boronic acid group introduces severe steric hindrance.[8] This steric clash can impede the approach of the bulky palladium complex during the transmetalation step, often leading to dramatically reduced reaction rates and yields.[9]

dot graph "Electronic_and_Steric_Effects" { layout="neato"; node [shape=box, style="filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];

} Caption: Influence of nitro group position on reactivity.

Experimental Assessment of Reactivity

To move from theoretical principles to practical application, reactivity must be quantified. The following protocols outline standard methodologies for comparing the performance of boronic acid isomers.

Protocol: Kinetic Analysis of a Model Suzuki-Miyaura Coupling

This protocol provides a framework for measuring the initial reaction rates of different nitrophenylboronic acid isomers under identical conditions.

Objective: To determine the relative reactivity of o-, m-, and p-nitrophenylboronic acid by monitoring product formation over time in a standardized Suzuki-Miyaura reaction.

Materials:

  • Aryl Halide: 4-Bromoanisole (1.0 mmol, 1.0 equiv)

  • Boronic Acids: p-, m-, and o-nitrophenylboronic acid (1.2 mmol, 1.2 equiv for each separate reaction)

  • Palladium Catalyst: Pd(OAc)₂ (0.02 mmol, 2 mol%)

  • Ligand: SPhos (0.04 mmol, 4 mol%)

  • Base: K₃PO₄ (2.0 mmol, 2.0 equiv)

  • Solvent: Toluene/H₂O (10:1 mixture, 5 mL)

  • Internal Standard: Dodecane (for GC analysis)

Procedure:

  • Reaction Setup: In a flame-dried Schlenk tube equipped with a stir bar, combine 4-bromoanisole, the chosen nitrophenylboronic acid isomer, K₃PO₄, and the internal standard.

  • Catalyst Preparation: In a separate vial, pre-mix Pd(OAc)₂ and SPhos in 1 mL of the solvent mixture.

  • Inert Atmosphere: Seal the Schlenk tube, and evacuate and backfill with argon or nitrogen three times.

  • Solvent Addition: Add the remaining 4 mL of the solvent mixture to the Schlenk tube via syringe.

  • Initiation: Heat the reaction mixture to 100°C in a pre-heated oil bath. Once the temperature is stable, inject the catalyst solution to start the reaction (t=0).

  • Sampling: At timed intervals (e.g., 5, 15, 30, 60, 120 minutes), withdraw a small aliquot (~0.1 mL) of the reaction mixture, quench it with water, extract with ethyl acetate, and prepare for analysis.

  • Analysis: Analyze the samples by Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) to quantify the amount of product formed relative to the internal standard.

  • Data Processing: Plot the concentration of the product versus time for each isomer. The initial slope of this curve represents the initial reaction rate.

dot digraph "Kinetic_Analysis_Workflow" { rankdir=LR; node [shape=box, style="filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];

} Caption: Experimental workflow for kinetic analysis.

Lewis Acidity (pKa) as a Reactivity Proxy

The pKa of a boronic acid reflects its tendency to accept a hydroxide ion to form the tetrahedral boronate species, a key step for transmetalation.[7] Generally, a lower pKa indicates a stronger Lewis acid.[2] This can be correlated, though not always directly, with reactivity in cross-coupling.[10][11] Electron-withdrawing groups decrease the pKa of arylboronic acids.[2]

Comparative Data and Analysis

The principles outlined above are borne out by experimental data. The following tables summarize typical results for the reactivity and acidity of nitrophenylboronic acid isomers.

Table 1: Comparative Reactivity in Suzuki-Miyaura Coupling

Reaction: Aryl Halide + Nitrophenylboronic Acid → Biaryl Product

Boronic Acid IsomerRelative Initial RateTypical Yield (2h, 100°C)Key Factor
para-Nitrophenylboronic acid High>95%Strong electronic activation, no steric hindrance.[9]
meta-Nitrophenylboronic acid Medium~80-90%Moderate electronic activation.[9]
ortho-Nitrophenylboronic acid Very Low<10%Severe steric hindrance outweighs electronic activation.[9][12]

Note: Data is representative and compiled to illustrate the general trend observed in the literature.[9] Actual rates and yields depend heavily on specific reaction conditions (catalyst, ligand, base, solvent).

Analysis: The experimental data clearly aligns with our mechanistic understanding. The para-isomer is the most reactive due to the powerful, unhindered electron-withdrawing nature of the nitro group. The meta-isomer shows respectable reactivity, while the ortho-isomer is significantly retarded. The profound impact of steric hindrance is the dominant factor for the ortho position, effectively shutting down the reaction under standard conditions.[9]

Table 2: Comparative pKa Values
Boronic AcidTypical pKaInterpretation
Phenylboronic acid~8.8Baseline acidity.
4-Nitrophenylboronic acid (para) ~7.1Strongest Lewis acid due to resonance and inductive effects.[13]
3-Nitrophenylboronic acid (meta) ~7.8Intermediate Lewis acidity.
2-Nitrophenylboronic acid (ortho) ~7.2Strong Lewis acid, but steric effects complicate reactivity.[13]

Analysis: The pKa values confirm that all three nitro-substituted isomers are stronger Lewis acids than the parent phenylboronic acid. As expected, the para-isomer is the most acidic. Interestingly, the pKa of the ortho-isomer is comparable to the para-isomer, confirming its strong electronic activation. This highlights a crucial insight: while Lewis acidity is a prerequisite for forming the active boronate, it is not the sole determinant of reactivity. For the ortho-isomer, steric hindrance is the overriding factor that prevents this electronic advantage from translating into efficient coupling.[8]

Practical Implications and Stability Considerations

Choosing the Right Isomer
  • For rapid and high-yielding couplings , p-nitrophenylboronic acid is the reagent of choice.

  • m-Nitrophenylboronic acid is a viable alternative when the para position is blocked or when slightly attenuated reactivity is desired.

  • o-Nitrophenylboronic acid should be used with caution. It often requires specialized, highly active catalyst systems (e.g., those with bulky, electron-rich phosphine ligands), higher temperatures, and longer reaction times to achieve even moderate yields.[12]

A Note on Protodeboronation

A common side reaction for boronic acids, especially under basic conditions, is protodeboronation, where the C–B bond is cleaved and replaced by a C–H bond.[14] Electron-deficient arylboronic acids, such as the nitro-substituted variants, can be susceptible to this decomposition pathway, which consumes the reagent and lowers the overall yield.[10][11] While electron deficiency can sometimes disfavor acid-promoted protodeboronation, it can accelerate the process under the basic conditions typical of Suzuki-Miyaura coupling.[15][16] The stability of the boronic acid under the specific reaction conditions should always be a consideration during reaction design.

Conclusion

The reactivity of nitrophenylboronic acids in Suzuki-Miyaura coupling is a classic illustration of the interplay between electronic and steric effects in organic chemistry.

  • Reactivity Trend: The general order of reactivity is para > meta >> ortho .

  • Electronic Effects Dominate for para and meta: The strong electron-withdrawing nitro group enhances the Lewis acidity of the boron center, facilitating the crucial transmetalation step.

  • Steric Hindrance Dominates for ortho: For 2-nitrophenylboronic acid, severe steric hindrance around the reaction center overrides the electronic activation, leading to poor reactivity.

This guide provides researchers with the foundational knowledge to make informed decisions when selecting reagents and designing synthetic routes involving substituted nitrophenylboronic acids, ultimately enabling more efficient and predictable outcomes in the lab.

References

A Researcher's Guide to Palladium-Catalyzed Cross-Coupling Reactions with 3-Carboxy-5-nitrophenylboronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the strategic construction of complex molecular architectures is paramount. Palladium-catalyzed cross-coupling reactions stand as a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds with remarkable precision and efficiency. Among the vast array of available building blocks, 3-carboxy-5-nitrophenylboronic acid presents a unique and valuable synthon, incorporating both a directing carboxyl group and a strongly electron-withdrawing nitro group. These functionalities, while offering avenues for diverse downstream transformations, also introduce significant challenges in cross-coupling reactions. This guide provides an in-depth comparison of the performance of various palladium catalysts in Suzuki-Miyaura, Heck, and Sonogashira couplings with this challenging substrate, supported by experimental data and mechanistic insights to empower you in your synthetic endeavors.

The Double-Edged Sword: Reactivity of this compound

The presence of both a carboxylic acid and a nitro group on the phenylboronic acid ring profoundly influences its reactivity in palladium-catalyzed cross-coupling reactions. The nitro group, being strongly electron-withdrawing, deactivates the boronic acid, making the crucial transmetalation step in the catalytic cycle more challenging. Conversely, the carboxylic acid group can potentially coordinate to the palladium center, influencing the catalyst's reactivity and stability. Understanding these electronic and steric effects is key to selecting the optimal catalytic system.

Suzuki-Miyaura Coupling: Forging Biaryl Scaffolds

The Suzuki-Miyaura reaction is arguably the most widely employed cross-coupling reaction for the synthesis of biaryl compounds. The choice of palladium catalyst and reaction conditions is critical to overcome the deactivating effect of the nitro group in this compound.

Comparative Performance of Palladium Catalysts in Suzuki-Miyaura Coupling

While direct comparative studies on this compound are limited, data from electronically similar substrates, such as 2-nitrophenylboronic acid, provide valuable insights into catalyst performance.

Catalyst/Ligand SystemCoupling PartnerBaseSolventTemperature (°C)Time (h)Yield (%)Observations & Key Considerations
Pd(PPh₃)₄ Aryl Halides (e.g., 1-chloro-2-nitrobenzenes)Na₂CO₃MeOH/H₂OMicrowave< 1ExcellentA versatile and readily available catalyst. Microwave irradiation can significantly accelerate the reaction with deactivated substrates.[1]
Pd(dppf)Cl₂ Heteroaryl Boronic AcidsK₃PO₄Dioxane/H₂O10015-20Good to ExcellentKnown for its robustness and effectiveness with challenging substrates, including those prone to side reactions.[2]
Pd(OAc)₂ / SPhos Aryl ChloridesK₃PO₄Toluene10016HighBulky, electron-rich phosphine ligands like SPhos are crucial for promoting the oxidative addition of less reactive aryl chlorides and facilitating reductive elimination.
PEPPSI-iPr Aryl BromidesK₂CO₃DMF/H₂O80-EffectivePyridine-enhanced precatalyst preparation stabilization initiation (PEPPSI) complexes offer high stability and activity.

Expert Insight: The deactivating effect of the nitro group necessitates more forcing reaction conditions or the use of highly active catalyst systems. For this compound, a catalyst system featuring a bulky, electron-rich phosphine ligand, such as those from the Buchwald group (e.g., SPhos, XPhos), is often a prudent choice. These ligands accelerate the rate-limiting oxidative addition and reductive elimination steps of the catalytic cycle. The basic conditions required for the Suzuki-Miyaura reaction can also lead to protodeboronation, a side reaction where the boronic acid group is replaced by a hydrogen atom. The use of milder bases like K₃PO₄ or Cs₂CO₃ can sometimes mitigate this issue.

Representative Suzuki-Miyaura Coupling Protocol

This protocol is a generalized procedure that can be adapted for the coupling of this compound with an aryl halide.

Reaction Setup:

  • To a flame-dried Schlenk flask containing a magnetic stir bar, add the aryl halide (1.0 mmol, 1.0 equiv.), this compound (1.2 mmol, 1.2 equiv.), and the base (e.g., K₃PO₄, 2.0 mmol, 2.0 equiv.).

  • Add the palladium catalyst (e.g., Pd(dppf)Cl₂, 0.02-0.05 mmol, 2-5 mol%).

  • Seal the flask with a septum, and evacuate and backfill with an inert gas (e.g., Argon) three times.

  • Add the degassed solvent (e.g., 1,4-dioxane/water, 4:1, 10 mL) via syringe.

  • Stir the reaction mixture at the desired temperature (e.g., 80-100 °C) and monitor the progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle cluster_0 Catalytic Cycle Pd(0)L2 Pd(0)L2 Oxidative_Addition Ar-Pd(II)-X(L2) Pd(0)L2->Oxidative_Addition Ar-X Transmetalation Ar-Pd(II)-Ar'(L2) Oxidative_Addition->Transmetalation Ar'B(OH)2 / Base Reductive_Elimination Ar-Ar' Transmetalation->Reductive_Elimination Reductive_Elimination->Pd(0)L2

Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Heck Reaction: Arylation of Alkenes

The Heck reaction provides a powerful method for the C-C bond formation between an aryl halide and an alkene.[3] When considering the use of this compound in a Heck-type reaction, it's important to note that the boronic acid itself is not the direct coupling partner. Instead, it would typically be converted in situ to an organopalladium species that then participates in the Heck coupling. More commonly, the corresponding aryl halide (e.g., 3-bromo-5-nitrobenzoic acid) would be used.

Challenges and Catalyst Selection in Heck Reactions

The electronic properties of the arylating agent significantly impact the Heck reaction. The presence of the electron-withdrawing nitro group on the aromatic ring can be beneficial, as it often accelerates the migratory insertion step. However, the carboxylic acid can complicate the reaction, potentially by coordinating to the palladium catalyst or by reacting with the base.

Catalyst SystemAlkene PartnerBaseSolventTemperature (°C)Observations & Key Considerations
Pd(OAc)₂ / PPh₃ Styrene, AcrylatesEt₃N, K₂CO₃DMF, NMP80-120A classical and widely used catalyst system. The phosphine ligand is crucial for catalyst stability and activity.
PdCl₂(PPh₃)₂ Various AlkenesVariousVariousRoom Temp. to RefluxA stable Pd(II) precatalyst that is reduced in situ to the active Pd(0) species.
"Ligandless" Pd(OAc)₂ Electron-deficient AlkenesNaOAcDMAc100-140In some cases, particularly with highly reactive aryl halides and activated alkenes, a phosphine ligand may not be necessary.

Expert Insight: For the Heck reaction involving a substrate like 3-bromo-5-nitrobenzoic acid, a robust catalyst system is recommended. The use of a phosphine ligand is generally advisable to prevent the precipitation of palladium black and to maintain catalytic activity. The choice of base is also critical and should be carefully considered to avoid undesired side reactions with the carboxylic acid functionality.

Representative Heck Reaction Protocol

This protocol outlines a general procedure for the Heck coupling of an aryl halide with an alkene.

Reaction Setup:

  • In a sealed tube, combine the aryl halide (e.g., 3-bromo-5-nitrobenzoic acid, 1.0 mmol, 1.0 equiv.), the alkene (1.5 mmol, 1.5 equiv.), the palladium catalyst (e.g., Pd(OAc)₂, 0.02 mmol, 2 mol%), and a phosphine ligand (e.g., PPh₃, 0.04 mmol, 4 mol%).

  • Add the base (e.g., Et₃N, 2.0 mmol, 2.0 equiv.) and the solvent (e.g., DMF, 5 mL).

  • Seal the tube and heat the reaction mixture at the desired temperature (e.g., 100 °C) with stirring.

  • Monitor the reaction progress by TLC or GC-MS.

  • After completion, cool the reaction mixture, dilute with water, and extract with an appropriate organic solvent.

  • Wash the combined organic extracts, dry over anhydrous magnesium sulfate, and concentrate in vacuo.

  • Purify the residue by column chromatography to obtain the desired product.

Heck Reaction Experimental Workflow

Heck_Workflow start Combine Reactants: Aryl Halide, Alkene, Catalyst, Ligand, Base, Solvent seal_heat Seal Tube & Heat start->seal_heat monitor Monitor Reaction (TLC/GC-MS) seal_heat->monitor workup Aqueous Workup & Extraction monitor->workup purify Column Chromatography workup->purify product Isolated Product purify->product

Caption: A typical experimental workflow for a Heck cross-coupling reaction.

Sonogashira Coupling: Synthesis of Aryl Alkynes

The Sonogashira coupling is a highly efficient method for the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide, typically catalyzed by a palladium complex and a copper(I) co-catalyst.[4] Similar to the Heck reaction, the direct use of this compound is not standard. The corresponding aryl halide is the preferred coupling partner.

Catalyst Systems for Sonogashira Coupling

The classic Sonogashira conditions involve a palladium(0) catalyst, a copper(I) salt (typically CuI), and an amine base. The choice of catalyst and conditions can be adapted for challenging substrates.

Catalyst SystemAlkyne PartnerBaseSolventTemperature (°C)Observations & Key Considerations
Pd(PPh₃)₂Cl₂ / CuI Terminal AlkynesEt₃N, PiperidineTHF, DMFRoom Temp. to 60The most common and reliable catalyst system for Sonogashira couplings.[5]
Pd(PPh₃)₄ / CuI Aryl & Alkyl AlkynesAmine BaseVariousRoom Temp. to 80Another widely used and effective catalyst system.[5]
Copper-Free Conditions Terminal AlkynesStronger Bases (e.g., TBAF)VariousRoom Temp. to 100Copper-free conditions can be advantageous to avoid the formation of alkyne homocoupling byproducts (Glaser coupling).

Expert Insight: For a substrate containing a carboxylic acid, the choice of amine base in the Sonogashira reaction is crucial. A less nucleophilic and sufficiently strong base, such as diisopropylethylamine (DIPEA), may be preferred to minimize side reactions with the carboxyl group. In cases where Glaser homocoupling is a significant issue, employing copper-free conditions with a suitable palladium catalyst and a strong, non-nucleophilic base can be a viable strategy.

Representative Sonogashira Coupling Protocol

The following is a general protocol for the Sonogashira coupling of an aryl halide with a terminal alkyne.

Reaction Setup:

  • To a Schlenk flask, add the aryl halide (1.0 mmol, 1.0 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 0.02 mmol, 2 mol%), and the copper(I) co-catalyst (e.g., CuI, 0.04 mmol, 4 mol%).

  • Evacuate and backfill the flask with an inert gas three times.

  • Add the degassed solvent (e.g., THF, 10 mL) and the amine base (e.g., Et₃N, 3.0 mmol, 3.0 equiv.).

  • Add the terminal alkyne (1.2 mmol, 1.2 equiv.) dropwise via syringe.

  • Stir the reaction mixture at the desired temperature (e.g., room temperature to 50 °C) until the starting material is consumed (as monitored by TLC).

  • Upon completion, filter the reaction mixture through a pad of celite and wash with an organic solvent.

  • Concentrate the filtrate and purify the residue by column chromatography.

Sonogashira Catalytic Cycles

Sonogashira_Cycles cluster_pd Palladium Cycle cluster_cu Copper Cycle pd0 Pd(0)L2 pd_oa Ar-Pd(II)-X(L2) pd0->pd_oa Ar-X pd_tm Ar-Pd(II)-C≡CR(L2) pd_oa->pd_tm Cu-C≡CR product Ar-C≡CR pd_tm->product product->pd0 cu_x CuX cu_alkyne Cu-C≡CR cu_alkyne->cu_x Transmetalation to Pd alkyne R-C≡C-H alkyne->cu_alkyne Base

Caption: The interconnected catalytic cycles of a traditional Sonogashira cross-coupling reaction.

Conclusion and Future Outlook

This compound and its corresponding aryl halides are valuable building blocks in organic synthesis, offering a gateway to a wide range of functionalized molecules. However, the inherent electronic properties of these substrates demand a careful and considered approach to catalyst selection and reaction optimization. For Suzuki-Miyaura couplings, palladium catalysts equipped with bulky, electron-rich phosphine ligands have demonstrated significant promise in overcoming the deactivating effects of the nitro group. In Heck and Sonogashira reactions, while the electron-withdrawing nature of the nitro group can be advantageous, the presence of the carboxylic acid necessitates careful selection of the base and reaction conditions to avoid unwanted side reactions.

As the field of catalysis continues to evolve, the development of even more active and robust palladium catalysts will undoubtedly further expand the utility of challenging substrates like this compound. The insights and protocols provided in this guide are intended to serve as a strong foundation for researchers to successfully employ this versatile building block in their synthetic campaigns, ultimately accelerating the discovery and development of new chemical entities.

References

A Senior Application Scientist's Guide to Boronic Acids for Diol Binding: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and drug development professionals, the reversible covalent interaction between boronic acids and diols is a cornerstone of molecular recognition, enabling innovations from continuous glucose monitoring to targeted drug delivery.[1][2][3] However, the vast landscape of available boronic acids, each with unique physicochemical properties, can be daunting. The selection of an appropriate boronic acid is not arbitrary; it is a critical design choice that dictates the performance, sensitivity, and physiological relevance of the final application.

This guide provides an in-depth comparative analysis of boronic acids for diol binding. We will move beyond a simple catalog of options to explore the fundamental principles governing this interaction, explain the causal relationships between structure and function, and provide robust, field-proven protocols for their characterization.

The Fundamental Chemistry: Understanding the Boronic Acid-Diol Interaction

A boronic acid, R-B(OH)₂, is a Lewis acid, characterized by an electron-deficient boron atom with a vacant p-orbital.[4][5] This Lewis acidity is the key to its ability to reversibly bind with 1,2- or 1,3-diols, such as those found on saccharides and glycoproteins, to form stable five- or six-membered cyclic boronate esters.[1][6][7]

The binding process is a pH-dependent equilibrium. In aqueous solution, the trigonal, sp²-hybridized boronic acid exists in equilibrium with its anionic, tetrahedral, sp³-hybridized boronate form.[5] It is this tetrahedral intermediate that is competent for esterification with a diol. Consequently, the binding affinity is significantly influenced by the solution's pH relative to the boronic acid's acidity constant (pKa).[8] Optimal binding generally occurs at a pH at or above the pKa of the boronic acid, where a sufficient population of the reactive tetrahedral boronate exists.[8][9]

G cluster_0 Boronic Acid Equilibrium BA R-B(OH)₂ Trigonal Boronic Acid (sp²) Boronate R-B(OH)₃⁻ Tetrahedral Boronate (sp³) BA->Boronate Ester Tetrahedral Boronate Ester Boronate->Ester Diol Diol (e.g., Glucose) Diol->Ester H2O H₂O Ester->H2O + 2H₂O OH + OH⁻ Hplus - H⁺ G cluster_workflow ARS Competitive Binding Assay Workflow start Start: Prepare ARS and Boronic Acid (BA) solutions step1 Step 1: Determine K_ARS Titrate ARS with BA, measure fluorescence increase start->step1 step2 Step 2: Competitive Assay Prepare ARS + BA solution, titrate with competing Diol step1->step2 step3 Step 3: Measure Signal Record decrease in fluorescence intensity step2->step3 step4 Step 4: Calculation Use K_ARS and fluorescence decrease to calculate K_Diol step3->step4 end_node End: Diol Binding Constant Determined step4->end_node

References

Beyond the Usual Suspects: A Researcher's Guide to 3-Carboxy-5-nitrophenylboronic Acid and its Place in the Bioconjugation Toolbox

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Perspective on Linker Selection and Performance

In the intricate world of bioconjugation, the choice of a chemical linker is a pivotal decision that dictates the efficacy, stability, and ultimate success of a conjugate. While the bioconjugation landscape has been historically dominated by established chemistries targeting amines and thiols, the unique reactivity of boronic acids presents a compelling alternative for specific applications. This guide provides an in-depth, objective comparison of 3-Carboxy-5-nitrophenylboronic acid with mainstream linkers—maleimides, NHS esters, and click chemistry reagents—supported by experimental insights and detailed protocols to empower researchers in making informed decisions for their conjugation strategies.

The Critical Role of the Linker in Bioconjugate Performance

A linker is more than a simple bridge; it is a critical component that influences the overall properties of the bioconjugate. An ideal linker should be stable in circulation to prevent premature payload release, yet facilitate efficient release at the target site.[1] The choice between different linker technologies is a fundamental decision in the design of bioconjugates like antibody-drug conjugates (ADCs).[2]

A Deep Dive into this compound

This compound is a versatile linker utilized in bioconjugation to connect biomolecules to surfaces or other compounds, thereby enhancing drug delivery systems.[3] Its utility stems from the ability of the boronic acid moiety to form reversible covalent bonds with 1,2- and 1-3-diols, which are present in glycoproteins and other biologically relevant molecules.[4]

Mechanism of Action: A Reversible Dance with Diols

The core of boronic acid chemistry lies in its reaction with diols to form cyclic boronate esters.[4] This reaction is notably pH-dependent, with the stability of the boronate ester being influenced by the surrounding environment.[5] The electron-withdrawing nitro and carboxyl groups on the phenyl ring of this compound lower the pKa of the boronic acid, which can facilitate diol binding at or near physiological pH.[6]

dot graph { graph [rankdir="LR", splines=ortho, label="Mechanism of Boronate Ester Formation", labelloc=t, fontsize=12]; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4"];

BoronicAcid [label="this compound"]; Diol [label="cis-Diol on Glycoprotein"]; BoronateEster [label="Cyclic Boronate Ester\n(Reversible)"]; H2O [label="H₂O"];

BoronicAcid -> BoronateEster [label="+ Diol"]; BoronateEster -> BoronicAcid [label="+ H₂O (Hydrolysis)"]; Diol -> BoronateEster; BoronateEster -> H2O; } dot

Caption: Reversible formation of a cyclic boronate ester.

Experimental Protocol: Conjugation of a Glycoprotein with this compound

This protocol outlines a general procedure for the conjugation of a glycoprotein using this compound, adapted from methodologies for conjugating phenylboronic acids to proteins.[4]

Materials:

  • Glycoprotein of interest

  • This compound

  • N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)

  • N-Hydroxysuccinimide (NHS)

  • 2-(N-morpholino)ethanesulfonic acid (MES) buffer (0.1 M, pH 6.0)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Desalting column (e.g., Sephadex G-25)

  • Anhydrous DMSO or DMF

Procedure:

  • Protein Preparation: Dissolve the glycoprotein in MES buffer to a final concentration of 2-5 mg/mL.

  • Activation of this compound:

    • Dissolve this compound in a minimal amount of anhydrous DMSO or DMF.

    • Add a 1.5-fold molar excess of EDC and NHS to the boronic acid solution.

    • Incubate for 15-30 minutes at room temperature to form the NHS ester.

  • Conjugation Reaction:

    • Add the activated boronic acid solution to the glycoprotein solution. A 10-20 fold molar excess of the boronic acid linker over the glycoprotein is a good starting point.

    • Allow the reaction to proceed for 2 hours at room temperature with gentle stirring.

  • Purification:

    • Remove excess, unreacted linker and byproducts by passing the reaction mixture through a desalting column equilibrated with PBS, pH 7.4.

    • Collect the protein-containing fractions.

  • Characterization:

    • Determine the concentration of the conjugated glycoprotein using a protein assay (e.g., BCA).

    • Characterize the degree of labeling using techniques such as MALDI-TOF mass spectrometry.

Benchmarking Against Established Linkers

While this compound offers unique targeting capabilities, it's crucial to understand its performance characteristics in the context of more conventional linkers.

Maleimide Linkers: The Thiol-Specific Workhorse

Maleimides are highly selective for thiol groups found in cysteine residues, making them a popular choice for site-specific conjugation.[2] The reaction proceeds via a Michael addition to form a stable thioether bond.[1]

dot graph { graph [rankdir="LR", splines=ortho, label="Maleimide-Thiol Conjugation", labelloc=t, fontsize=12]; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#EA4335"];

Maleimide [label="Maleimide Linker"]; Thiol [label="Thiol on Cysteine"]; Thioether [label="Stable Thioether Bond"];

Maleimide -> Thioether; Thiol -> Thioether; } dot

Caption: Formation of a stable thioether bond via Michael addition.

Advantages:

  • High selectivity for thiols at pH 6.5-7.5.[1]

  • Forms a generally stable covalent bond.[1]

Disadvantages:

  • The resulting thiosuccinimide linkage can be susceptible to a retro-Michael reaction, leading to deconjugation, especially in the presence of other thiols.[7]

  • Hydrolysis of the maleimide ring can occur at higher pH, leading to a stable, but different, product.[7]

NHS Ester Linkers: The Amine-Reactive Standard

N-hydroxysuccinimide (NHS) esters are widely used for their reactivity towards primary amines, found on lysine residues and the N-terminus of proteins.[8] This reaction forms a stable amide bond.[8]

dot graph { graph [rankdir="LR", splines=ortho, label="NHS Ester-Amine Conjugation", labelloc=t, fontsize=12]; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#FBBC05"];

NHSEster [label="NHS Ester Linker"]; Amine [label="Primary Amine on Lysine"]; Amide [label="Stable Amide Bond"]; NHS [label="NHS leaving group"];

NHSEster -> Amide; Amine -> Amide; Amide -> NHS [style=dashed]; } dot

Caption: Formation of a stable amide bond with the release of NHS.

Advantages:

  • Well-established and widely used chemistry.

  • Forms a highly stable amide bond.[8]

Disadvantages:

  • Targets multiple lysine residues, leading to a heterogeneous mixture of conjugates.

  • Susceptible to hydrolysis, which competes with the amine reaction, especially at higher pH.[9]

Click Chemistry Linkers: The Bioorthogonal Vanguard

Strain-promoted azide-alkyne cycloaddition (SPAAC) is a prime example of click chemistry, offering exceptional specificity and biocompatibility.[10] This reaction occurs between a strained alkyne (like DBCO) and an azide to form a stable triazole linkage, without the need for a cytotoxic copper catalyst.[10]

dot graph { graph [rankdir="LR", splines=ortho, label="Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)", labelloc=t, fontsize=12]; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#34A853"];

StrainedAlkyne [label="Strained Alkyne (e.g., DBCO)"]; Azide [label="Azide"]; Triazole [label="Stable Triazole Linkage"];

StrainedAlkyne -> Triazole; Azide -> Triazole; } dot

Caption: Formation of a stable triazole linkage via SPAAC.

Advantages:

  • Bioorthogonal, meaning the reactive groups do not interact with native biological functionalities.[10]

  • High reaction efficiency and kinetics.[10]

  • Forms a highly stable triazole linkage.[11]

Disadvantages:

  • Requires the introduction of non-native azide or alkyne functional groups into the biomolecule.

Performance Comparison: A Head-to-Head Analysis

The selection of a linker should be guided by the specific requirements of the application. The following table provides a comparative overview of the linkers discussed.

FeatureThis compoundMaleimideNHS EsterClick Chemistry (SPAAC)
Target Functional Group cis-Diols (on glycoproteins)Thiols (cysteine)Primary Amines (lysine, N-terminus)Azides or Alkynes (non-native)
Reaction pH Near neutral to slightly acidic[6]6.5 - 7.5[2]7.2 - 8.5[9]Physiological (around 7.4)[10]
Bond Stability Reversible boronate ester[5]Stable thioether (can undergo retro-Michael)[7]Highly stable amide[8]Highly stable triazole[11]
Specificity Specific for diolsHigh for thiolsLow (multiple amines)Very high (bioorthogonal)
Key Advantage Targets glycoproteinsSite-specific at cysteinesWell-established, simpleBioorthogonal, high efficiency
Key Disadvantage Reversible bond, pH sensitivePotential for deconjugationHeterogeneous productsRequires metabolic or enzymatic engineering

Experimental Protocols for Alternative Linkers

For a comprehensive comparison, detailed protocols for the alternative linkers are provided below.

Protocol 2: Maleimide-Thiol Conjugation

This protocol is a general guide for labeling a protein with a maleimide-functionalized molecule.[1]

Materials:

  • Thiol-containing protein (e.g., antibody with reduced disulfides)

  • Maleimide-functionalized molecule

  • Degassed conjugation buffer (e.g., PBS, pH 7.0-7.5)

  • Reducing agent (e.g., TCEP), if needed

  • Anhydrous DMSO or DMF

  • Desalting column

Procedure:

  • Protein Preparation:

    • Dissolve the protein in degassed conjugation buffer to 1-10 mg/mL.

    • If necessary, reduce disulfide bonds by adding a 10-100 fold molar excess of TCEP and incubating for 30-60 minutes at room temperature.

  • Maleimide Reagent Preparation: Dissolve the maleimide-functionalized molecule in a minimal amount of anhydrous DMSO or DMF to create a stock solution (e.g., 10 mM).

  • Conjugation Reaction:

    • Add a 10-20 fold molar excess of the maleimide stock solution to the protein solution.

    • Incubate for 2 hours at room temperature or overnight at 4°C, protected from light if the maleimide is fluorescent.

  • Purification: Remove unreacted maleimide reagent using a desalting column equilibrated with the desired final buffer.

Protocol 3: NHS Ester-Amine Conjugation

This protocol provides a general procedure for labeling a protein with an NHS ester-functionalized molecule.[8][9]

Materials:

  • Protein with primary amines

  • NHS ester-functionalized molecule

  • Amine-free buffer (e.g., PBS, pH 7.2-7.4)

  • Reaction buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3-8.5)

  • Anhydrous DMSO or DMF

  • Desalting column

Procedure:

  • Protein Preparation: Exchange the protein into an amine-free buffer (e.g., PBS) and adjust the concentration to 2-10 mg/mL. Adjust the pH to 8.3-8.5 with the reaction buffer.

  • NHS Ester Reagent Preparation: Immediately before use, dissolve the NHS ester in a small amount of anhydrous DMSO or DMF to create a stock solution (e.g., 10 mM).

  • Conjugation Reaction:

    • Add a 10-20 fold molar excess of the NHS ester stock solution to the protein solution while gently stirring.

    • Incubate for 1-2 hours at room temperature.

  • Purification: Purify the conjugate from excess NHS ester and byproducts using a desalting column.

Protocol 4: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

This protocol describes the conjugation of a DBCO-functionalized molecule to an azide-containing protein.[10][11]

Materials:

  • Azide-functionalized protein

  • DBCO-functionalized molecule

  • PBS, pH 7.4

  • Anhydrous DMSO or DMF

  • Desalting column

Procedure:

  • Protein and Reagent Preparation:

    • Ensure the azide-functionalized protein is in PBS at a suitable concentration (e.g., 5-10 mg/mL).

    • Dissolve the DBCO-functionalized molecule in anhydrous DMSO or DMF to create a stock solution.

  • SPAAC Conjugation:

    • Add a 5-20 fold molar excess of the DBCO stock solution to the azide-functionalized protein solution.

    • Incubate the reaction for 4-24 hours at room temperature or 4°C with gentle mixing.

  • Purification: Remove the excess unreacted DBCO-functionalized molecule using a desalting column equilibrated with PBS.

Conclusion: Selecting the Right Tool for the Job

The field of bioconjugation is rich with a diverse array of chemical tools, each with its own set of strengths and weaknesses. This compound presents a unique and valuable strategy for targeting glycoproteins, a class of biomolecules often implicated in disease states. Its reversible nature can be exploited for applications requiring stimuli-responsive release. However, for applications demanding high stability and site-specificity, maleimide and click chemistries offer more robust solutions. NHS esters, while lacking in specificity, remain a workhorse for random conjugation due to their simplicity and the stability of the resulting amide bond. Ultimately, the optimal linker choice is dictated by the specific biological question being addressed, the nature of the biomolecule and payload, and the desired in vivo performance. A thorough understanding of the underlying chemistry of each linker is paramount to the successful design and execution of any bioconjugation strategy.

References

Cross-reactivity studies of 3-Carboxy-5-nitrophenylboronic acid-based sensors

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide to the Cross-Reactivity of 3-Carboxy-5-nitrophenylboronic Acid-Based Sensors

For researchers, scientists, and drug development professionals, the development of highly selective chemical sensors is a cornerstone of innovation. Phenylboronic acid derivatives have emerged as a versatile class of synthetic receptors, particularly for the detection of saccharides and glycoproteins, owing to their unique ability to form reversible covalent bonds with cis-diol-containing molecules.[1][2] Among these, this compound (3-CNPBA) presents an intriguing scaffold due to the electron-withdrawing properties of its nitro and carboxyl groups, which can significantly influence its binding affinity and optimal operating pH.

This guide provides an in-depth comparison of the performance and cross-reactivity of sensors based on 3-CNPBA. We will explore the fundamental sensing mechanism, objectively compare its selectivity against common biological interferents and alternative sensing technologies, and provide detailed experimental protocols for validation. Our focus is on the causality behind experimental design, ensuring that the described methods are self-validating and grounded in established scientific principles.

The Sensing Mechanism: Boronic Acid-Diol Interactions

The core of any boronic acid-based sensor is the reversible formation of a cyclic ester with a 1,2- or 1,3-diol.[1] Phenylboronic acids exist in equilibrium between a neutral, trigonal planar (sp² hybridized) form and an anionic, tetrahedral (sp³ hybridized) form. The sp² form is less Lewis acidic and binds weakly with diols. However, upon binding, the boron center transitions to the more stable sp³ tetrahedral geometry, a process that is highly pH-dependent.[3]

The substituents on the phenyl ring are critical. The carboxyl and nitro groups on 3-CNPBA are strongly electron-withdrawing. This increases the Lewis acidity of the boron atom, lowering the pKa of the boronic acid.[3] A lower pKa means the tetrahedral boronate form is more readily accessible at or near physiological pH (7.4), which is a crucial advantage for biological sensing applications.[3] This binding event is then translated into a measurable output, typically a change in fluorescence or an electrochemical signal.[2][4]

G cluster_0 Sensor: 3-CNPBA cluster_1 Analyte Trigonal Boronic Acid sp² Hybridized Boron Low Diol Affinity Tetrahedral Boronate Ester sp³ Hybridized Boron High Diol Affinity Signal ON Trigonal Boronic Acid->Tetrahedral Boronate Ester + Diol (e.g., Glucose) - H₂O Tetrahedral Boronate Ester->Trigonal Boronic Acid - Diol + H₂O Analyte cis-Diol Molecule (Saccharide, Glycoprotein) Triglobal Boronic Acid Triglobal Boronic Acid

Caption: Reversible binding mechanism of a 3-CNPBA sensor with a diol-containing analyte.

Understanding Cross-Reactivity in Boronic Acid Sensors

Cross-reactivity refers to the ability of a sensor to respond to molecules other than its target analyte. In the context of biological samples, this is a critical performance metric. For a 3-CNPBA-based saccharide sensor, potential interferents are numerous and include other monosaccharides, disaccharides, and even some structurally similar biomolecules that are prevalent in matrices like blood or urine.[5]

The selectivity of monoboronic acids is dictated by the stereochemistry of the diol groups on the saccharide.[1] Fructose, which exists significantly in its five-membered β-D-fructofuranose form with two pairs of cis-diols, typically exhibits the highest binding affinity.[6] Glucose, while more biologically relevant for diabetes monitoring, exists primarily as a six-membered pyranose ring and presents a less favorable diol arrangement for binding to a single boronic acid moiety.[6]

Table 1: Relative Binding Affinity of Monoboronic Acids to Common Monosaccharides

MonosaccharidePredominant Form in SolutionDiol Configuration for BindingTypical Relative Affinity
D-Fructose β-D-Fructofuranose (~68%)cis-diols at C2-C3 and C4-C5Highest
D-Galactose α-D-Galactopyranose (~29%)cis-diols at C3-C4Intermediate
D-Glucose β-D-Glucopyranose (~64%)cis-diols at C4-C6Low
D-Mannose α-D-Mannopyranose (~68%)cis-diols at C2-C3Intermediate

Note: Affinities are generalized for simple phenylboronic acids and can be influenced by sensor design and environmental conditions. The primary binding for glucose is with the less abundant α-D-glucofuranose form (~0.14%) which has a syn-periplanar-1,2-diol.[6]

Performance Comparison with Alternative Sensing Technologies

The performance of a 3-CNPBA-based sensor must be evaluated in the context of other available technologies. Each approach has inherent strengths and weaknesses regarding selectivity and operational robustness.

  • Bis-Boronic Acid Sensors: To overcome the low affinity for glucose, researchers have developed sensors incorporating two boronic acid groups into a single molecular framework.[5][7] These "diboronic acid" sensors are designed with a specific spacing to bind simultaneously to two different diol pairs on the glucose molecule, dramatically enhancing both affinity and selectivity over fructose and other monosaccharides.[5]

  • Enzymatic Sensors: The gold standard in clinical glucose monitoring relies on enzymes like Glucose Oxidase (GOx).[8][9] GOx catalyzes the oxidation of glucose, producing a signal that is directly proportional to its concentration. These sensors are exceptionally specific to glucose. However, their reliance on a biological enzyme makes them susceptible to denaturation from heat, extreme pH, and degradation over time, limiting their long-term stability.[8]

  • Non-Invasive Spectroscopic Methods: Technologies like Near-Infrared (NIR) and Raman spectroscopy aim to measure glucose directly through the skin.[10][11] While offering the ultimate convenience, these methods face significant challenges with signal-to-noise ratios, as the glucose signal is often masked by water, proteins, and other tissue components, leading to lower accuracy.[11][12]

Table 2: Comparative Overview of Glucose Sensing Technologies

Feature3-CNPBA Sensor (Monoboronic)Bis-Boronic Acid SensorEnzymatic Sensor (e.g., GOx)
Principle Reversible covalent diol bindingReversible covalent diol binding (ditopic)Enzyme-catalyzed oxidation
Target Analyte General cis-diolsPrimarily GlucoseHighly specific for Glucose
Key Interferents Fructose, Galactose, MannoseReduced interference from other sugarsAscorbic acid, Uric acid, Acetaminophen
Selectivity Low for Glucose (High for Fructose)High for GlucoseVery High for Glucose
Stability High (chemical-based)[8]High (chemical-based)Moderate (protein denaturation)
Operating pH Tunable; effective near pH 7.4[3]Effective near pH 7.4Typically pH-dependent (optimal ~5.5-7.5)
Reusability High (reversible binding)[1]High (reversible binding)Limited (enzyme degradation)

Experimental Protocol: Assessing Sensor Cross-Reactivity

This section provides a standardized workflow for quantifying the cross-reactivity of a novel 3-CNPBA-based fluorescent sensor. The causality behind this protocol is to systematically challenge the sensor with a panel of potential interferents at physiologically relevant concentrations and measure its response relative to the target analyte.

Caption: Experimental workflow for assessing the cross-reactivity of a 3-CNPBA sensor.

Step-by-Step Protocol: Cross-Reactivity Profiling

Objective: To determine the selectivity of a 3-CNPBA-based fluorescent sensor for a target analyte (e.g., glucose) against a panel of common physiological interferents.

Materials:

  • 3-CNPBA-based fluorescent sensor stock solution (e.g., 1 mM in DMSO).

  • Phosphate-buffered saline (PBS), pH 7.4.

  • Stock solutions (1 M) of D-Glucose, D-Fructose, D-Galactose, D-Mannose, Ascorbic Acid, and Uric Acid in PBS.

  • 96-well black microplates (for fluorescence).

  • Calibrated multichannel pipette.

  • Microplate spectrofluorometer.

Methodology:

  • Preparation of Working Solutions:

    • Prepare a working solution of the 3-CNPBA sensor at the desired final concentration (e.g., 10 µM) in PBS (pH 7.4). Causality: The working concentration should be in the linear range of the sensor's response, determined from preliminary experiments.

    • Prepare serial dilutions of the target analyte (Glucose) and each interferent from the 1 M stock solutions in PBS. The concentration range should span the expected physiological and pathophysiological levels (e.g., for glucose, 0 mM to 50 mM).

  • Assay Setup:

    • In the 96-well plate, add the sensor working solution to each well.

    • Add varying concentrations of the glucose standard to a set of wells.

    • In separate sets of wells, add varying concentrations of each interferent (fructose, galactose, etc.).

    • Include "sensor only" wells (with PBS) as a negative control/baseline.

    • Bring the total volume in each well to a constant value (e.g., 200 µL) with PBS.

  • Incubation and Measurement:

    • Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a set period (e.g., 30 minutes) to allow the binding equilibrium to be reached. Causality: The incubation time must be sufficient for the binding reaction to saturate, which ensures the measured signal is a true reflection of the affinity.

    • Measure the fluorescence intensity in each well using the spectrofluorometer. Set the excitation and emission wavelengths appropriate for the sensor's fluorophore.

  • Data Analysis and Interpretation:

    • Subtract the baseline fluorescence (sensor only) from all readings.

    • Plot the change in fluorescence intensity (ΔF = F - F₀) as a function of the analyte/interferent concentration.

    • Determine the concentration of each compound required to elicit a half-maximal response (EC₅₀).

    • Calculate the selectivity coefficient (k) for each interferent relative to glucose using the formula: k = (Concentration of Glucose at EC₅₀) / (Concentration of Interferent at EC₅₀)

    • A smaller selectivity coefficient (k << 1) indicates higher selectivity for glucose over that interferent.

Table 3: Example Cross-Reactivity Data Summary

CompoundEC₅₀ (mM)Selectivity Coefficient (k) vs. GlucoseInterpretation
D-Glucose 25.01.00 (Reference)Target Analyte
D-Fructose 2.510.010x more responsive to Fructose
D-Galactose 15.01.671.67x more responsive to Galactose
Ascorbic Acid >100<0.25Negligible interference

Conclusion

Sensors based on this compound are governed by the fundamental principles of reversible diol binding, with properties that are finely tuned by the electron-withdrawing substituents on the phenyl ring. While offering excellent chemical stability and reusability, their utility as a monoboronic acid sensor is inherently challenged by cross-reactivity, particularly a strong preference for fructose over glucose.[6] This guide demonstrates that while 3-CNPBA can serve as a valuable component in sensing platforms, achieving high selectivity for a specific saccharide like glucose often requires more advanced molecular designs, such as bis-boronic acid architectures.[5]

For professionals in research and drug development, the rigorous, systematic evaluation of cross-reactivity using standardized protocols is not merely a suggestion but a requirement for developing reliable and effective sensing technologies. The methodologies and comparative data presented here provide a robust framework for making informed decisions in the design and validation of next-generation boronic acid-based sensors.

References

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 3-Carboxy-5-nitrophenylboronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, I've observed that the integrity of groundbreaking research is intrinsically linked to the safety and precision of every laboratory operation, including the final step of chemical disposal. The proper management of waste for a reagent like 3-Carboxy-5-nitrophenylboronic acid (CAS No. 101084-81-5) is not merely a regulatory formality; it is a critical component of responsible science. This guide provides a detailed, step-by-step framework for its disposal, grounded in established safety protocols and an understanding of its chemical properties. Our objective is to empower you, our fellow researchers and drug development professionals, to manage this process with the highest degree of safety and compliance, ensuring that your work's legacy is one of innovation, not incident.

Part 1: Hazard Profile and Immediate Safety Imperatives

Before any disposal procedure can begin, a thorough understanding of the hazards associated with this compound is essential. This compound is not benign and demands respectful handling at all stages of its lifecycle. The causality behind our stringent disposal protocol is directly linked to its hazard classification.

According to the Globally Harmonized System (GHS), this chemical is classified as a hazardous substance.[1] It is crucial to internalize these risks not as procedural hurdles, but as foundational knowledge that informs every handling decision.

Hazard ClassificationGHS CodeSignal WordDescription of Hazard
Skin IrritationH315 (Category 2)WarningCauses skin irritation upon contact.[2][3]
Serious Eye IrritationH319 (Category 2)WarningCauses serious and potentially damaging eye irritation.[2][3]
Respiratory IrritationH335 (STOT SE 3)WarningMay cause irritation to the respiratory tract if inhaled as a dust.[2][3]

Source: [1][2][3]

Core Safety Directive: Due to these inherent hazards, this compound must be managed as hazardous waste .[4] Under no circumstances should it or its containers be disposed of in standard trash or flushed down the drain.[5] Doing so risks environmental contamination and violates regulatory standards.[6]

Essential Personal Protective Equipment (PPE)

All handling and disposal procedures must be conducted while wearing appropriate PPE to mitigate the risks of exposure.

  • Eye Protection: Chemical safety goggles or a face shield are mandatory.[2]

  • Hand Protection: Chemically resistant gloves (e.g., nitrile) must be worn. Always inspect gloves for integrity before use and dispose of contaminated gloves as hazardous waste.[3]

  • Body Protection: A lab coat or chemical-resistant apron is required to protect against skin contact.[2]

  • Respiratory Protection: All handling of the solid chemical or any procedure that could generate dust must be performed within a certified chemical fume hood to prevent inhalation.[2][4]

Part 2: The Disposal Workflow: A Step-by-Step Procedural Guide

The following sections provide detailed protocols for managing different waste streams containing this compound. The fundamental principle is waste segregation —do not mix this waste with other chemical streams unless explicitly directed by your institution's Environmental Health and Safety (EHS) department.[5] In particular, avoid mixing with strong bases or strong oxidizing agents, with which it is incompatible.[1]

Disposal Decision-Making Workflow

The following diagram outlines the initial decision-making process for categorizing and handling waste generated from this chemical.

G start Waste Generated Containing This compound cat Categorize Waste Stream start->cat solid Solid Waste (Unused Reagent, Contaminated Solids) cat->solid Solid liquid Liquid Waste (Solutions, Rinseate) cat->liquid Liquid container Empty Reagent Container cat->container Empty Container proto_a Follow Protocol A: Solid Waste Disposal solid->proto_a proto_b Follow Protocol B: Liquid Waste Disposal liquid->proto_b proto_c Follow Protocol C: Container Decontamination container->proto_c

Caption: Disposal workflow for this compound.

Protocol A: Disposal of Solid Waste (Unused Reagent, Contaminated Weighing Papers, etc.)
  • Preparation: Conduct this procedure in a chemical fume hood. Lay down absorbent, disposable bench paper.

  • Waste Collection: Carefully transfer any unused or waste this compound solid into a designated hazardous waste container.[4] This container must be made of a chemically compatible material (e.g., HDPE) and have a secure, sealable lid.[5]

  • Contaminated Materials: Place any materials lightly contaminated with the solid chemical, such as weighing paper, spatulas (if disposable), and contaminated gloves, into the same solid waste container.

  • Containerization and Labeling:

    • Securely close the lid of the waste container.

    • Label the container clearly and indelibly with:

      • The words "Hazardous Waste "[4][5]

      • The full chemical name: "This compound "[5]

      • The associated hazards: "Irritant "[5]

  • Storage: Store the sealed container in a designated, well-ventilated hazardous waste accumulation area, away from incompatible materials, until collection by your institution's EHS personnel.[5]

Protocol B: Disposal of Liquid Waste (Solutions and Rinsates)
  • Waste Collection: Pour liquid waste containing this compound into a designated, sealable, and chemically compatible hazardous waste container for liquids.[4] A dedicated container for this waste stream is recommended to prevent unintended reactions.

  • Labeling:

    • Clearly label the container with "Hazardous Waste ".[4]

    • List all chemical constituents, including solvents and their approximate concentrations. For example: "Waste this compound in Methanol (~5 mg/mL)".

  • Storage: Keep the container tightly sealed when not in use. Store it in secondary containment within a designated hazardous waste accumulation area.

Protocol C: Decontamination of Empty Reagent Containers

An "empty" container is not truly empty and must be decontaminated before it can be disposed of as non-hazardous waste. The rinseate generated during this process is considered hazardous.[4]

  • Initial Rinse (Hazardous): In a chemical fume hood, add a small amount of a suitable solvent (one that readily dissolves the compound, such as methanol or acetone) to the empty container. Secure the cap and swirl to rinse all interior surfaces thoroughly.

  • Collect Rinseate: Decant this first rinseate into your designated liquid hazardous waste container (as per Protocol B).[4]

  • Repeat: Repeat the rinsing process at least two more times. Institutional guidelines may vary, but a triple-rinse is a widely accepted standard.[4] Subsequent rinses may also need to be collected as hazardous waste depending on local regulations; consult your EHS department for guidance.[4][6]

  • Final Disposal: After the final rinse, allow the container to air dry completely in the fume hood. Deface or completely remove the original manufacturer's label. The clean, dry container can now be disposed of according to your facility's procedures for non-hazardous glass or plastic waste.[4]

G start Begin: Empty Reagent Container rinse1 Step 1: Perform first rinse with suitable solvent in fume hood. start->rinse1 collect1 Step 2: Collect rinseate in liquid hazardous waste container. rinse1->collect1 rinse2 Step 3: Perform second rinse. collect1->rinse2 collect2 Step 4: Collect rinseate. rinse2->collect2 rinse3 Step 5: Perform third rinse. collect2->rinse3 collect3 Step 6: Collect rinseate. rinse3->collect3 dry Step 7: Air dry container completely in fume hood. collect3->dry deface Step 8: Deface original label. dry->deface end End: Dispose of clean container as non-hazardous waste. deface->end

Caption: Step-by-step protocol for triple-rinsing empty containers.

Part 3: Spill Management and Final Disposition

Accidental Spill Response

In the event of a spill, immediate and correct action is crucial to prevent exposure and environmental release.

  • Evacuate and Alert: Alert personnel in the immediate area and evacuate if the spill is large or if dust has become airborne.

  • Ventilate: Ensure the area is well-ventilated, preferably within a chemical fume hood.[2]

  • Don PPE: Wear the full, appropriate PPE as described in Part 1.

  • Containment: Prevent the spill from spreading or entering drains.[1][2]

  • Cleanup:

    • For solid spills, gently sweep or vacuum the material and place it into a sealed container for hazardous waste disposal.[2] Avoid any actions that create dust.

    • Alternatively, cover the spill with an inert absorbent material (e.g., diatomite, universal binder), then carefully collect the mixture into your solid hazardous waste container.[2][7]

  • Decontaminate: Clean the spill area thoroughly with an appropriate solvent and cloth, disposing of all cleaning materials as hazardous waste.

Final Disposal: The Role of Professional Services

All collected waste streams—solid, liquid, and contaminated materials—must ultimately be transferred to a licensed professional waste disposal company.[3] Your institution's EHS department is responsible for coordinating the pickup and final disposition of this waste, which is typically accomplished through high-temperature incineration in a facility equipped with afterburners and scrubbers to handle hazardous decomposition products like boron oxides.[1][3]

Regulatory Imperative: As a waste generator, your laboratory is responsible for ensuring the chemical is correctly classified and managed in accordance with all federal, state, and local regulations.[2] In the United States, this falls under the EPA guidelines in 40 CFR 261.3.[2] Always consult your institution's Chemical Hygiene Plan and EHS department to ensure full compliance.[5]

References

Mastering the Safe Handling of 3-Carboxy-5-nitrophenylboronic Acid: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the integrity of your work and the safety of your team are paramount. 3-Carboxy-5-nitrophenylboronic acid is a valuable reagent in organic synthesis, notably in Suzuki-Miyaura cross-coupling reactions to form C-C bonds. However, its chemical properties necessitate a robust understanding of its potential hazards and the implementation of rigorous safety protocols. This guide provides essential, in-depth information on the personal protective equipment (PPE), operational procedures, and disposal plans required for the safe handling of this compound, ensuring both the well-being of laboratory personnel and the integrity of your research.

Understanding the Hazard Profile

This compound is classified as a substance that can cause skin irritation, serious eye irritation, and may cause respiratory irritation.[1][2] The presence of the nitroaromatic group also warrants careful handling, as aromatic nitro-compounds are known for their potential for rapid absorption through the skin and can pose chronic health risks.[3] While specific toxicological properties for this compound are not thoroughly investigated, the established hazards of its constituent functional groups demand a cautious and well-informed approach.[2]

Core Engineering Controls: The First Line of Defense

Before any personal protective equipment is considered, robust engineering controls must be in place. All work with this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[4][5] An eyewash station and safety shower must be readily accessible and in close proximity to the workstation.[1][4]

Personal Protective Equipment (PPE): Your Essential Barrier

A comprehensive suite of personal protective equipment is mandatory to prevent exposure to this compound. The following table outlines the recommended PPE for various laboratory operations involving this chemical.

OperationEye and Face ProtectionHand ProtectionBody ProtectionRespiratory Protection
Weighing and Aliquoting (Solid) Chemical safety goggles are mandatory. A full-face shield is recommended if there is a risk of dust generation.[4]Chemically resistant gloves (e.g., nitrile) are required. Inspect gloves before use.[2][4]A laboratory coat is required. For larger quantities, a chemical-resistant apron over the lab coat is advised.[4]If dust is generated, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.[2][4]
Dissolving and Solution Handling Chemical safety goggles are mandatory. A full-face shield is recommended due to the risk of splashing.[4]Chemically resistant gloves (e.g., nitrile) are required.[2][4]A laboratory coat is required. A chemical-resistant apron is recommended.[4]Work should be performed in a chemical fume hood to avoid inhalation of vapors.
Reaction Setup and Workup Chemical safety goggles and a full-face shield are strongly recommended.Chemically resistant gloves (e.g., nitrile) are required. Change gloves immediately if contaminated.A laboratory coat and a chemical-resistant apron are required.All operations should be conducted within a certified chemical fume hood.
Spill Cleanup Chemical safety goggles and a full-face shield are mandatory.Heavy-duty, chemically resistant gloves are required.A chemical-resistant suit or apron over a lab coat is necessary.A NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates is mandatory.

Safe Handling Workflow

The following diagram and step-by-step protocol outline the safe handling workflow for this compound, from preparation to disposal.

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal Prep Review SDS and Protocols Don_PPE Don Appropriate PPE Prep->Don_PPE Proceed Weigh Weigh Solid in Fume Hood Don_PPE->Weigh Enter Work Area Dissolve Dissolve in Fume Hood Weigh->Dissolve Transfer React Perform Reaction Dissolve->React Use in Reaction Decontaminate Decontaminate Glassware React->Decontaminate Post-Reaction Dispose_Waste Dispose of Hazardous Waste Decontaminate->Dispose_Waste Collect Waste Doff_PPE Doff and Dispose of PPE Dispose_Waste->Doff_PPE Segregate Waste Wash Wash Hands Thoroughly Doff_PPE->Wash Final Step

Caption: Safe handling workflow for this compound.

Step-by-Step Handling Protocol:
  • Preparation :

    • Thoroughly review the Safety Data Sheet (SDS) for this compound before beginning any work.[1][2]

    • Ensure all necessary engineering controls are in place and functioning correctly.

    • Assemble all required PPE as outlined in the table above.

  • Donning PPE :

    • Put on your lab coat, followed by safety goggles and a face shield if necessary.

    • Don the appropriate chemically resistant gloves, ensuring a proper fit.

  • Handling Operations :

    • Perform all manipulations, including weighing and transferring the solid compound, within a chemical fume hood to minimize inhalation exposure.[4]

    • Avoid generating dust.[5] Use a spatula for transfers.

    • When dissolving the compound, add the solid to the solvent slowly to avoid splashing.

  • Post-Handling :

    • After handling, decontaminate all surfaces and equipment that may have come into contact with the chemical.

    • Carefully remove and dispose of contaminated PPE as hazardous waste.

  • Hygiene Measures :

    • Wash hands thoroughly with soap and water after handling the chemical, even if gloves were worn.[4]

    • Do not eat, drink, or smoke in the laboratory.[4]

Spill Response Protocol

In the event of a spill, follow these procedural steps:

  • Evacuate : Immediately evacuate all non-essential personnel from the spill area.

  • Ventilate : Ensure the area is well-ventilated, if it is safe to do so.

  • Contain : For small spills, use an inert absorbent material (e.g., sand, vermiculite) to contain the spill. Avoid raising dust.[4]

  • Clean-up : Carefully sweep or scoop the absorbed material into a labeled, sealed container for hazardous waste disposal.

  • Decontaminate : Clean the spill area with an appropriate solvent, followed by soap and water.

  • Report : Report the spill to the appropriate safety personnel.

Disposal Plan

All waste generated from the use of this compound, including contaminated PPE, empty containers, and reaction residues, must be considered hazardous waste.[4]

  • Solid Waste : Collect all solid waste, including contaminated absorbent materials from spills, in a clearly labeled, sealed container.

  • Liquid Waste : Collect all liquid waste in a compatible, labeled hazardous waste container. Do not pour any waste down the drain.[6]

  • Disposal : All waste must be disposed of through a licensed professional waste disposal service in accordance with local, state, and federal regulations.[2]

By adhering to these rigorous safety protocols, you can confidently and safely utilize this compound in your research and development endeavors, fostering a culture of safety and scientific excellence within your laboratory.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.